Acodazole
Description
Properties
CAS No. |
79152-85-5 |
|---|---|
Molecular Formula |
C20H19N5O |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
N-methyl-N-[4-[(7-methyl-6H-imidazo[4,5-f]quinolin-9-yl)amino]phenyl]acetamide |
InChI |
InChI=1S/C20H19N5O/c1-12-10-18(19-16(23-12)8-9-17-20(19)22-11-21-17)24-14-4-6-15(7-5-14)25(3)13(2)26/h4-11,23-24H,1-3H3 |
InChI Key |
YHHUQUILBRTPTF-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC(=C2C(=N1)C=CC3=C2N=CN3)NC4=CC=C(C=C4)N(C)C(=O)C |
Canonical SMILES |
CC1=CC(=C2C(=CC=C3C2=NC=N3)N1)NC4=CC=C(C=C4)N(C)C(=O)C |
Appearance |
Solid powder |
Other CAS No. |
79152-85-5 |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
55435-65-9 (mono-hydrochloride) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Acodazole, NSC 305884; NSC-305884; NSC305884 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Acodazole
Disclaimer: The following guide is based on publicly available information regarding Acodazole (NSC 305884). While the primary mechanism of action is identified as DNA intercalation, detailed experimental data, quantitative metrics, and specific signaling pathways are not extensively documented in the accessible scientific literature. This document provides a comprehensive overview of the known information and outlines the general experimental approaches and potential mechanisms based on the characteristics of DNA intercalating agents.
Introduction
This compound is a synthetic imidazoquinoline derivative that has been investigated for its antineoplastic and antimicrobial properties. [1]Its development as a potential anticancer agent has been limited due to significant cardiotoxicity observed in early clinical trials. [1]The primary mechanism of action of this compound is believed to be its ability to intercalate into DNA, thereby disrupting DNA replication and leading to cytotoxicity in rapidly dividing cells.
Core Mechanism of Action: DNA Intercalation
The prevailing scientific understanding is that this compound functions as a DNA intercalating agent. This involves the insertion of its planar imidazoquinoline ring system between the base pairs of the DNA double helix. This interaction is non-covalent and is thought to be the basis of its antineoplastic activity.
The process of DNA intercalation by a small molecule like this compound typically involves the following steps:
-
Initial Electrostatic Interaction: The cationic nature of the molecule at physiological pH may facilitate an initial attraction to the negatively charged phosphate backbone of DNA.
-
Insertion between Base Pairs: The planar aromatic structure of this compound then inserts itself into the space between adjacent base pairs, leading to a distortion of the DNA helix.
-
Disruption of DNA Functions: This intercalation event can lead to several downstream consequences that inhibit cellular proliferation:
-
Inhibition of DNA Replication: The presence of this compound in the DNA strand can physically obstruct the progression of DNA polymerase, leading to a halt in DNA synthesis.
-
Inhibition of Transcription: Similarly, RNA polymerase can be blocked, preventing the synthesis of RNA from the DNA template.
-
Induction of DNA Damage Response: The distortion of the DNA helix can be recognized by cellular machinery as DNA damage, potentially triggering cell cycle arrest and apoptosis.
-
Inhibition of Topoisomerase Activity: While not definitively shown for this compound, many DNA intercalators are also known to interfere with the function of topoisomerases, enzymes that are crucial for resolving DNA supercoiling during replication and transcription.
-
Quantitative Data
Specific quantitative data on the binding affinity of this compound to DNA, such as binding constants (Kb) or dissociation constants (Kd), are not available in the reviewed literature. Similarly, IC50 values for the inhibition of specific enzymes like topoisomerases or DNA polymerases by this compound have not been publicly reported.
The available quantitative data for this compound primarily comes from a Phase I clinical trial, which focused on its pharmacokinetics and toxicity.
Table 1: Pharmacokinetic Parameters of this compound from a Phase I Clinical Trial
| Parameter | Value | Reference |
| Half-life (t1/2) | 20.7 hours | [1] |
| Clearance | Primarily by nonrenal mechanisms | [1] |
Table 2: Clinical Observations of this compound-Induced Cardiotoxicity
| Observation | Details | Reference |
| Q-Ti Prolongation | ≥20% prolongation observed in 20 of 27 treatments. | [1] |
| Ventricular Tachycardia | Polymorphic ventricular tachycardia ("torsades des pointes") was observed in one patient at a dose of 1184 mg/m2. | [1] |
Experimental Protocols
Detailed experimental protocols for studies conducted specifically with this compound are not available in the public domain. However, the following are standard methodologies that would be employed to characterize the mechanism of a DNA intercalating agent.
DNA Intercalation Assays
-
Ethidium Bromide Displacement Assay: This fluorescence-based assay is used to determine if a compound can intercalate into DNA. Ethidium bromide (EtBr) fluoresces strongly when intercalated into DNA. A test compound that also intercalates will displace EtBr, leading to a decrease in fluorescence.
-
Protocol Outline:
-
Prepare a solution of double-stranded DNA (e.g., calf thymus DNA) and ethidium bromide.
-
Measure the baseline fluorescence.
-
Add increasing concentrations of this compound to the solution.
-
Measure the fluorescence at each concentration. A decrease in fluorescence indicates displacement of EtBr and suggests DNA intercalation by this compound.
-
-
-
Viscometry: DNA intercalation unwinds and lengthens the DNA helix, which increases the viscosity of a DNA solution.
-
Protocol Outline:
-
Prepare a solution of sonicated, linear DNA.
-
Measure the flow time of the DNA solution using a viscometer.
-
Add increasing concentrations of this compound to the DNA solution.
-
Measure the flow time at each concentration. An increase in flow time indicates an increase in viscosity, supporting an intercalative binding mode.
-
-
-
UV-Visible Spectrophotometry: The interaction of a compound with DNA can lead to changes in its UV-Vis absorption spectrum, such as hypochromism (decreased absorbance) and a bathochromic shift (redshift in the maximum wavelength).
-
Protocol Outline:
-
Record the UV-Vis spectrum of this compound in a suitable buffer.
-
Titrate the this compound solution with increasing concentrations of DNA.
-
Record the spectrum after each addition of DNA.
-
Analyze the changes in the absorption spectrum to determine binding parameters.
-
-
Topoisomerase Inhibition Assay
-
DNA Relaxation Assay (for Topoisomerase I): This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.
-
Protocol Outline:
-
Incubate supercoiled plasmid DNA with topoisomerase I in the presence and absence of this compound.
-
Stop the reaction and separate the different DNA topoisomers (supercoiled, relaxed, and nicked) by agarose gel electrophoresis.
-
Visualize the DNA bands under UV light after staining with a fluorescent dye. Inhibition of the enzyme will result in a higher proportion of supercoiled DNA compared to the control.
-
-
Visualizations
Signaling Pathways and Experimental Workflows
As the specific signaling pathways affected by this compound are not defined in the literature, the following diagrams illustrate the hypothetical mechanism of action and a typical experimental workflow for its investigation.
References
Acodazole: A Technical Guide to its Role in DNA Intercalation and Replication Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Acodazole, a potent anti-cancer agent, and its mechanisms of action centered on DNA intercalation and the subsequent inhibition of DNA replication. This document outlines the biophysical interactions of this compound with DNA, its effects on critical enzymes such as topoisomerase II, and the resulting cytotoxic effects on cancer cells.
Introduction to this compound
This compound and its derivatives are recognized for their significant anti-neoplastic properties. These compounds belong to a class of molecules known as DNA intercalators, which are characterized by their ability to insert themselves between the base pairs of the DNA double helix. This interaction physically alters the structure of DNA, leading to disruptions in essential cellular processes like replication and transcription, ultimately inducing cell death, particularly in rapidly dividing cancer cells.[1][2]
Mechanism of Action: DNA Intercalation
The primary mechanism by which this compound exerts its cytotoxic effects is through DNA intercalation. The planar, aromatic structure of this compound allows it to slide into the space between stacked base pairs of DNA.[1] This insertion is driven by a combination of hydrophobic and van der Waals forces.[1]
Upon intercalation, this compound induces significant conformational changes in the DNA structure:
-
Unwinding of the DNA Helix: The insertion of the molecule forces the DNA helix to unwind to a certain degree to accommodate the intercalator. This unwinding can be measured and is a characteristic feature of intercalating agents.[2]
-
Lengthening of the DNA Strand: The separation of base pairs to create a space for this compound results in an overall increase in the length of the DNA molecule.[1][2]
-
Alteration of DNA Supercoiling: By changing the helical twist of the DNA, intercalators like this compound can affect the supercoiling of the entire DNA molecule, which is critical for its packaging and the regulation of gene expression.[1]
These structural perturbations interfere with the ability of DNA-binding proteins and enzymes to function correctly, leading to a cascade of downstream effects that inhibit cell proliferation.[3]
Inhibition of DNA Replication
The structural changes induced by this compound's intercalation directly impede the process of DNA replication. The replication machinery, a complex of enzymes and proteins, requires a specific DNA conformation to function.
3.1. Stalling of the Replication Fork: The progression of the replication fork, the site of active DNA synthesis, is physically blocked by the presence of intercalated this compound molecules.[4][5] This can lead to replication fork stalling, where the helicase may continue to unwind the DNA, but the DNA polymerase is unable to synthesize the new strand.[6][7] This uncoupling of helicase and polymerase activities can expose long stretches of single-stranded DNA (ssDNA), which is a signal for cellular stress and can trigger DNA damage response pathways.[6][8]
3.2. Interference with Topoisomerase II: Topoisomerase II is a vital enzyme that resolves the topological stress, such as supercoils and catenanes, that arises during DNA replication and transcription.[9][10] It functions by creating transient double-strand breaks in the DNA, allowing another DNA segment to pass through, and then religating the break.[11][12]
This compound acts as a topoisomerase II poison .[9][11] It does not inhibit the enzyme's ability to cleave DNA but rather stabilizes the "cleavage complex," which is the transient intermediate where the topoisomerase is covalently bound to the 5' ends of the broken DNA.[13][14][15] By preventing the religation of the DNA strands, this compound converts a transient break into a permanent, cytotoxic double-strand break.[11][13] The accumulation of these stalled cleavage complexes is a major contributor to the drug's anti-cancer activity.[11][12]
dot
Caption: this compound's mechanism of action.
Quantitative Data
The efficacy of this compound and its analogs is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a biological process by 50%.[16][17] IC50 values are crucial for comparing the potency of different compounds and for determining their therapeutic potential.[16][18]
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCT116 | Colorectal Carcinoma | 22.4 | [19] |
| HTB-26 | Breast Cancer | 10-50 | [19] |
| PC-3 | Pancreatic Cancer | 10-50 | [19] |
| HepG2 | Hepatocellular Carcinoma | 10-50 | [19][20] |
| MCF7 | Breast Adenocarcinoma | 9.5 | [20] |
Note: IC50 values can vary depending on the specific derivative of this compound and the experimental conditions.
Experimental Protocols
5.1. DNA Intercalation Assay (DNA Unwinding Assay):
This assay is used to determine if a compound intercalates into the DNA double helix.[21]
-
Principle: DNA intercalators unwind the DNA helix. When a topoisomerase I is present, it will relax the supercoiled DNA. In the presence of an intercalator, the resulting DNA will be underwound. Upon removal of the intercalator and the enzyme, the DNA will become positively supercoiled. The degree of supercoiling is proportional to the extent of unwinding caused by the compound.
-
Materials: Supercoiled plasmid DNA (e.g., pBR322), Vaccinia Topoisomerase I, assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 200 mM NaCl, 0.25 mM EDTA, 5% glycerol), this compound, loading buffer, agarose gel, ethidium bromide or other DNA stain.
-
Procedure:
-
Set up reactions containing supercoiled plasmid DNA, assay buffer, and varying concentrations of this compound.
-
Add Topoisomerase I to initiate the reaction.
-
Incubate at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).
-
Analyze the DNA topology by agarose gel electrophoresis. The appearance of supercoiled topoisomers indicates intercalation.[21]
-
dot
Caption: DNA Unwinding Assay Workflow.
5.2. Topoisomerase II Inhibition Assay (Cleavage Complex Stabilization):
This assay determines if a compound acts as a topoisomerase II poison.
-
Principle: Topoisomerase II poisons stabilize the covalent complex between the enzyme and the cleaved DNA. This can be detected by observing the linearization of plasmid DNA or the fragmentation of chromosomal DNA.
-
Materials: Supercoiled or relaxed plasmid DNA, human Topoisomerase IIα, assay buffer, ATP, this compound, stop solution (SDS, EDTA), proteinase K, agarose gel, DNA stain.
-
Procedure:
-
Prepare reaction mixtures containing plasmid DNA, Topoisomerase II, assay buffer, and ATP.
-
Add varying concentrations of this compound.
-
Incubate at 37°C.
-
Stop the reaction with SDS and EDTA to trap the cleavage complex.
-
Treat with proteinase K to digest the enzyme.
-
Analyze the DNA on an agarose gel. An increase in the amount of linear (for supercoiled substrate) or cleaved (for relaxed substrate) DNA indicates stabilization of the cleavage complex.
-
5.3. Cell Viability Assay (IC50 Determination):
This assay measures the cytotoxic effect of this compound on cancer cell lines.
-
Principle: The viability of cells is assessed after treatment with a range of drug concentrations. The IC50 value is calculated from the dose-response curve.
-
Materials: Cancer cell lines, culture medium, 96-well plates, this compound, viability reagent (e.g., MTT, WST-8, or resazurin).[16]
-
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound.
-
Incubate for a specified period (e.g., 48 or 72 hours).[18]
-
Add the viability reagent and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of cell viability relative to untreated controls and plot the dose-response curve to determine the IC50.[17]
-
Conclusion
This compound's potent anti-cancer activity stems from its dual role as a DNA intercalator and a topoisomerase II poison. By physically disrupting the DNA structure and stabilizing cytotoxic enzyme-DNA complexes, this compound effectively inhibits DNA replication and induces cell death in rapidly proliferating cancer cells. The quantitative data and experimental protocols provided in this guide offer a framework for further research and development of this compound and its derivatives as effective chemotherapeutic agents.
References
- 1. What are DNA intercalators and how do they work? [synapse.patsnap.com]
- 2. Intercalation (biochemistry) - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Arrest of replication forks by drug-stabilized topoisomerase I-DNA cleavable complexes as a mechanism of cell killing by camptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DNA Damage Response Pathway and Replication Fork Stress During Oligonucleotide Directed Gene Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of damage tolerance and repair during DNA replication - PMC [pmc.ncbi.nlm.nih.gov]
- 7. embopress.org [embopress.org]
- 8. Chapter 9: DNA Replication - Chemistry [wou.edu]
- 9. Control of topoisomerase II activity and chemotherapeutic inhibition by TCA cycle metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Mini Review of Novel Topoisomerase II Inhibitors as Future Anticancer Agents [mdpi.com]
- 11. researchtrends.net [researchtrends.net]
- 12. researchgate.net [researchgate.net]
- 13. Topoisomerase II Poisons: Converting Essential Enzymes into Molecular Scissors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. embopress.org [embopress.org]
- 16. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Preclinical Research Services [pharmtoxglp.com]
- 17. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. inspiralis.com [inspiralis.com]
Acodazole: A Technical Overview of its Synthesis and Chemical Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acodazole is a synthetic imidazoquinoline compound that has been investigated for its antineoplastic properties.[1][2] Its primary mechanism of action is believed to be the intercalation into DNA, which disrupts DNA replication processes in cancer cells.[1] Despite its potential as an anticancer agent, the clinical development of this compound has been hampered by significant cardiotoxicity.[1][2] This technical guide provides a comprehensive overview of the available information on the synthesis and chemical properties of this compound, with a focus on its mechanism of action and associated toxicities. Due to the limited publicly available data, detailed experimental protocols for its synthesis are not available. This document summarizes the known chemical and pharmacological data and presents a general overview of its mechanism.
Chemical Properties and Data
This compound, with the chemical name N-methyl-N-(4-((7-methyl-1H-imidazo(4,5-f)quinolin-9-yl)amino)phenyl)acetamide, is a heterocyclic compound.[1] Its hydrochloride salt is also a common form for research and development.[2]
Table 1: Physicochemical and Pharmacokinetic Properties of this compound
| Property | Value | Source |
| Molecular Formula | C20H19N5O | [2] |
| Molecular Weight | 345.40 g/mol | [3] |
| CAS Number | 79152-85-5 | [1] |
| CAS Number (HCl salt) | 55435-65-9 | [1] |
| Half-life (t1/2) | 20.7 hours | [2] |
| Clearance | Primarily nonrenal | [2] |
Synthesis
Mechanism of Action: DNA Intercalation
The primary antineoplastic effect of this compound is attributed to its ability to act as a DNA intercalating agent.[1] DNA intercalators are molecules with a planar aromatic ring structure that can insert themselves between the base pairs of the DNA double helix.[4][5] This insertion leads to a distortion of the DNA structure, which can inhibit crucial cellular processes like DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[6]
Caption: General signaling pathway of this compound via DNA intercalation.
Associated Cardiotoxicity
A significant adverse effect associated with this compound is cardiotoxicity, specifically the prolongation of the Q-T interval.[2] This electrophysiological effect on the heart can lead to serious arrhythmias, such as torsades de pointes.[2] The exact molecular mechanism of this compound-induced cardiotoxicity has not been fully elucidated in the available literature. However, drug-induced cardiotoxicity can occur through various mechanisms, including interference with cardiac ion channels, induction of oxidative stress, and mitochondrial dysfunction. Further investigation is required to determine the specific pathways through which this compound exerts its cardiotoxic effects.
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound and the characterization of its chemical properties are not described in the currently available scientific literature. For researchers interested in working with this compound, the following general experimental approaches would be relevant:
-
Synthesis: A potential synthetic route could be explored based on established methods for the synthesis of imidazoquinolines. This would likely involve a multi-step process requiring purification and characterization at each step using techniques such as NMR, mass spectrometry, and elemental analysis.
-
Chemical Property Determination: Standard laboratory procedures would be used to determine key chemical properties.
-
Solubility: Assessed in various solvents at different temperatures.
-
pKa: Determined using potentiometric titration or UV-spectrophotometry.
-
Stability: Evaluated under different conditions (e.g., pH, temperature, light) using HPLC to monitor degradation over time.
-
Conclusion
This compound is a synthetic imidazoquinoline with demonstrated antineoplastic activity, primarily acting through DNA intercalation. While it holds potential as a cancer therapeutic, its clinical utility is significantly limited by its cardiotoxic side effects. The lack of detailed, publicly available information on its synthesis and a complete chemical profile highlights the need for further research to fully understand its structure-activity relationship and the mechanisms underlying its toxicity. Such studies would be crucial for the potential design of safer and more effective analogs.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Phase I clinical trial and pharmacokinetic evaluation of this compound (NSC 305884), an imidazoquinoline derivative with electrophysiological effects on the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What are DNA intercalators and how do they work? [synapse.patsnap.com]
- 5. Intercalation (biochemistry) - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to Acodazole and Related Heterocyclic Antineoplastic Agents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of Acodazole, its known mechanism of action, and, due to the limited public data on its direct structural analogs, expands to cover the structural analogs and derivatives of other relevant heterocyclic compounds with antineoplastic properties. This guide also explores the signaling pathways affected by related compounds to provide a broader context for research and development.
This compound: An Overview
This compound is a synthetic antineoplastic agent characterized by an imidazoquinoline core structure.[1] Its primary mechanism of action is believed to be the intercalation into DNA, which disrupts DNA replication and leads to its anticancer effects.[1] However, the use of this compound has been associated with significant cardiotoxicity.[1] Publicly available information on specific structural analogs and derivatives of this compound is scarce.
Structural Analogs and Derivatives of Related Heterocyclic Compounds
Given the limited data on this compound analogs, this section focuses on the derivatives of other nitrogen-containing heterocyclic scaffolds that have been explored for their antineoplastic activities.
Indazole-containing compounds are a significant class of heterocycles in medicinal chemistry, with many derivatives exhibiting a wide range of pharmacological activities, including antitumor effects.[2]
Synthesis and Antitumor Activity:
A study by an unnamed author describes the synthesis of new N-[6-indazolyl]arylsulfonamides and N-[alkoxy-6-indazolyl]arylsulfonamides. The synthesis involved the reduction of 2-alkyl-6-nitroindazoles with SnCl2 in different alcohols, followed by coupling with arylsulfonyl chlorides.[3]
Two compounds from this series, N-(2-allyl-2H-indazol-6-yl)-4-methoxybenzenesulfonamide (Compound 4 ) and N-[7-ethoxy-2-(4-methyl-benzyl)-2H-indazol-6-yl]-4-methyl-benzenesulfonamide (Compound 9 ), demonstrated significant antiproliferative activity against A2780 ovarian carcinoma and A549 lung adenocarcinoma cell lines.[3] These compounds were also found to induce apoptosis in a dose-dependent manner and cause cell cycle arrest in the G2/M phase.[3]
| Compound | Cell Line | IC50 (µM)[3] |
| 4 : N-(2-allyl-2H-indazol-6-yl)-4-methoxybenzenesulfonamide | A2780 | 4.21 |
| A549 | 18.6 | |
| 9 : N-[7-ethoxy-2-(4-methyl-benzyl)-2H-indazol-6-yl]-4-methyl-benzenesulfonamide | A2780 | 5.32 |
| A549 | 11.4 |
Experimental Protocol: Synthesis of N-[6-indazolyl]arylsulfonamides
-
Reduction of Nitroindazole: 2-alkyl-6-nitroindazoles are reduced using tin(II) chloride (SnCl2) in an alcoholic solvent to yield the corresponding amine.
-
Coupling Reaction: The resulting amine is then coupled with an appropriate arylsulfonyl chloride in the presence of pyridine to form the final N-[6-indazolyl]arylsulfonamide derivative.[3]
The 1,2,4-oxadiazole ring is a bioisostere for esters and amides and is a common scaffold in medicinal chemistry. Several derivatives have been synthesized and evaluated for their anticancer properties.
Synthesis and Antifungal/Anticancer Activity:
One area of research has focused on synthesizing 1,2,4-oxadiazole derivatives containing anisic acid or cinnamic acid, which have shown significant antifungal activity.[4] In another study, a series of 1,2,4-oxadiazoles linked with benzimidazole derivatives were synthesized and evaluated for their antitumor activities against MCF-7, A549, and A375 cancer cell lines, with some compounds showing higher biological activity than doxorubicin.[5]
Experimental Protocol: General Synthesis of 1,2,4-Oxadiazole Derivatives
A common method for the synthesis of 1,2,4-oxadiazoles involves the heterocyclization of amidoximes with carboxylic acid derivatives.[5]
-
Amidoxime Formation: An appropriate nitrile is reacted with hydroxylamine to form the corresponding amidoxime.
-
Cyclization: The amidoxime is then reacted with an acyl chloride or another activated carboxylic acid derivative. This reaction often proceeds through an O-acylated intermediate that then undergoes cyclization and dehydration to form the 1,2,4-oxadiazole ring. The use of a catalyst like TBAF or pyridine can improve the efficiency of the synthesis.[5]
Signaling Pathways in Related Antineoplastic Agents
While specific signaling pathways for this compound are not well-documented in the available literature, the effects of other antineoplastic agents on cellular signaling are well-studied. Nocodazole, an antineoplastic agent that interferes with microtubule polymerization, provides a useful case study.
Nocodazole has been shown to suppress the phosphorylation of Akt, a key component of the PI3K/Akt signaling pathway, which is frequently implicated in cancer cell survival and proliferation.[6]
Mechanism of Action:
Nocodazole interferes with the binding of the p85 subunit of PI3K to the activated epidermal growth factor receptor (EGFR).[6] This disruption prevents the activation of the PI3K/Akt pathway, ultimately affecting cell growth and migration.[6] Studies have shown that treatment with nocodazole leads to the arrest of cells in the G2/M phase of the cell cycle.[6]
Experimental Protocol: Analysis of Akt Phosphorylation
-
Cell Culture and Treatment: COS7 cells are cultured and treated with nocodazole for a specified period (e.g., 24 hours).
-
Protein Extraction: Cellular proteins are extracted from both treated and untreated cells.
-
Western Blotting: The levels of total Akt and phosphorylated Akt (p-Akt) are determined by Western blotting using specific antibodies. A decrease in the p-Akt/Akt ratio in nocodazole-treated cells indicates inhibition of the pathway.
-
Immunoprecipitation: To investigate the interaction between p85 and EGFR, immunoprecipitation experiments can be performed using an anti-EGFR antibody, followed by Western blotting for p85.[6]
Signaling Pathway Diagram: Nocodazole's Effect on the PI3K/Akt Pathway
Caption: Nocodazole inhibits the PI3K/Akt pathway by disrupting p85 binding to EGFR.
Experimental Workflow Diagram: Investigating Protein-Protein Interactions
Caption: Workflow for co-immunoprecipitation to study protein interactions.
Conclusion
While this compound itself has limited publicly available data regarding its structural analogs and detailed signaling pathways, the broader field of heterocyclic antineoplastic agents offers a rich area for research and development. The study of indazole and oxadiazole derivatives highlights the potential for discovering novel anticancer compounds. Furthermore, understanding the mechanisms of action of related compounds, such as Nocodazole's impact on the PI3K/Akt pathway, provides valuable insights for designing new therapeutic strategies and for the preclinical evaluation of novel drug candidates. Future research into the imidazoquinoline scaffold of this compound could yet yield potent and less toxic derivatives.
References
- 1. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antitumor activity of some substituted indazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigation of the effect of nocodazole on the PI3K/Akt signaling pathway in COS7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Cytotoxicity of Nocodazole in Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nocodazole is a synthetic antineoplastic agent that has been extensively studied for its potent cytotoxic effects on a wide range of cancer cell lines. As a microtubule-depolymerizing agent, it disrupts the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis. This technical guide provides a comprehensive overview of the in vitro cytotoxicity of Nocodazole, including its mechanism of action, a summary of its cytotoxic activity across various cancer cell lines, detailed experimental protocols for assessing its effects, and visualizations of key cellular pathways and experimental workflows.
Mechanism of Action
Nocodazole exerts its cytotoxic effects primarily by interfering with microtubule dynamics. It binds to β-tubulin, a subunit of microtubules, and inhibits its polymerization. This disruption of the microtubule network has profound consequences for cellular processes, particularly cell division. The inability to form a functional mitotic spindle activates the spindle assembly checkpoint, causing cells to arrest in the G2/M phase of the cell cycle.[1] Prolonged arrest in mitosis ultimately triggers the intrinsic pathway of apoptosis.[1]
Key molecular events in Nocodazole-induced apoptosis include:
-
Phosphorylation of Bcl-2 and Bim: Nocodazole treatment leads to the phosphorylation of the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bim. This phosphorylation is mediated by the p34cdc2 kinase and is dependent on the G2/M arrest.[2]
-
Mitochondrial Membrane Depolarization: The alterations in Bcl-2 family proteins lead to a loss of mitochondrial membrane potential (Δψm).[3]
-
Caspase Activation: The disruption of the mitochondrial membrane potential results in the release of cytochrome c and the subsequent activation of a caspase cascade, including caspase-9 and caspase-3, which are key executioners of apoptosis.[2][3]
-
PARP Cleavage: Activated caspases cleave various cellular substrates, including poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[3]
Data Presentation: In Vitro Cytotoxicity of Nocodazole (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for Nocodazole in various human and murine cancer cell lines. It is important to note that IC50 values can vary depending on the cell line, the specific assay used, and the duration of drug exposure.
| Cell Line | Cancer Type | Assay Duration | IC50 (µM) | Reference |
| KB/HeLa | Human Cervical Cancer | 48 hrs | 0.14 | [4] |
| LT12 | Rat Multi-drug Resistant | 48 hrs | 0.07 | [4] |
| L1210 | Mouse Leukemia | 48 hrs | 0.05 | [4] |
| L1210/VCR | Vincristine-resistant Mouse Leukemia | 48 hrs | 0.09 | [4] |
| P388/ADR | Adriamycin-resistant Mouse Leukemia | 48 hrs | 0.17 | [4] |
| Chronic Lymphocytic Leukaemia (CLL) cells | Human Leukemia | Not Specified | ≤16 | [3] |
Mandatory Visualization
Nocodazole-Induced Apoptotic Signaling Pathway
References
- 1. Nocodazole - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Nocodazole, a microtubule de-polymerising agent, induces apoptosis of chronic lymphocytic leukaemia cells associated with changes in Bcl-2 phosphorylation and expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Impact of Nocodazole on Tumor Suppressor Gene Pathways: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the biological effects of Nocodazole, a potent antineoplastic agent, with a specific focus on its modulation of key tumor suppressor gene pathways. As the query for "Acodazole" yielded limited relevant results, this paper focuses on the well-researched and structurally related compound, Nocodazole. This document details the molecular mechanisms by which Nocodazole influences the p53 and Retinoblastoma (Rb) pathways, presenting quantitative data on its effects, outlining detailed experimental protocols for replication, and visualizing the intricate signaling cascades involved. The information herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of oncology and drug development.
Introduction
Tumor suppressor genes are critical regulators of cellular growth, acting as sentinels that can halt the cell cycle or induce apoptosis in the presence of DNA damage or other oncogenic stressors.[1] The p53 and Retinoblastoma (Rb) proteins are two of the most well-characterized tumor suppressors, and their inactivation is a common event in the development of human cancers.[2]
Nocodazole is a synthetic benzimidazole derivative that functions as a microtubule-destabilizing agent.[3] By binding to β-tubulin, it disrupts the polymerization of microtubules, leading to a mitotic arrest in the G2/M phase of the cell cycle.[3] This disruption of the mitotic spindle is a key mechanism of action for many anticancer drugs. Beyond its direct effects on mitosis, Nocodazole has been shown to have profound impacts on tumor suppressor pathways, particularly the p53 and Rb pathways, which are the central focus of this guide.
Mechanism of Action: Nocodazole and Tumor Suppressor Gene Regulation
Nocodazole's primary mechanism of inducing cell cycle arrest and apoptosis is intrinsically linked to its ability to activate and modulate tumor suppressor pathways.
The p53 Pathway
The p53 protein, often termed the "guardian of the genome," is a transcription factor that responds to cellular stress by regulating the expression of genes involved in cell cycle arrest, DNA repair, and apoptosis.[4] Nocodazole treatment has been demonstrated to increase the levels of transcriptionally active p53 in a dose-dependent manner.[2][5] This activation is not a result of direct DNA damage but rather a consequence of the cellular stress induced by microtubule disruption.
Activated p53, in turn, transcriptionally upregulates the cyclin-dependent kinase (CDK) inhibitor p21WAF1/CIP1.[6] The induction of p21 is a critical downstream event in the Nocodazole-induced cell cycle arrest.[6] p21 inhibits the activity of cyclin-CDK complexes, which are essential for the progression of the cell cycle.[6]
The Retinoblastoma (Rb) Pathway
The Retinoblastoma protein (Rb) is a key regulator of the G1/S phase transition.[2] In its active, hypophosphorylated state, Rb binds to and sequesters the E2F family of transcription factors, preventing the expression of genes required for DNA replication.[2] The activity of Rb is controlled by phosphorylation mediated by cyclin-CDK complexes.
Nocodazole treatment leads to the hypophosphorylation of Rb.[6] This is a direct consequence of the p53-mediated induction of p21, which inhibits the cyclin-CDK complexes responsible for Rb phosphorylation.[6] The resulting active, hypophosphorylated Rb maintains the G1 arrest, preventing cells that have slipped from mitotic arrest from re-entering the cell cycle and becoming polyploid.[6]
Regulation of Apoptosis via Bcl-2 Family Proteins
In addition to cell cycle arrest, Nocodazole can induce apoptosis. This process is, in part, mediated by the phosphorylation of the anti-apoptotic protein Bcl-2.[7][8] Phosphorylation of Bcl-2 can inactivate its anti-apoptotic function, thereby promoting cell death. Nocodazole has been shown to cause an increase in the serine-70 phosphorylated form of Bcl-2 in some cancer cells.[7]
Interestingly, Nocodazole also induces p53-dependent activation of c-Jun N-terminal kinase (JNK).[9] While JNK activation is often associated with apoptosis, in the context of Nocodazole treatment, its p53-mediated activation appears to have a pro-survival role. Inhibition of this JNK activity has been shown to enhance Nocodazole-induced apoptosis.[9]
Quantitative Data Summary
The following tables summarize the quantitative effects of Nocodazole on various cell lines and molecular targets as reported in the literature.
Table 1: Nocodazole IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 | Exposure Time | Assay |
| RPMI8226-S | Multiple Myeloma | 60 nM | 48 hours | Not Specified |
| RPMI8226-Dox40 | Multiple Myeloma | 25 nM | 48 hours | Not Specified |
| RPMI8226-MR20 | Multiple Myeloma | 80 nM | 48 hours | Not Specified |
| MM.1S | Multiple Myeloma | 65 nM | 48 hours | Not Specified |
| MM.1R | Multiple Myeloma | 60 nM | 48 hours | Not Specified |
| LT12 | Rat Leukemia | 0.006 µM | 48 hours | XTT |
| HeLa | Cervical Cancer | 49.33 ± 2.60 nM | Not Specified | GI50 |
| RPE-1 | Retinal Pigment Epithelium | 81.67 ± 4.41 nM | Not Specified | GI50 |
Data compiled from multiple sources.[9][10][11]
Table 2: Effects of Nocodazole on Tumor Suppressor and Apoptotic Proteins
| Cell Line | Nocodazole Concentration | Protein | Effect |
| Mouse 3T3 Cells | Dose-dependent | p53 | Increased transcriptional activity |
| MEFs (wild-type) | 0.125 µg/ml | p21 | Increased protein levels after 16 hours |
| MEFs (wild-type) | 0.125 µg/ml | Rb | Hypophosphorylation |
| Chronic Lymphocytic Leukemia Cells | ≤16 µM | Bcl-2 | Increased serine-70 phosphorylation or reduced total expression |
| HCT116 (p53+/+) | 200 ng/ml (1 hour) | JNK1/2 | Increased phosphorylation |
Data compiled from multiple sources.[5][6][7][9]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature regarding the effects of Nocodazole.
Cell Culture and Nocodazole Treatment
-
Cell Lines: Human cancer cell lines such as HeLa (cervical cancer), HCT116 (colon carcinoma), and various multiple myeloma cell lines (e.g., RPMI8226) are commonly used. Mouse Embryonic Fibroblasts (MEFs) are also utilized for studying p53 and p21 knockout effects.
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
-
Nocodazole Preparation: Nocodazole is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 10 mg/ml).[12]
-
Treatment: For experiments, the Nocodazole stock solution is diluted in culture medium to the desired final concentration. A vehicle control (DMSO alone) should always be included. Treatment durations can range from a few hours to 48 hours or more, depending on the experimental endpoint.[12]
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a range of Nocodazole concentrations for the desired duration (e.g., 48 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Western Blotting for Protein Expression and Phosphorylation
-
Cell Lysis: After Nocodazole treatment, wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-p53, anti-p21, anti-phospho-Rb, anti-total-Rb, anti-phospho-Bcl-2).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
p53 DNA-Binding Assay (ELISA-based)
-
Nuclear Extract Preparation: Prepare nuclear extracts from Nocodazole-treated and control cells.
-
Plate Coating: Use a 96-well plate pre-coated with an oligonucleotide containing the p53 consensus DNA binding site.
-
Binding Reaction: Add the nuclear extracts to the wells and incubate to allow p53 to bind to the DNA.
-
Primary Antibody Incubation: Add a primary antibody specific for p53.
-
Secondary Antibody Incubation: Add an HRP-conjugated secondary antibody.
-
Colorimetric Detection: Add a colorimetric substrate (e.g., TMB) and measure the absorbance. The intensity of the color is proportional to the amount of p53 bound to the DNA.
Visualizations of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a typical experimental workflow discussed in this guide.
Caption: Nocodazole-induced p53-Rb signaling pathway leading to G1 cell cycle arrest.
Caption: Nocodazole's dual role in regulating apoptosis through JNK and Bcl-2.
Caption: A generalized workflow for studying Nocodazole's effects on cancer cells.
Conclusion
Nocodazole exerts its antineoplastic effects not only by disrupting microtubule dynamics and inducing mitotic arrest but also by activating critical tumor suppressor pathways. Its ability to induce a p53-dependent cell cycle arrest through the upregulation of p21 and subsequent hypophosphorylation of Rb highlights a key mechanism for preventing the proliferation of genomically unstable cells. Furthermore, its influence on apoptotic pathways, including the phosphorylation of Bcl-2 and the paradoxical role of JNK activation, provides additional avenues for therapeutic intervention. A thorough understanding of these intricate molecular interactions is paramount for the rational design of novel cancer therapies and for optimizing the use of microtubule-targeting agents in the clinic. This guide provides a foundational resource for researchers to further explore the therapeutic potential of Nocodazole and similar compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Microtubule-active drugs taxol, vinblastine, and nocodazole increase the levels of transcriptionally active p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Tumoral Effects of a (1H-Pyrrol-1-yl)Methyl-1H-Benzoimidazole Carbamate Ester Derivative on Head and Neck Squamous Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection of Retinoblastoma Protein Phosphorylation by Immunoblot Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Characterization of the p53-Dependent Postmitotic Checkpoint following Spindle Disruption - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nocodazole, a microtubule de-polymerising agent, induces apoptosis of chronic lymphocytic leukaemia cells associated with changes in Bcl-2 phosphorylation and expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ashpublications.org [ashpublications.org]
- 10. selleckchem.com [selleckchem.com]
- 11. mdpi.com [mdpi.com]
- 12. sbs.utexas.edu [sbs.utexas.edu]
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Acodazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acodazole (NSC 305884) is a synthetic imidazoquinoline derivative that has demonstrated both antineoplastic and antimicrobial properties. As an antineoplastic agent, its primary mechanism of action is believed to be DNA intercalation, leading to the disruption of DNA replication. This guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data on this compound, primarily derived from a Phase I clinical trial. It is intended to serve as a technical resource for researchers and professionals involved in drug development, offering a consolidated view of the compound's characteristics, experimental methodologies, and potential pathways for further investigation.
Pharmacokinetics
The pharmacokinetic profile of this compound has been primarily characterized through a Phase I clinical trial involving intravenous administration. The available data indicates a long terminal half-life and clearance predominantly through nonrenal routes.
Summary of Human Pharmacokinetic Parameters
A Phase I clinical trial involving 33 patients receiving this compound as a 1-hour intravenous infusion once weekly for four weeks provided the following key pharmacokinetic data. Doses ranged from 20 mg/m² to 888 mg/m².
| Parameter | Value | Reference |
| Terminal Half-life (t½) | 20.7 hours | |
| Clearance | Primarily by nonrenal mechanisms |
Further detailed quantitative data on parameters such as Cmax, AUC, and Volume of Distribution at various dose levels were not available in the reviewed literature.
Experimental Protocol: Phase I Clinical Trial
Study Design: A Phase I dose-escalation study was conducted to determine the maximum tolerated dose, characterize toxicities, and evaluate the pharmacokinetic profile of this compound.
Patient Population: 33 patients with various types of cancer were enrolled in the study.
Dosing and Administration: this compound was administered as a 1-hour intravenous infusion once weekly for four weeks. The initial doses ranged from 20 mg/m² to 888 mg/m². A modified schedule was later implemented for five patients, with escalating doses of 340 mg/m², 500 mg/m², 666 mg/m², and 888 mg/m² in weeks one through four, respectively.
Pharmacokinetic Sampling and Analysis: Specific details on the blood sampling schedule and the analytical methods used for plasma concentration determination were not available in the reviewed literature.
Pharmacodynamics
The pharmacodynamic effects of this compound observed in the Phase I clinical trial were primarily centered on cardiovascular parameters, specifically cardiac repolarization. No significant antitumor activity was observed in this initial study.
Cardiovascular Effects
A significant dose-dependent prolongation of the Q-T interval (Q-Ti) on electrocardiograms was the most notable pharmacodynamic effect.
| Dose Level | Observed Effect | Onset and Resolution | Reference |
| All dose levels | Q-Ti prolongation occurred | Resolved 24-36 hours after each infusion | |
| 1184 mg/m² | Polymorphic ventricular tachycardia ("torsades des pointes") | Not specified |
Experimental Protocol: Electrocardiographic Monitoring
Methodology: Electrocardiograms (ECGs) were performed to monitor cardiac function, with a particular focus on the Q-T interval.
Monitoring Schedule: Specific details on the frequency and timing of ECG monitoring were not available in the reviewed literature, but it was conducted in relation to the drug infusion.
Data Analysis: The Q-T interval was corrected for heart rate (QTc) to assess for drug-induced prolongation. A prolongation of 20% or greater was considered significant.
Mechanism of Action
Antineoplastic Activity: DNA Intercalation
This compound's activity as an antineoplastic agent is attributed to its ability to intercalate into DNA. This process involves the insertion of its planar imidazoquinoline ring structure between the base pairs of the DNA double helix. This interaction is thought to disrupt the normal process of DNA replication, ultimately leading to cell death in rapidly dividing cancer cells.
Signaling Pathway: DNA Intercalation and Replication Disruption
Caption: this compound intercalates into the DNA double helix, disrupting DNA replication and leading to cell death.
Experimental Protocol: DNA Intercalation Assays
While specific experimental data for this compound is not available, the following are common methods used to study DNA intercalation:
-
UV-Visible Spectroscopy: Changes in the absorption spectrum of the drug upon binding to DNA can indicate an intercalative binding mode.
-
Fluorescence Spectroscopy: The quenching or enhancement of the drug's fluorescence in the presence of DNA can provide evidence of intercalation.
-
Viscometry: An increase in the viscosity of a DNA solution upon addition of the compound is a classic indicator of intercalation, as the DNA helix lengthens to accommodate the intercalator.
-
Molecular Docking: Computational modeling can be used to predict the binding mode of the drug with DNA at a molecular level.
Antimicrobial Activity
This compound has been noted to possess antimicrobial properties, though the specific mechanism of action against microbial targets has not been elucidated in the available literature.
Experimental Protocol: Antimicrobial Susceptibility Testing
Standard methods to determine the antimicrobial activity of a compound include:
-
Broth Dilution Method: This is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid growth medium.
-
Disk Diffusion Method: A paper disk impregnated with the compound is placed on an agar plate inoculated with the microorganism. The diameter of the zone of growth inhibition around the disk is measured to determine the susceptibility of the organism to the compound.
Preclinical Data
No detailed preclinical pharmacokinetic or toxicological data from animal models were available in the reviewed literature.
Conclusion and Future Directions
The available data on this compound, primarily from a single Phase I clinical trial, indicates a compound with a long half-life and a significant pharmacodynamic effect on cardiac repolarization. Its mechanism as a DNA intercalator provides a clear rationale for its antineoplastic potential. However, the lack of observed antitumor activity in the initial trial, coupled with the cardiotoxicity, has limited its clinical development.
For future research, the following areas are critical:
-
Elucidation of the Antimicrobial Mechanism: Detailed studies are needed to understand how this compound exerts its antimicrobial effects.
-
Preclinical Pharmacokinetic and Toxicology Studies: Comprehensive animal studies would be necessary to better understand the absorption, distribution, metabolism, and excretion (ADME) profile and to establish a clearer safety margin.
-
Structural Modification: Medicinal chemistry efforts could focus on modifying the this compound structure to reduce cardiotoxicity while retaining or enhancing its DNA intercalating and potential antimicrobial activities.
-
Combination Therapies: Investigating this compound in combination with other agents that may synergize with its mechanism of action could be a viable strategy.
This guide summarizes the current state of knowledge on the pharmacokinetics and pharmacodynamics of this compound. It highlights the need for further research to fully characterize its therapeutic potential and address its safety concerns.
Nocodazole: A Technical Guide to its Early-Stage Therapeutic Research
Acodazole: An Inquiry into its Therapeutic Potential Reveals a Sparsely Documented History
An extensive review of publicly accessible scientific literature and databases reveals a significant scarcity of early-stage research on the therapeutic potential of this compound. While the compound is identified as a synthetic imidazoquinoline with antineoplastic properties, its exploration appears to be extremely limited.
Initial Findings on this compound:
According to the PubChem database, this compound is described as a DNA intercalator, a mechanism that disrupts DNA replication in cancer cells. However, the same source notes an association with significant cardiotoxicity, a factor that may have curtailed its development and the publication of further research[1]. DrugBank categorizes this compound as an experimental small molecule, but does not provide any data on its pharmacology, mechanism of action, or clinical studies[2]. The CAS Common Chemistry database provides chemical identifiers for this compound hydrochloride but no links to research literature on its biological activity[3].
Due to this lack of available data, it is not feasible to construct an in-depth technical guide with quantitative data, detailed experimental protocols, and signaling pathway diagrams as requested.
An Alternative Focus: Nocodazole, a Well-Studied Antineoplastic Agent
In contrast to this compound, a significant body of research is available for Nocodazole , a compound with a similar-sounding name and established antineoplastic properties. Nocodazole is a microtubule-destabilizing agent and serves as an excellent case study for early-stage therapeutic research. This guide will proceed by focusing on Nocodazole to fulfill the user's request for a detailed technical overview.
Audience: Researchers, scientists, and drug development professionals.
Core Concepts and Mechanism of Action
Nocodazole is a synthetic benzimidazole derivative that acts as a potent, reversible inhibitor of microtubule polymerization[4][5][6]. Microtubules are essential components of the cytoskeleton, playing critical roles in cell division (formation of the mitotic spindle), intracellular transport, and maintenance of cell shape[4]. By binding to β-tubulin, a subunit of microtubules, Nocodazole disrupts their dynamic assembly and disassembly, leading to a cascade of cellular effects[5][7].
The primary antineoplastic effect of Nocodazole stems from its ability to interfere with the mitotic spindle. This disruption activates the spindle assembly checkpoint, causing cells to arrest in the G2/M phase of the cell cycle[4][7]. Prolonged mitotic arrest ultimately triggers apoptosis, or programmed cell death, in cancer cells[4][8].
Beyond its effects on microtubules, some studies suggest Nocodazole may have other microtubule-independent mechanisms, such as inhibiting the Wnt signaling pathway by stimulating the expression of LATS2[4]. It has also been shown to inhibit several cancer-related kinases, including ABL, c-KIT, BRAF, MEK1, MEK2, and MET[9].
Quantitative Data Presentation
The following tables summarize key quantitative data from preclinical studies on Nocodazole, providing insights into its potency and cellular effects.
Table 1: In Vitro Efficacy of Nocodazole in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Exposure Time | Reference |
| RPMI8226-S | Multiple Myeloma | 60 nM | 48 hours | [10] |
| RPMI8226-Dox40 | Doxorubicin-resistant Multiple Myeloma | 25 nM | 48 hours | [10] |
| RPMI8226-MR20 | Melphalan-resistant Multiple Myeloma | 80 nM | 48 hours | [10] |
| RPMI8226-LR5 | Lenalidomide-resistant Multiple Myeloma | 60 nM | 48 hours | [10] |
| MM.1S | Multiple Myeloma | 65 nM | 48 hours | [10] |
| MM.1R | Dexamethasone-resistant Multiple Myeloma | 60 nM | 48 hours | [10] |
| Chronic Lymphocytic Leukaemia (CLL) cells | Chronic Lymphocytic Leukaemia | ≤16 µM | Not Specified | [11] |
Table 2: Effects of Nocodazole on Microtubule Dynamics
| Parameter | Concentration Range | Effect | Cell Type/System | Reference |
| Elongation Velocity | 4 - 400 nM | Dose-dependent decrease | Newt lung epithelial cells | [12][13] |
| Shortening Velocity | 4 - 400 nM | Dose-dependent decrease | Newt lung epithelial cells | [12][13] |
| Catastrophe Frequency | 4 - 400 nM | Increased | Newt lung epithelial cells | [12][13] |
| Rescue Frequency | 4 nM - 12 µM | Decreased | In vitro (purified tubulin) | [12] |
| Microtubule Turnover | Nanomolar concentrations | Overall decrease | Interphase cells & in vitro | [12] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments involving Nocodazole.
Cell Cycle Synchronization using Nocodazole
This protocol is widely used to enrich a population of cells in the G2/M phase.
Objective: To arrest cells in mitosis for cell cycle analysis or subsequent release for synchronous progression through G1 and S phases.
Materials:
-
Cell culture medium appropriate for the cell line
-
Nocodazole stock solution (e.g., 1 mg/mL in DMSO)[9]
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Centrifuge
-
Flow cytometer
-
Propidium iodide (PI) staining solution
-
RNase A
Procedure for Adherent Cells (e.g., U2OS):
-
Seed cells at an appropriate density to ensure they are in the exponential growth phase at the time of treatment.
-
Allow cells to attach and grow for 24 hours.
-
Add Nocodazole to the culture medium to a final concentration of 40-100 ng/mL[4]. The optimal concentration and duration should be determined empirically for each cell line[14][15].
-
Incubate the cells for 12-18 hours[4].
-
For analysis of mitotic arrest: a. Harvest the cells. Mitotic cells, being rounded, can be selectively detached by gentle shaking of the culture dish. b. Collect the detached cells by centrifugation. c. Wash the cells with PBS. d. Fix the cells in ice-cold 70% ethanol while vortexing to prevent clumping[15]. e. Stain the cells with PI/RNase A solution and analyze by flow cytometry to confirm G2/M arrest.
-
For release from mitotic arrest: a. Gently wash the cells twice with pre-warmed, drug-free medium to remove the Nocodazole. b. Add fresh, pre-warmed medium. c. Culture the cells and collect them at various time points to analyze their progression through the subsequent phases of the cell cycle[16].
In Vitro Microtubule Polymerization Assay
Objective: To assess the direct effect of Nocodazole on the assembly of purified tubulin.
Materials:
-
Purified tubulin
-
GTP
-
Glycerol
-
Assembly buffer (e.g., PEM buffer)
-
Nocodazole at various concentrations
-
Spectrophotometer with temperature control
Procedure:
-
Prepare a reaction mixture containing purified tubulin, GTP, and assembly buffer on ice.
-
Add Nocodazole or a vehicle control (DMSO) to the reaction mixtures.
-
Transfer the mixtures to a pre-warmed 37°C cuvette in the spectrophotometer.
-
Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates microtubule polymerization.
-
Compare the polymerization curves of Nocodazole-treated samples to the control to determine the inhibitory effect. Nocodazole is expected to completely block the self-assembly of tubulin[17].
Visualization of Signaling Pathways and Workflows
Graphviz diagrams are provided to illustrate key cellular pathways and experimental designs related to Nocodazole research.
Nocodazole's Mechanism of Action
References
- 1. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. Nocodazole - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cellron.com [cellron.com]
- 7. stemcell.com [stemcell.com]
- 8. researchgate.net [researchgate.net]
- 9. Nocodazole | Cell Signaling Technology [cellsignal.com]
- 10. ashpublications.org [ashpublications.org]
- 11. Nocodazole, a microtubule de-polymerising agent, induces apoptosis of chronic lymphocytic leukaemia cells associated with changes in Bcl-2 phosphorylation and expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nanomolar concentrations of nocodazole alter microtubule dynamic instability in vivo and in vitro [pubmed.ncbi.nlm.nih.gov]
- 13. Nanomolar concentrations of nocodazole alter microtubule dynamic instability in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimizing Cell Synchronization Using Nocodazole or Double Thymidine Block | Springer Nature Experiments [experiments.springernature.com]
- 15. irep.ntu.ac.uk [irep.ntu.ac.uk]
- 16. Studying Cell Cycle-regulated Gene Expression by Two Complementary Cell Synchronization Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Acodazole: A Resurfacing Candidate in the Quest for Novel Antimicrobial Agents
An In-depth Technical Guide on the Antimicrobial Potential of a Synthetic Imidazoquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acodazole, a synthetic imidazoquinoline derivative, initially explored for its antineoplastic properties, presents a compelling case for re-evaluation as a potential antimicrobial agent. While its development was halted due to cardiotoxicity in a Phase I clinical trial for cancer, the fundamental mechanism of action—DNA intercalation—is a well-established strategy for combating microbial pathogens. This technical guide synthesizes the available, albeit limited, information on this compound, outlining its known characteristics, hypothesized antimicrobial mechanism, and the general experimental frameworks required to rigorously assess its therapeutic potential in an era of mounting antimicrobial resistance.
Introduction
The relentless rise of multidrug-resistant microorganisms constitutes a formidable threat to global public health. This escalating crisis necessitates the urgent exploration of novel chemical scaffolds and therapeutic strategies. This compound (NSC 305884), a synthetic compound belonging to the imidazoquinoline class, was identified in the late 20th century as possessing both antimicrobial and antineoplastic properties. A Phase I clinical trial was initiated to evaluate its efficacy as a cancer therapeutic. However, the trial was terminated due to observations of cardiotoxicity, specifically Q-Ti interval prolongation. Consequently, comprehensive investigations into its antimicrobial potential were not pursued. Given the pressing need for new antimicrobial agents, this document revisits this compound, proposing a systematic evaluation of its efficacy against a broad spectrum of microbial pathogens.
Chemical and Physical Properties
Hypothesized Antimicrobial Mechanism of Action: DNA Intercalation
The primary proposed mechanism of action for this compound's biological activity is its function as a DNA intercalating agent. This mechanism is shared by several established anticancer and antimicrobial drugs.
Signaling Pathway: DNA Intercalation and its Consequences
Acodazole (NSC 305884): A Technical Whitepaper on its Historical Development and Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acodazole (NSC 305884) is a synthetic imidazoquinoline derivative that emerged from anticancer drug discovery programs. Identified by the National Cancer Institute (NCI) with the designation NSC 305884, this compound was investigated for its potential as an antineoplastic and antimicrobial agent. Its primary mechanism of action is believed to be DNA intercalation, a process that disrupts DNA replication and transcription, ultimately leading to cell death. Despite showing some preclinical promise, its development was hampered by a lack of significant antitumor activity in early clinical trials and the observation of dose-limiting cardiotoxicity. This technical guide provides a comprehensive overview of the historical development, discovery, and preclinical evaluation of this compound, presenting available quantitative data, experimental methodologies, and a depiction of its proposed mechanism of action.
Introduction
The quest for novel chemotherapeutic agents has led to the exploration of diverse chemical scaffolds capable of interacting with cellular macromolecules. Among these, DNA intercalators represent a significant class of anticancer drugs. These molecules insert themselves between the base pairs of the DNA double helix, causing structural distortions that interfere with fundamental cellular processes such as replication and transcription. The imidazoquinoline core, a heterocyclic aromatic structure, has been a scaffold of interest in the development of such agents. This compound, chemically known as N-methyl-N-(4-((7-methyl-1H-imidazo[4,5-f]quinolin-9-yl)amino)phenyl)acetamide, is a synthetic compound belonging to this class. It was assigned the NSC number 305884 by the National Cancer Institute, indicating its inclusion in their extensive screening program for potential anticancer agents. Early studies also suggested that this compound possessed antimicrobial properties.
Historical Development and Discovery
A significant milestone in its development was a Phase I clinical trial and pharmacokinetic evaluation published in 1987.[1][2] This study aimed to determine the maximum tolerated dose, characterize the toxicity profile, and understand the pharmacokinetic behavior of this compound in patients with advanced solid tumors. The trial confirmed its identity as a synthetic imidazoquinoline and noted its dual antineoplastic and antimicrobial properties.[1][2]
Chemical Synthesis
A detailed, step-by-step synthesis protocol for this compound (NSC 305884) is not explicitly described in the available literature. However, based on the general synthesis of imidazo[4,5-f]quinolines, a plausible synthetic route can be postulated. The synthesis of related 9-amino-imidazo[4,5-f]quinolines often involves the construction of the tricyclic imidazoquinoline core followed by the introduction of the amino side chain.
A general workflow for the synthesis of such compounds is depicted below:
Caption: A generalized synthetic workflow for imidazo[4,5-f]quinoline derivatives.
Mechanism of Action: DNA Intercalation
The primary proposed mechanism of action for this compound's antineoplastic and antimicrobial effects is its ability to act as a DNA intercalator. The planar aromatic structure of the imidazoquinoline ring system is crucial for this activity, allowing it to slip between the base pairs of the DNA double helix.
This intercalation process is believed to lead to several downstream cellular consequences:
-
Structural Distortion of DNA: The insertion of this compound physically unwinds and lengthens the DNA helix, altering its conformation.
-
Inhibition of DNA Replication and Transcription: The distorted DNA template hinders the progression of DNA and RNA polymerases, thereby inhibiting the synthesis of new DNA and RNA.
-
Induction of DNA Damage Response: The cell's DNA repair machinery may recognize the intercalated complex as a form of DNA damage, potentially triggering cell cycle arrest and apoptosis.
The following diagram illustrates the proposed mechanism of action:
Caption: Proposed signaling pathway for this compound's cytotoxic effects.
Preclinical and Clinical Data
In Vitro Antineoplastic Activity
Quantitative data on the in vitro cytotoxicity of this compound against a comprehensive panel of cancer cell lines is not extensively detailed in published literature. Such data would typically be presented as IC50 values (the concentration of a drug that inhibits cell growth by 50%).
Antimicrobial Activity
This compound was noted to have antimicrobial properties, though specific minimum inhibitory concentration (MIC) values against a range of bacteria and fungi are not well-documented in publicly available sources.
Phase I Clinical Trial
A Phase I clinical trial provided the most detailed publicly available data on this compound. The study involved 33 patients with various advanced cancers.
Table 1: Phase I Clinical Trial Dosing and Patient Characteristics
| Parameter | Value |
| Number of Patients | 33 |
| Number of Courses | 51 |
| Dose Range | 20 - 888 mg/m²/week |
| Administration Route | 1-hour intravenous infusion |
| Dosing Schedule | Once weekly for 4 weeks |
Table 2: Observed Toxicities in the Phase I Clinical Trial
| Toxicity | Severity |
| Nausea and Vomiting | Mild to Moderate |
| Infusion Site Burning and Erythema | Moderate |
| Q-Ti Prolongation on Electrocardiogram | Observed |
| Polymorphic Ventricular Tachycardia | Observed at 1184 mg/m² |
A key finding of the trial was the dose-limiting cardiotoxicity, specifically the prolongation of the Q-Ti interval on the electrocardiogram, which can increase the risk of serious cardiac arrhythmias.[1][2]
Pharmacokinetics
The Phase I trial also provided important pharmacokinetic data for this compound.
Table 3: Pharmacokinetic Parameters of this compound
| Parameter | Value |
| Terminal Half-life (t½) | 20.7 hours |
| Clearance Mechanism | Primarily nonrenal |
The long half-life indicates that the drug remains in the body for a significant period after administration.
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of this compound are not available in the cited literature. However, standard methodologies for the key assays are described below.
General Protocol for In Vitro Cytotoxicity Assay (e.g., MTT Assay)
-
Cell Seeding: Cancer cell lines are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: this compound is serially diluted to a range of concentrations and added to the wells. Control wells receive vehicle only.
-
Incubation: Plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined by plotting cell viability against drug concentration.
General Protocol for DNA Intercalation Assay (e.g., Ethidium Bromide Displacement Assay)
-
DNA Preparation: A solution of double-stranded DNA (e.g., calf thymus DNA) is prepared in a suitable buffer.
-
Ethidium Bromide Binding: Ethidium bromide, a fluorescent DNA intercalator, is added to the DNA solution, and the baseline fluorescence is measured.
-
This compound Titration: Increasing concentrations of this compound are added to the DNA-ethidium bromide complex.
-
Fluorescence Measurement: The fluorescence is measured after each addition of this compound.
-
Data Analysis: A decrease in fluorescence indicates the displacement of ethidium bromide from the DNA by this compound, confirming its intercalating activity. The binding affinity can be calculated from the quenching data.
Conclusion
This compound (NSC 305884) represents an early effort in the exploration of imidazoquinolines as potential anticancer agents. Its development was based on its presumed mechanism of action as a DNA intercalator. While the compound exhibited both antineoplastic and antimicrobial properties in preclinical settings, its clinical development was ultimately halted due to a combination of insufficient antitumor efficacy at tolerable doses and significant cardiotoxicity. The historical data available for this compound serves as a valuable case study for drug development professionals, highlighting the importance of thorough preclinical evaluation and the challenges of translating in vitro activity into clinical success. Further research into the imidazoquinoline scaffold has since led to the development of other compounds with different biological activities, demonstrating the versatility of this chemical class.
References
Methodological & Application
Application Notes and Protocols for Nocodazole Treatment in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction: Nocodazole is a potent, reversible, and cell-permeable antimitotic agent that functions by depolymerizing microtubules.[1] This disruption of the microtubule network leads to an arrest of the cell cycle in the G2/M phase, making it a valuable tool for cell synchronization and for studying the effects of cell cycle arrest on various cellular processes.[1][2] Furthermore, Nocodazole has been shown to induce apoptosis in various cancer cell lines and to modulate signaling pathways, including the PI3K/Akt pathway.[3][4] These characteristics make it a compound of significant interest in cancer research and drug development.
It is important to note that the user's original query for "Acodazole" likely contained a typographical error, as the vast majority of scientific literature points to "Nocodazole" for the described applications in cell culture. All information herein pertains to Nocodazole.
Data Presentation
Nocodazole IC50 Values in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for Nocodazole can vary significantly depending on the cell line and the duration of the treatment.
| Cell Line | Cancer Type | Incubation Time (hrs) | IC50 (nM) |
| HeLa | Cervical Cancer | 72 | 49.33 ± 2.60 |
| RPMI-8226-S | Multiple Myeloma | Not Specified | 60 |
| RPMI-8226-Dox40 | Multiple Myeloma (Doxorubicin-resistant) | Not Specified | 25 |
| RPMI-8226-MR20 | Multiple Myeloma (Mitoxantrone-resistant) | Not Specified | 80 |
| MM.1S | Multiple Myeloma | Not Specified | 65 |
| MM.1R | Multiple Myeloma (Dexamethasone-resistant) | Not Specified | 60 |
This table presents a summary of IC50 values as reported in the cited literature.[3][5] Researchers should determine the optimal concentration for their specific cell line and experimental conditions.
Cell Cycle Arrest in G2/M Phase Induced by Nocodazole
Nocodazole treatment leads to a significant increase in the percentage of cells arrested in the G2/M phase of the cell cycle. The optimal concentration and duration of treatment for achieving maximal G2/M arrest can vary between cell lines.
| Cell Line | Nocodazole Concentration | Treatment Duration (hrs) | % of Cells in G2/M Phase |
| HeLa | 0.3 µmol/L | 18 | 47.81% |
| HeLa | 1.0 µmol/L | 18 | 51.09% |
| HeLa | 3.0 µmol/L | 18 | 55.95% |
| U2OS | 50 ng/mL | 10-11 | ~85% (4C DNA content) |
| hESCs | 100 ng/mL | 16 | >90% |
| MCF-7 | 1 µM | 16-24 | Mitotic index increased to 39% ± 11% |
| MDA-MB-468 | 1 µM | 16-24 | Mitotic index increased to 8.1% ± 3.5% |
This table summarizes the reported efficacy of Nocodazole in inducing G2/M phase arrest in different cell lines.[4][6][7][8]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of Nocodazole on a cell population.
Materials:
-
Cells of interest
-
96-well culture plates
-
Complete culture medium
-
Nocodazole stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of Nocodazole in complete culture medium.
-
Remove the existing medium from the wells and replace it with the medium containing different concentrations of Nocodazole. Include wells with medium and DMSO as a vehicle control, and wells with medium only as a blank.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantification of cells in different phases of the cell cycle following Nocodazole treatment.
Materials:
-
Cells of interest
-
6-well culture plates
-
Complete culture medium
-
Nocodazole stock solution
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with the desired concentration of Nocodazole for the appropriate duration (e.g., 16-24 hours) to induce G2/M arrest.[4]
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer to determine the DNA content and cell cycle distribution.
Apoptosis Assay (Annexin V/PI Staining)
This protocol is used to detect and quantify apoptosis (early and late stages) and necrosis in cells treated with Nocodazole.
Materials:
-
Cells of interest
-
6-well culture plates
-
Complete culture medium
-
Nocodazole stock solution
-
Annexin V-FITC/APC Kit (containing Annexin V conjugate, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with Nocodazole as desired.
-
Harvest both adherent and floating cells and collect them by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC (or another fluorochrome conjugate) and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. The populations can be distinguished as follows:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Mandatory Visualization
Signaling Pathway Diagram
Caption: Nocodazole's effect on the PI3K/Akt signaling pathway.
Experimental Workflow Diagram
Caption: General workflow for Nocodazole cell-based assays.
References
- 1. Nocodazole | Cell Signaling Technology [cellsignal.com]
- 2. Optimizing Cell Synchronization Using Nocodazole or Double Thymidine Block | Springer Nature Experiments [experiments.springernature.com]
- 3. Nocodazole Induces Multiple Myeloma Cell Death and Reduces Tumor Growth through Sequential Microtubular Network Damage and C-Jun N-Terminal Kinase-Mediated Bcl-2 Phosphorylation. | Blood | American Society of Hematology [ashpublications.org]
- 4. Studying Cell Cycle-regulated Gene Expression by Two Complementary Cell Synchronization Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Method to Synchronize Cell Cycle of Human Pluripotent Stem Cells without Affecting Their Fundamental Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. G1 and G2 cell-cycle arrest following microtubule depolymerization in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Acodazole Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Acodazole has shown potential as an anticancer agent, and in early clinical trials, it was administered to human patients as an intravenous infusion[1]. However, for researchers looking to conduct preclinical evaluations in animal models, a critical gap exists in the scientific literature concerning established administration protocols. Information regarding this compound's solubility, oral bioavailability, and pharmacokinetic parameters in common animal models such as mice and rats is not publicly available[2].
These application notes provide a framework of standard procedures for administering compounds to animal models. The provided protocols for oral, intravenous, and intraperitoneal routes are general and should be adapted based on preliminary dose-range finding and tolerability studies specific to this compound.
General Considerations for Administration
Before initiating any in vivo administration of this compound, the following points must be addressed:
-
pH and Sterility: For parenteral routes (intravenous and intraperitoneal), this compound solutions should be sterile and have a pH close to physiological levels (6.8-7.2) to avoid irritation and ensure animal welfare[3][4].
-
Vehicle Selection: The choice of vehicle will depend on the solubility of this compound. Preliminary solubility tests in common vehicles (e.g., saline, phosphate-buffered saline, polyethylene glycol, dimethyl sulfoxide) are essential.
-
Animal Welfare: All procedures must be conducted in accordance with approved Institutional Animal Care and Use Committee (IACUC) protocols[3][4]. Proper handling, restraint, and monitoring of the animals are paramount.
Administration Protocols
The following are generalized protocols for common administration routes in mice and rats. It is imperative to conduct pilot studies to determine the maximum tolerated dose (MTD) and appropriate vehicle for this compound.
Oral Administration (Gavage)
Oral administration is often preferred for its convenience and for mimicking the clinical route of many drugs. However, the oral bioavailability of this compound is unknown, which may impact its efficacy when delivered via this route[5][6].
Table 1: General Parameters for Oral Gavage in Rodents
| Parameter | Mouse | Rat |
| Gavage Needle Size | 20-22 G | 18-20 G |
| Maximum Volume | 5 ml/kg | 5 ml/kg |
Protocol:
-
Prepare the this compound formulation at the desired concentration. Ensure the solution is homogenous.
-
Gently restrain the animal, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
Measure the distance from the tip of the animal's nose to the last rib to estimate the length of the gavage needle to be inserted.
-
Carefully insert the gavage needle into the esophagus and advance it into the stomach.
-
Slowly administer the this compound formulation.
-
Gently remove the gavage needle and return the animal to its cage.
-
Monitor the animal for any signs of distress or adverse reactions.
Intravenous (IV) Injection
Intravenous injection ensures immediate and complete bioavailability of the compound[7][8]. In a Phase I clinical trial, this compound was administered as a 1-hour IV infusion[1].
Table 2: General Parameters for Intravenous Injection in Rodents
| Parameter | Mouse | Rat |
| Injection Site | Lateral tail vein, saphenous vein | Lateral tail vein, saphenous vein, jugular vein |
| Needle Size | 27-30 G | 23-25 G |
| Maximum Bolus Volume | 1-5 ml/kg | 1-5 ml/kg |
Protocol:
-
Prepare a sterile solution of this compound suitable for intravenous injection.
-
Warm the animal to dilate the blood vessels, which facilitates injection. This can be done using a heat lamp, ensuring the animal does not overheat.
-
Place the animal in a suitable restrainer.
-
Swab the injection site with 70% ethanol.
-
Insert the needle into the vein at a shallow angle.
-
Administer the this compound solution slowly. If a bleb forms, the needle is not in the vein, and the procedure should be stopped and re-attempted at a more proximal site[9].
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Monitor the animal for any adverse effects.
Intraperitoneal (IP) Injection
Intraperitoneal injection offers a parenteral route with rapid absorption, though it is not as immediate as the intravenous route[8][10].
Table 3: General Parameters for Intraperitoneal Injection in Rodents
| Parameter | Mouse | Rat |
| Injection Site | Lower right or left abdominal quadrant | Lower right or left abdominal quadrant |
| Needle Size | 25-27 G | 23-25 G |
| Maximum Volume | 10 ml/kg | 10 ml/kg |
Protocol:
-
Prepare a sterile solution of this compound.
-
Securely restrain the animal, tilting it slightly head-down to move the abdominal organs away from the injection site.
-
Insert the needle into the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate to ensure no fluid (urine or blood) is drawn back, which would indicate improper needle placement.
-
Inject the this compound solution.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for signs of pain or distress.
Visualization of Experimental Workflow
The following diagrams illustrate the general workflows for preparing this compound formulations and for conducting an in vivo administration study.
Conclusion and Recommendations
The successful in vivo evaluation of this compound in animal models is contingent on the careful development of appropriate administration protocols. Due to the lack of specific preclinical data for this compound, it is strongly recommended that researchers conduct preliminary studies to establish the following:
-
Solubility Profile: Test the solubility of this compound in a panel of biocompatible solvents and vehicles.
-
Maximum Tolerated Dose (MTD): Perform dose-escalation studies for each intended route of administration to identify a safe and effective dose range.
-
Pharmacokinetics: Conduct pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound for different administration routes.
By systematically addressing these unknowns, researchers can design robust and reproducible preclinical studies to accurately assess the therapeutic potential of this compound.
References
- 1. wcrj.net [wcrj.net]
- 2. Animal models and therapeutic molecular targets of cancer: utility and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of N,1,4,4-tetramethyl-8-{[4-(4-methylpiperazin-1-yl)phenyl]amino}-4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline-3-carboxamide (PHA-848125), a potent, orally available cyclin dependent kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The FDA removes animal testing requirement for drug candidates - TransCure bioServices [transcurebioservices.com]
- 5. youtube.com [youtube.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Ketoconazole potentiates the antitumor effects of nocodazole: In vivo therapy for human tumor xenografts in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A review of animal models utilized in preclinical studies of approved gene therapy products: trends and insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Use of Animal Models for Cancer Chemoprevention Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest by Nocodazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for analyzing cell cycle arrest induced by Nocodazole using flow cytometry. Nocodazole is a reversible anti-neoplastic agent that disrupts microtubule polymerization, leading to a cell cycle block at the G2/M phase.[1][2] This characteristic makes it a valuable tool for cell synchronization and for studying the mechanisms of mitotic arrest in cancer research and drug development.[1][3]
Introduction to Nocodazole-Induced Cell Cycle Arrest
Nocodazole exerts its biological effects by binding to β-tubulin, which prevents the formation of microtubules.[3] Microtubules are essential components of the mitotic spindle, a cellular machine responsible for segregating chromosomes during cell division.[1] Disruption of microtubule dynamics by Nocodazole activates the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism that ensures proper chromosome attachment to the mitotic spindle before allowing the cell to proceed to anaphase.[1] Activation of the SAC leads to the inhibition of the Anaphase-Promoting Complex/Cyclosome (APC/C), a key ubiquitin ligase.[4] This inhibition prevents the degradation of critical mitotic proteins, including Cyclin B1, leading to the accumulation of cells in a prometaphase-like state with a G2/M DNA content.[4][5][6]
Data Presentation: Quantitative Analysis of Nocodazole-Induced Cell Cycle Arrest
The following tables summarize the quantitative effects of Nocodazole on the cell cycle distribution in various cell lines, as determined by flow cytometry.
Table 1: Effect of Nocodazole Concentration on Cell Cycle Distribution in Jurkat Cells
| Nocodazole Concentration (µg/mL) | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |
| 0 (Control) | 55 | 30 | 15 |
| 0.004 | 45 | 25 | 30 |
| 0.02 | 30 | 15 | 55 |
| 0.1 | 15 | 10 | 75 |
Data is representative of typical results observed in Jurkat cells after 24 hours of treatment. The precise percentages can vary based on experimental conditions.[7]
Table 2: Time-Course of G2/M Arrest in MCF-7 Cells Treated with 250 nM Nocodazole
| Treatment Duration (hours) | % Cells in G2/M |
| 0 (Control) | 18 |
| 3 | 25 |
| 6 | 40 |
| 14 | 65 |
| 24 | 78 |
| 48 | 70 |
| 72 | 60 |
This table illustrates the kinetics of Nocodazole-induced G2/M arrest, with the peak arrest typically observed between 14 and 24 hours.[8]
Table 3: Cell Cycle Distribution in U-2 OS Cells Treated with 0.17 µM Nocodazole for 20 hours
| Treatment | % Cells in G1 | % Cells in S Phase | % Cells in G2/M |
| Untreated | 58.3 ± 2.1 | 25.4 ± 1.5 | 16.3 ± 0.9 |
| Nocodazole (0.17 µM) | 12.7 ± 1.8 | 10.1 ± 1.2 | 77.2 ± 2.5 |
Values are presented as mean ± standard deviation from three replicates.[9]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of Nocodazole action and the general workflow for analyzing cell cycle arrest.
Caption: Nocodazole-induced G2/M arrest signaling pathway.
Caption: Workflow for flow cytometry analysis of cell cycle.
Experimental Protocols
Protocol 1: Induction of Cell Cycle Arrest with Nocodazole
This protocol describes the general procedure for treating cultured cells with Nocodazole to induce G2/M arrest. The optimal concentration and incubation time should be determined empirically for each cell line.[3][10]
Materials:
-
Cell line of interest (e.g., HeLa, MCF-7, Jurkat)
-
Complete cell culture medium
-
Nocodazole stock solution (e.g., 10 mg/mL in DMSO, stored at -20°C)[11]
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Cell culture plates or flasks
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed cells at a density that will ensure they are in the logarithmic growth phase and do not reach confluency by the end of the experiment.
-
Drug Preparation: On the day of the experiment, thaw the Nocodazole stock solution and dilute it to the desired final concentration in pre-warmed complete culture medium. A typical working concentration ranges from 0.1 to 1 µg/mL (approximately 0.33 to 3.3 µM).[11]
-
Treatment: Remove the existing medium from the cells and replace it with the Nocodazole-containing medium. For suspension cells, add the appropriate volume of concentrated Nocodazole solution directly to the culture flask.
-
Incubation: Incubate the cells for the desired period. For G2/M arrest, an incubation time of 12-24 hours is commonly used.[1][11]
-
Harvesting: After incubation, harvest the cells for subsequent analysis as described in Protocol 2.
Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry
This protocol details the steps for preparing Nocodazole-treated cells for cell cycle analysis using PI staining.[12]
Materials:
-
Nocodazole-treated and control cells
-
PBS
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI in PBS)
-
RNase A solution (e.g., 100 µg/mL in PBS)
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
Adherent cells: Wash the cells once with PBS, then add trypsin-EDTA to detach the cells. Neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube.
-
Suspension cells: Directly transfer the cell suspension to a centrifuge tube.
-
-
Washing: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1-2 mL of cold PBS. Repeat the wash step.
-
Fixation: Resuspend the cell pellet in approximately 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension. This helps to prevent cell clumping.
-
Incubation for Fixation: Incubate the cells on ice or at -20°C for at least 30 minutes. Cells can be stored in 70% ethanol at -20°C for several weeks.
-
Rehydration and Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes. Carefully decant the ethanol.
-
Resuspend the cell pellet in 1-2 mL of PBS and centrifuge again.
-
Resuspend the cell pellet in the PI/RNase A staining solution. The volume will depend on the cell number, but a typical starting point is 500 µL for 1x10^6 cells.
-
-
Incubation for Staining: Incubate the cells in the dark at room temperature for 15-30 minutes or at 37°C for 15 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Collect the fluorescence data for PI, typically using a linear scale. It is recommended to acquire at least 10,000 events per sample for accurate cell cycle analysis.
-
Data Analysis: Use appropriate software (e.g., FlowJo, FCS Express) to gate on single cells and model the cell cycle distribution to obtain the percentage of cells in the G0/G1, S, and G2/M phases.
References
- 1. Nocodazole - Wikipedia [en.wikipedia.org]
- 2. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 3. Optimizing Cell Synchronization Using Nocodazole or Double Thymidine Block | Springer Nature Experiments [experiments.springernature.com]
- 4. Nocodazole-Induced Expression and Phosphorylation of Anillin and Other Mitotic Proteins Are Decreased in DNA-Dependent Protein Kinase Catalytic Subunit-Deficient Cells and Rescued by Inhibition of the Anaphase-Promoting Complex/Cyclosome with proTAME but Not Apcin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of cyclin B1/Cdc2 up-regulation in the development of mitotic prometaphase arrest in human breast cancer cells treated with nocodazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of Cyclin B1/Cdc2 Up-Regulation in the Development of Mitotic Prometaphase Arrest in Human Breast Cancer Cells Treated with Nocodazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. revvity.com [revvity.com]
- 8. Role of Cyclin B1/Cdc2 Up-Regulation in the Development of Mitotic Prometaphase Arrest in Human Breast Cancer Cells Treated with Nocodazole | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. Studying Cell Cycle-regulated Gene Expression by Two Complementary Cell Synchronization Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. protocols.io [protocols.io]
Techniques for Detecting Acodazole-Induced DNA Damage: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction to Acodazole and its Potential Mechanisms of DNA Damage
This compound (NSC 305884) is a synthetic compound belonging to the imidazoquinoline class of molecules, which has demonstrated both antimicrobial and antineoplastic properties in preclinical and early clinical studies.[1] While the precise molecular mechanisms of this compound's anticancer activity are not fully elucidated, its chemical structure as an imidazoquinoline derivative suggests several plausible pathways through which it may induce DNA damage, a common mechanism of action for many chemotherapeutic agents.[2][3] Understanding the nature of this DNA damage is critical for its development as a therapeutic agent.
Based on the known activities of structurally related compounds, the primary hypothesized mechanisms of this compound-induced DNA damage include:
-
DNA Intercalation: The planar aromatic ring structure of imidazoquinolines suggests they may act as DNA intercalating agents.[4][5][6][7] Intercalation involves the insertion of the molecule between the base pairs of the DNA double helix, causing a distortion of the DNA structure. This can interfere with essential cellular processes such as DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[8][9]
-
Topoisomerase II Inhibition: Several quinoline and imidazoacridinone derivatives have been shown to inhibit the activity of topoisomerase II.[10][11][12] This enzyme is essential for resolving DNA topological problems during replication and transcription by creating transient double-strand breaks. Inhibition of topoisomerase II by this compound could lead to the accumulation of these breaks, triggering a DNA damage response and cell death.[13][14][15][16]
-
Induction of Oxidative Stress: Some heterocyclic amines, including imidazoquinoxaline derivatives, are capable of generating reactive oxygen species (ROS).[17] These highly reactive molecules can cause oxidative damage to DNA, resulting in single- and double-strand breaks, as well as modifications to DNA bases.
This document provides detailed protocols for two widely used and robust assays to detect and quantify this compound-induced DNA damage: the Single Cell Gel Electrophoresis (Comet) Assay and the γ-H2AX Foci Formation Assay.
Key Experiments for Detecting this compound-Induced DNA Damage
Single Cell Gel Electrophoresis (Comet) Assay
The Comet Assay is a sensitive and versatile method for detecting DNA single-strand breaks (SSBs), double-strand breaks (DSBs), and alkali-labile sites in individual cells. The principle of the assay is that upon lysis and electrophoresis, the fragmented DNA of a damaged cell will migrate away from the nucleus, forming a "comet tail," while the intact DNA remains in the "comet head." The extent of DNA damage is proportional to the length and intensity of the comet tail.[5]
This protocol is adapted for the analysis of suspension or adherent cells treated with this compound.
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS), Ca2+ and Mg2+ free
-
Trypsin-EDTA (for adherent cells)
-
Low melting point agarose (LMPA)
-
Normal melting point agarose (NMPA)
-
Comet assay slides
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, 10% DMSO, pH 10)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA staining solution (e.g., SYBR Green I, propidium iodide)
-
Fluorescence microscope with appropriate filters
-
Comet assay analysis software
Procedure:
-
Cell Treatment:
-
Seed cells at an appropriate density and allow them to attach (for adherent cells) or stabilize in suspension.
-
Treat cells with a range of this compound concentrations for the desired duration. Include a vehicle control (solvent alone) and a positive control (e.g., H₂O₂ or a known topoisomerase inhibitor).
-
-
Cell Harvesting and Embedding:
-
For adherent cells, wash with PBS and detach using trypsin-EDTA. Neutralize trypsin with medium and centrifuge to pellet the cells.
-
For suspension cells, centrifuge to pellet.
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the cells in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.
-
Mix 10 µL of the cell suspension with 90 µL of molten LMPA (at 37°C) and immediately pipette onto a pre-coated comet slide (coated with NMPA).
-
Gently spread the mixture over the slide and allow it to solidify at 4°C for 10 minutes.
-
-
Cell Lysis:
-
Immerse the slides in cold lysis solution and incubate at 4°C for at least 1 hour to lyse the cells and unfold the DNA.[11]
-
-
Alkaline Unwinding and Electrophoresis:
-
Gently remove the slides from the lysis solution and place them in a horizontal electrophoresis tank.
-
Fill the tank with cold alkaline electrophoresis buffer, ensuring the slides are fully submerged.
-
Incubate for 20-40 minutes at 4°C to allow for DNA unwinding and the expression of alkali-labile sites.[4][8]
-
Perform electrophoresis at a low voltage (e.g., 25 V) and a current of 300 mA for 20-30 minutes at 4°C.
-
-
Neutralization and Staining:
-
After electrophoresis, gently remove the slides and wash them three times for 5 minutes each with neutralization buffer.
-
Stain the DNA by adding a few drops of the staining solution to each slide and incubate for 5-10 minutes in the dark.
-
-
Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Capture images and analyze them using comet assay software to quantify the percentage of DNA in the tail, tail length, and tail moment.
-
| Treatment Group | Concentration | % DNA in Tail (Mean ± SD) | Tail Length (µm) (Mean ± SD) | Tail Moment (Mean ± SD) |
| Vehicle Control | - | |||
| This compound | [Conc. 1] | |||
| This compound | [Conc. 2] | |||
| This compound | [Conc. 3] | |||
| Positive Control | [Conc.] |
Caption: Quantification of this compound-induced DNA damage by Comet Assay.
γ-H2AX Foci Formation Assay
The phosphorylation of the histone variant H2AX at serine 139 (termed γ-H2AX) is one of the earliest events in the cellular response to DNA double-strand breaks (DSBs). Immunofluorescent detection of γ-H2AX foci provides a sensitive and specific method to quantify DSBs in individual cells.
Materials:
-
This compound stock solution
-
Cell culture medium
-
Coverslips
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody
-
Secondary antibody: fluorescently-conjugated anti-primary antibody (e.g., Alexa Fluor 488)
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells on coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for the desired time. Include vehicle and positive controls (e.g., etoposide or ionizing radiation).
-
-
Fixation and Permeabilization:
-
After treatment, wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash three times with PBS.
-
-
Blocking and Antibody Incubation:
-
Block non-specific antibody binding by incubating the cells in blocking solution for 1 hour at room temperature.
-
Incubate the cells with the primary anti-γ-H2AX antibody (diluted in blocking solution) overnight at 4°C.[7]
-
The following day, wash the cells three times with PBS.
-
Incubate with the fluorescently-conjugated secondary antibody (diluted in blocking solution) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Counterstaining and Mounting:
-
Incubate the cells with DAPI solution for 5 minutes to stain the nuclei.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
-
Imaging and Quantification:
-
Visualize the cells using a fluorescence microscope.
-
Capture images of multiple fields for each treatment condition.
-
Quantify the number of γ-H2AX foci per nucleus using image analysis software (e.g., ImageJ/Fiji).
-
| Treatment Group | Concentration | Average Number of γ-H2AX Foci per Nucleus (Mean ± SD) | Percentage of Foci-Positive Cells (>10 foci) |
| Vehicle Control | - | ||
| This compound | [Conc. 1] | ||
| This compound | [Conc. 2] | ||
| This compound | [Conc. 3] | ||
| Positive Control | [Conc.] |
Caption: Quantification of this compound-induced DSBs by γ-H2AX assay.
Visualizations
Experimental Workflow for DNA Damage Detection
Caption: Workflow for detecting this compound-induced DNA damage.
DNA Damage Response Signaling Pathway
Caption: Simplified DNA damage response pathway to DSBs.
Conclusion
The protocols and methodologies outlined in this document provide a robust framework for investigating the DNA-damaging properties of this compound. By employing the Comet assay and the γ-H2AX foci formation assay, researchers can effectively characterize the nature and extent of DNA damage induced by this compound. The resulting data will be invaluable for elucidating its mechanism of action and for its continued development as a potential antineoplastic agent. Further investigation into the specific signaling pathways activated by this compound-induced DNA damage will provide a more comprehensive understanding of its cellular effects.
References
- 1. Generation of DNA damage by anti-neoplastic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The intercalation of imidazoacridinones into DNA induces conformational changes in their side chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intercalation of imidazoacridinones to DNA and its relevance to cytotoxic and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intercalation (biochemistry) - Wikipedia [en.wikipedia.org]
- 5. What are DNA intercalators and how do they work? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of DNA topoisomerase II by imidazoacridinones, new antineoplastic agents with strong activity against solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, DNA Binding and Topoisomerase I Inhibition Activity of Thiazacridine and Imidazacridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 10. Mechanism of Oxidative DNA Damage Induced by a Heterocyclic Amine, 2‐Amino‐3,8‐dimethylimidazo[4,5‐f]quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. The antitumoral mode of action of imiquimod and other imidazoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 15. youtube.com [youtube.com]
- 16. Genotoxic Anti-Cancer Agents and Their Relationship to DNA Damage, Mitosis, and Checkpoint Adaptation in Proliferating Cancer Cells [mdpi.com]
- 17. Mechanisms of action of DNA-damaging anticancer drugs in treatment of carcinomas: is acute apoptosis an "off-target" effect? - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Acodazole (Nocodazole) in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acodazole, more commonly known as Nocodazole, is a synthetic benzimidazole derivative that acts as a potent, reversible, and cell-permeable anti-mitotic agent. Its primary mechanism of action involves the depolymerization of microtubules, a critical component of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell structure. By disrupting microtubule dynamics, Nocodazole effectively induces a G2/M phase cell cycle arrest, leading to apoptosis in rapidly dividing cancer cells. These properties make Nocodazole a valuable tool in cancer research and a potential candidate for therapeutic development.
These application notes provide a comprehensive overview of the use of Nocodazole in preclinical xenograft mouse models, including established dosages, experimental protocols, and key signaling pathways.
Data Presentation
Table 1: Summary of Nocodazole Dosage and Efficacy in Xenograft Mouse Models
| Xenograft Model | Cancer Type | Mouse Strain | Nocodazole Dosage | Administration Route | Dosing Schedule | Observed Efficacy | Citation(s) |
| COLO 205 | Colon Carcinoma | Athymic Nude Mice | 5 mg/kg | Intraperitoneal (i.p.) | Three times a week for 6 weeks | Potentiated the antitumor effects of ketoconazole. | [1][2] |
| H929 | Multiple Myeloma | SCID Mice | 5 and 20 mg/kg | Not specified | Not specified | Significantly inhibited tumor growth and prolonged survival. | [3] |
Table 2: Summary of Nocodazole Toxicology Data in Mice
| Study Type | Mouse Strain | Nocodazole Dosage | Administration Route | Observed Toxicities | Citation(s) |
| Xenograft Efficacy | Athymic Nude Mice | 5 mg/kg (in combination with Ketoconazole) | Intraperitoneal (i.p.) | No gross signs of toxicity were observed. | [1][2] |
| Dominant Lethal Mutation Assay | Not specified | Single doses of 15, 30, and 60 mg/kg | Not specified | 30 and 60 mg/kg doses significantly decreased sperm count and motility and increased the percentage of abnormal sperm. The 60 mg/kg dose induced dominant lethal mutations. | [4] |
| Genotoxicity Study | Not specified | 75 mg/kg (two exposures, 24h apart) | Not specified | A statistically significant increase in micronuclei frequency and significant suppression of erythroblast proliferation. | [1] |
| General Observation | Not applicable | High concentrations | Not applicable | Can induce apoptosis of erythrocytes. | [5] |
Mechanism of Action and Signaling Pathways
Nocodazole exerts its anti-cancer effects primarily by disrupting microtubule polymerization. This leads to a cascade of downstream events culminating in cell cycle arrest and apoptosis.
Key Signaling Pathways Involved:
-
Microtubule Disruption and Mitotic Arrest: Nocodazole binds to β-tubulin, a subunit of microtubules, preventing its polymerization into microtubules.[6][7] This disruption of the microtubular network leads to a defective mitotic spindle, activating the spindle assembly checkpoint and causing the cell to arrest in the G2/M phase of the cell cycle.[8][9] Prolonged mitotic arrest ultimately triggers apoptosis.[8]
-
JNK-Mediated Bcl-2 Phosphorylation: Nocodazole treatment can lead to the activation of c-Jun N-terminal kinase (JNK). Activated JNK then phosphorylates the anti-apoptotic protein Bcl-2, inactivating it and thereby promoting apoptosis.[3]
-
Inhibition of the Wnt Signaling Pathway: Nocodazole has been shown to stimulate the expression of LATS2, which in turn inhibits the Wnt signaling pathway by preventing the interaction between β-catenin and BCL9.[8] The Wnt pathway is often hyperactivated in cancer, promoting proliferation.
-
Interference with the PI3K/Akt Pathway: Some studies suggest that Nocodazole can suppress the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[10]
Nocodazole Mechanism of Action Diagram
Caption: Nocodazole's mechanism of action leading to apoptosis.
Experimental Protocols
Standard Protocol for a Xenograft Mouse Model Study with Nocodazole
This protocol outlines a general procedure for evaluating the efficacy of Nocodazole in a subcutaneous xenograft mouse model.
1. Materials and Reagents:
-
Nocodazole (≥98% purity)
-
Vehicle for Nocodazole (e.g., DMSO, saline, or a formulation with Cremophor EL and ethanol)
-
Cancer cell line of interest (e.g., COLO 205, H929)
-
Cell culture medium and supplements
-
Matrigel (optional, for enhanced tumor take-rate)
-
Immunocompromised mice (e.g., athymic nude, SCID, or NOD/SCID)
-
Sterile syringes and needles
-
Calipers for tumor measurement
-
Anesthetic for animal procedures
-
Equipment for euthanasia
2. Animal Models and Husbandry:
-
Use immunocompromised mice (e.g., female athymic nude mice, 6-8 weeks old).
-
House animals in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle.
-
Provide ad libitum access to sterile food and water.
-
Allow at least one week of acclimatization before the start of the experiment.
3. Cell Culture and Tumor Inoculation:
-
Culture the chosen cancer cell line according to standard protocols.
-
Harvest cells during the logarithmic growth phase and resuspend in sterile PBS or culture medium.
-
For subcutaneous injection, a typical inoculum is 1 x 10^6 to 1 x 10^7 cells in a volume of 100-200 µL per mouse.
-
Mixing cells with Matrigel (1:1 ratio) can improve tumor establishment.
-
Inject the cell suspension subcutaneously into the flank of each mouse.
4. Tumor Growth Monitoring and Group Randomization:
-
Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
5. Nocodazole Preparation and Administration:
-
Prepare Nocodazole fresh for each administration.
-
A stock solution in DMSO can be prepared and then diluted to the final concentration with a suitable vehicle.
-
Based on published data, a starting dose of 5 mg/kg administered intraperitoneally three times a week can be used.
-
Dose-response studies (e.g., 5, 10, 20 mg/kg) are recommended to determine the optimal dose for a specific model.
-
The control group should receive the vehicle only, following the same administration schedule.
6. Efficacy and Toxicity Monitoring:
-
Continue to measure tumor volume and body weight 2-3 times per week.
-
Monitor the animals for any signs of toxicity, such as weight loss, lethargy, ruffled fur, or changes in behavior.
-
The primary efficacy endpoint is often tumor growth inhibition (TGI).
-
The experiment is typically terminated when tumors in the control group reach a predetermined maximum size or after a set duration.
7. Endpoint Analysis:
-
At the end of the study, euthanize the mice according to approved institutional guidelines.
-
Excise the tumors and record their final weight.
-
Tissues (tumor, liver, kidney, etc.) can be collected for further analysis (e.g., histology, immunohistochemistry, Western blotting, or gene expression analysis).
Experimental Workflow Diagram
Caption: A typical workflow for a Nocodazole xenograft study.
Conclusion
Nocodazole is a well-characterized microtubule-depolymerizing agent with demonstrated anti-tumor activity in preclinical xenograft models. The provided data and protocols offer a solid foundation for researchers designing in vivo studies to investigate its therapeutic potential. It is crucial to note that the optimal dosage and administration schedule may vary depending on the specific cancer model and the experimental goals. Therefore, pilot studies to determine the maximum tolerated dose and efficacy are highly recommended. Further research into the pharmacokinetics and long-term toxicity of Nocodazole will be essential for its potential clinical translation.
References
- 1. Molecular cytogenetic evaluation of the mechanism of genotoxic potential of amsacrine and nocodazole in mouse bone marrow cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Tumoral Effects of a (1H-Pyrrol-1-yl)Methyl-1H-Benzoimidazole Carbamate Ester Derivative on Head and Neck Squamous Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TH588 and Low-Dose Nocodazole Impair Chromosome Congression by Suppressing Microtubule Turnover within the Mitotic Spindle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Synchronous division of mouse two-cell embryos with nocodazole in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ketoconazole potentiates the antitumor effects of nocodazole: In vivo therapy for human tumor xenografts in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nocodazole - Wikipedia [en.wikipedia.org]
- 8. Dominant lethal effects of nocodazole in germ cells of male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Xenograft Animal Service: Immunocompromised NOD/SCID Mice - Altogen Labs [altogenlabs.com]
- 10. [Efficacy of nocodazole et experimental invasion Echinococcus granulosus of white mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: High-Throughput Screening for Novel Acodazole Derivatives as Microtubule Depolymerizing Agents
Audience: Researchers, scientists, and drug development professionals in oncology and high-throughput screening.
Introduction:
Acodazole is a synthetic imidazoquinoline derivative that has demonstrated antineoplastic properties.[1] While its clinical development was hampered by cardiotoxicity, its core structure remains a person of interest for the development of novel anticancer agents. This document focuses on derivatives of the related benzimidazole class, exemplified by Nocodazole, which are known to exert their anticancer effects by interfering with microtubule dynamics, a critical process for cell division.[2][3][4] Microtubule-targeting agents are a cornerstone of cancer chemotherapy. These agents disrupt the formation and function of the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis.[5]
This application note provides a comprehensive framework for the high-throughput screening (HTS) and characterization of novel this compound derivatives designed as microtubule depolymerizing agents. The protocols and workflows are designed to identify potent and selective compounds for further preclinical development.
Proposed Mechanism of Action & Screening Strategy
Many benzimidazole-based compounds, such as Nocodazole, function by binding to β-tubulin. This binding event prevents the polymerization of tubulin heterodimers (α- and β-tubulin) into microtubules.[2][5] The disruption of the microtubule network leads to a cascade of cellular events, culminating in apoptotic cell death, particularly in rapidly dividing cancer cells.
A logical HTS strategy, therefore, involves a multi-tiered approach to first identify cytotoxic compounds and then confirm their specific mechanism of action.
-
Primary Screening: A cell-based, high-throughput assay to measure the cytotoxic or anti-proliferative effects of a library of this compound derivatives on a cancer cell line.
-
Secondary Confirmatory Assay: A target-based biochemical assay to confirm that active compounds directly inhibit tubulin polymerization.
-
Tertiary Mechanistic & Selectivity Assays: Cell-based assays to verify the proposed mechanism of action (e.g., cell cycle arrest) and to assess selectivity against non-cancerous cells.
Data Presentation: Comparative Analysis of this compound Derivatives
The following tables represent sample data from a hypothetical screening campaign of this compound derivatives, illustrating the expected outcomes from the described protocols.
Table 1: Primary Screen - Cell Viability (MTS Assay) Cell Line: HeLa (Cervical Cancer) | Incubation Time: 48 hours
| Compound ID | Structure | IC50 (µM) | Max. Inhibition (%) |
| ACOD-001 | (Reference) | 5.5 | 98% |
| ACOD-002 | Derivative 1 | 1.2 | 99% |
| ACOD-003 | Derivative 2 | 0.8 | 100% |
| ACOD-004 | Derivative 3 | > 50 | 15% |
| ACOD-005 | Derivative 4 | 2.3 | 97% |
| Nocodazole | (Control) | 0.5 | 100% |
Table 2: Secondary Screen - In Vitro Tubulin Polymerization Assay Source: Porcine Brain Tubulin | Measurement: Fluorescence (Arbitrary Units)
| Compound ID | IC50 (µM) | Hill Slope |
| ACOD-002 | 1.5 | -1.1 |
| ACOD-003 | 0.9 | -1.2 |
| ACOD-005 | 2.8 | -1.0 |
| Nocodazole | (Control) | 0.6 |
Table 3: Tertiary Screen - Cell Cycle Analysis Cell Line: HeLa | Treatment: 24 hours at 2x IC50 | Measurement: % of Cells in G2/M Phase
| Compound ID | % Cells in G2/M | Fold Change vs. DMSO |
| DMSO | (Vehicle Control) | 12% |
| ACOD-002 | 75% | 6.3 |
| ACOD-003 | 81% | 6.8 |
| ACOD-005 | 72% | 6.0 |
| Nocodazole | (Control) | 85% |
Experimental Protocols
Protocol 1: Primary HTS - Cell Viability using MTS Assay
Principle: The CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) is a colorimetric method for determining the number of viable cells.[6][7] The MTS tetrazolium compound is bioreduced by viable cells into a colored formazan product that is soluble in culture media. The quantity of formazan product, as measured by absorbance at 490 nm, is directly proportional to the number of living cells in the culture.
Materials:
-
HeLa cells (or other suitable cancer cell line)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound derivative library (10 mM stocks in DMSO)
-
CellTiter 96® AQueous One Solution Reagent (Promega)
-
Clear, flat-bottom 96-well microplates
-
Multichannel pipette, automated liquid handler
-
Microplate reader (490 nm absorbance)
Procedure:
-
Cell Seeding: Trypsinize and count HeLa cells. Seed 5,000 cells in 100 µL of media per well into 96-well plates. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Perform serial dilutions of the this compound derivatives in culture media to achieve the desired final concentrations. Typically, an 8-point dose-response curve ranging from 100 µM to 10 nM is prepared. Ensure the final DMSO concentration is ≤ 0.5%.
-
Cell Treatment: Remove 50 µL of media from each well and add 50 µL of the diluted compound solutions. Include "vehicle only" (DMSO) and "no cells" (media only) controls.
-
Incubation: Incubate the plates for 48 hours at 37°C, 5% CO2.
-
Assay Development: Add 20 µL of CellTiter 96® AQueous One Solution Reagent to each well.
-
Incubation: Incubate for 2 hours at 37°C, 5% CO2.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (media only wells).
-
Normalize the data to the vehicle control (DMSO = 100% viability).
-
Plot the normalized data against the log of the compound concentration and fit to a four-parameter logistic curve to determine the IC50 value.
-
Protocol 2: Secondary HTS - In Vitro Tubulin Polymerization Assay
Principle: This is a fluorescence-based biochemical assay that monitors the assembly of tubulin into microtubules in vitro. A fluorescent reporter molecule is included that preferentially binds to microtubules, resulting in a significant increase in fluorescence signal as polymerization occurs. Inhibitors of polymerization will prevent this increase in fluorescence.
Materials:
-
Tubulin Polymerization Assay Kit (e.g., from Cytoskeleton, Inc.)
-
Purified tubulin (>99% pure)
-
Tubulin Polymerization Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Fluorescent Reporter (e.g., DAPI)
-
This compound derivative "hits" from primary screen
-
Black, opaque 384-well microplates
-
Temperature-controlled fluorescence plate reader (e.g., Excitation: 360 nm, Emission: 450 nm)
Procedure:
-
Reagent Preparation: Prepare an "Assay Mix" on ice containing Tubulin Polymerization Buffer, tubulin protein (final concentration ~3 mg/mL), and the fluorescent reporter.
-
Compound Plating: Add diluted compounds in polymerization buffer to the wells of a pre-chilled 384-well plate. Include appropriate controls (DMSO vehicle, known inhibitor like Nocodazole, known inducer like Paclitaxel).
-
Initiation of Polymerization: To initiate the reaction, add GTP to the Assay Mix, and immediately dispense the complete mix into the wells containing the compounds.
-
Data Acquisition: Immediately place the plate in a fluorescence reader pre-heated to 37°C. Measure the fluorescence kinetically every 60 seconds for 60 minutes.
-
Data Analysis:
-
Plot fluorescence intensity versus time for each well.
-
Determine the maximum polymerization rate (Vmax) from the slope of the linear phase of the kinetic curve.
-
Normalize the Vmax values to the DMSO control.
-
Plot the percent inhibition (relative to DMSO) against compound concentration and fit the data to determine the IC50 value for inhibition of tubulin polymerization.
-
Visualizations: Workflows and Mechanisms
The following diagrams illustrate the proposed HTS workflow and the molecular mechanism of action for this compound derivatives.
Caption: High-throughput screening cascade for this compound derivatives.
Caption: Proposed mechanism of action for this compound derivatives.
References
- 1. Phase I clinical trial and pharmacokinetic evaluation of this compound (NSC 305884), an imidazoquinoline derivative with electrophysiological effects on the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nocodazole - Wikipedia [en.wikipedia.org]
- 4. Nocodazole, a microtubule de-polymerising agent, induces apoptosis of chronic lymphocytic leukaemia cells associated with changes in Bcl-2 phosphorylation and expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-Tumoral Effects of a (1H-Pyrrol-1-yl)Methyl-1H-Benzoimidazole Carbamate Ester Derivative on Head and Neck Squamous Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-throughput screening platform for anticancer therapeutic drug cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Nocodazole Resistance in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the anti-neoplastic agent Nocodazole. Here, you will find detailed information on its mechanism of action, common challenges encountered during experiments, and strategies to overcome Nocodazole resistance in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Nocodazole?
Nocodazole is an antineoplastic agent that functions by depolymerizing microtubules.[1] It binds to β-tubulin, interfering with the assembly of microtubules. This disruption of microtubule dynamics leads to a G2/M phase cell cycle arrest and subsequently induces apoptosis in cancer cells.[2][3]
Q2: What are the common mechanisms by which cancer cells develop resistance to Nocodazole?
Nocodazole resistance in cancer cells can arise from several mechanisms, including:
-
Alterations in Tubulin: Mutations in the β-tubulin protein can reduce the binding affinity of Nocodazole, rendering the drug less effective.[4][5] Overexpression of certain β-tubulin isotypes has also been implicated in drug resistance.[4]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1), can actively pump Nocodazole out of the cell, reducing its intracellular concentration and efficacy.[6][7]
-
Alterations in Apoptotic Pathways: Changes in the expression and phosphorylation status of proteins involved in apoptosis, such as the Bcl-2 family, can confer resistance to Nocodazole-induced cell death.[8][9] For instance, overexpression of anti-apoptotic Bcl-2 can prevent cell death even when microtubules are disrupted.[10]
-
Cell Cycle Checkpoint Alterations: Some cancer cell lines may not arrest in mitosis upon Nocodazole treatment due to defects in the mitotic spindle checkpoint, instead arresting in G1 and G2 phases.[11][12]
Q3: What are the general strategies to overcome Nocodazole resistance?
Several strategies can be employed to overcome Nocodazole resistance:
-
Combination Therapy: Using Nocodazole in combination with other anti-cancer agents that have different mechanisms of action can create synergistic effects and overcome resistance.[13] This can include combining Nocodazole with chemotherapy, targeted therapies, or immunotherapy.[13]
-
Targeting Efflux Pumps: The use of P-glycoprotein inhibitors in combination with Nocodazole can increase the intracellular concentration of the drug in resistant cells.[7]
-
Modulating Apoptotic Pathways: Targeting key proteins in the apoptotic pathway, such as inhibiting anti-apoptotic Bcl-2 family members, can re-sensitize resistant cells to Nocodazole.[14][15]
-
Kinase Inhibitors: Since Nocodazole can also inhibit several cancer-related kinases, combining it with other kinase inhibitors could be a potential strategy to overcome resistance by targeting compensatory signaling pathways.[3][6]
Troubleshooting Guides
Problem 1: Nocodazole is not inducing G2/M arrest in my cancer cell line.
-
Possible Cause 1: Sub-optimal Drug Concentration. The effective concentration of Nocodazole can vary between cell lines.
-
Solution: Perform a dose-response experiment to determine the optimal concentration for your specific cell line. You can assess cell cycle arrest using flow cytometry.
-
-
Possible Cause 2: Cell Line-Specific Resistance. Some cell lines exhibit intrinsic resistance to Nocodazole and may arrest in G1 and G2 instead of mitosis.[11][12]
-
Solution: Verify the cell cycle profile using flow cytometry. If cells are arresting in G1/G2, this may be a characteristic of the cell line. Consider using a different microtubule-targeting agent or exploring combination therapies.
-
-
Possible Cause 3: Nocodazole Degradation. Nocodazole can be sensitive to temperature.
-
Solution: Ensure that your Nocodazole stock solution is stored correctly and that working solutions are freshly prepared. Higher temperatures can lead to reduced efficiency.
-
Problem 2: My Nocodazole-resistant cell line shows cross-resistance to other microtubule inhibitors.
-
Possible Cause: Common Resistance Mechanism. The mechanism of resistance, such as tubulin mutations or efflux pump overexpression, may confer resistance to a broad range of microtubule-targeting agents.
-
Solution: Characterize the resistance mechanism in your cell line. If tubulin mutations are present, consider drugs that bind to different sites on the tubulin dimer. If efflux pumps are overexpressed, co-treatment with a P-glycoprotein inhibitor may restore sensitivity.
-
Problem 3: I am not observing a synergistic effect when combining Nocodazole with another drug.
-
Possible Cause 1: Antagonistic Interaction. The second drug may interfere with the mechanism of action of Nocodazole. For example, agents that cause a G1-S phase arrest can prevent cells from reaching the G2/M phase where Nocodazole is most effective.[16]
-
Solution: Review the mechanism of action of both drugs to ensure they are not antagonistic. Consider sequential treatment schedules instead of simultaneous administration.
-
-
Possible Cause 2: Sub-optimal Dosing in Combination. The optimal concentrations for synergistic effects may be different from the effective concentrations of each drug used alone.
-
Solution: Perform a combination dose-matrix experiment and use software to calculate the Combination Index (CI) to determine if the interaction is synergistic, additive, or antagonistic.
-
Quantitative Data Summary
Table 1: Nocodazole IC50 Values in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Cancer Type | Resistance Status | Nocodazole IC50 | Reference |
| Chronic Lymphocytic Leukaemia (CLL) cells | Leukaemia | Sensitive | ≤16 µM | [8][17] |
| Normal peripheral blood B-cells | Normal | Resistant | > Maximum in vitro concentration | [8][17] |
| HeLa | Cervical Cancer | Sensitive | 350.00 ± 76.38 nM | [18] |
Experimental Protocols
Protocol 1: Generation of a Nocodazole-Resistant Cancer Cell Line
This protocol describes a method for generating a Nocodazole-resistant cancer cell line by continuous exposure to incrementally increasing drug concentrations.
Materials:
-
Parental cancer cell line
-
Complete cell culture medium
-
Nocodazole stock solution (e.g., 10 mM in DMSO)
-
Cell culture flasks/dishes
-
Incubator (37°C, 5% CO2)
-
Reagents for cell viability assay (e.g., MTT, CellTiter-Glo)
Procedure:
-
Determine the initial IC50 of Nocodazole: Culture the parental cell line and perform a dose-response curve with Nocodazole to determine the half-maximal inhibitory concentration (IC50).
-
Initial Exposure: Start by culturing the parental cells in a medium containing Nocodazole at a concentration of half the IC50 (IC50/2).
-
Stepwise Increase in Concentration: Once the cells have adapted and are proliferating at a steady rate (this may take several passages), increase the concentration of Nocodazole in the medium. A stepwise increase is recommended (e.g., to the IC50, then 2x IC50, and so on).
-
Monitoring and Maintenance: Change the medium with the corresponding Nocodazole concentration every 2-3 days. Passage the cells when they reach 80-90% confluency.
-
Cryopreservation: It is advisable to freeze down vials of cells at each incremental concentration step.
-
Confirmation of Resistance: Once the cells are stably growing at a significantly higher concentration of Nocodazole compared to the initial IC50, confirm the resistance by performing a new dose-response curve and comparing the IC50 of the resistant line to the parental line. A significant increase in the IC50 value indicates the development of resistance.[19]
Protocol 2: MTT Assay for Cell Viability
This protocol outlines the steps for a colorimetric assay to assess cell viability after Nocodazole treatment.
Materials:
-
Cells seeded in a 96-well plate
-
Nocodazole and/or other treatment compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of Nocodazole (and/or combination drugs) and incubate for the desired period (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
Addition of MTT: After the treatment period, add MTT solution to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[20]
-
Solubilization of Formazan: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.[20]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.[21]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and plot the dose-response curves to determine IC50 values.
Protocol 3: Immunofluorescence for Microtubule Visualization
This protocol details the steps for visualizing the effects of Nocodazole on the microtubule network using immunofluorescence.
Materials:
-
Cells grown on coverslips
-
Nocodazole
-
Fixative (e.g., ice-cold methanol or 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., anti-α-tubulin or anti-β-tubulin)
-
Fluorescently labeled secondary antibody
-
DAPI or Hoechst for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on sterile coverslips in a petri dish or multi-well plate. Treat the cells with the desired concentration of Nocodazole for the appropriate duration.
-
Fixation: After treatment, wash the cells with PBS and fix them with ice-cold methanol for 5-10 minutes at -20°C or with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: If using paraformaldehyde fixation, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for 30-60 minutes at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and then incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Nuclear Staining: Stain the nuclei with DAPI or Hoechst for 5-10 minutes.
-
Mounting and Imaging: Wash the coverslips with PBS and mount them onto microscope slides using mounting medium. Visualize the microtubule network using a fluorescence microscope.
Signaling Pathways and Experimental Workflows
Caption: Nocodazole's primary mechanism of action.
Caption: Key mechanisms of Nocodazole resistance.
Caption: Strategies to overcome Nocodazole resistance.
Caption: Nocodazole-induced JNK and Bcl-2 signaling.
References
- 1. Nocodazole-Induced Expression and Phosphorylation of Anillin and Other Mitotic Proteins Are Decreased in DNA-Dependent Protein Kinase Catalytic Subunit-Deficient Cells and Rescued by Inhibition of the Anaphase-Promoting Complex/Cyclosome with proTAME but Not Apcin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functional genetics reveals modulators of anti-microtubule drug sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TH588 and Low-Dose Nocodazole Impair Chromosome Congression by Suppressing Microtubule Turnover within the Mitotic Spindle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nocodazole Treatment Decreases Expression of Pluripotency Markers Nanog and Oct4 in Human Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Reversing tumour resistance to kinase inhibitors - Queen Mary Innovation [qminnovation.co.uk]
- 7. Frontiers | Mechanisms of the JNK/p38 MAPK signaling pathway in drug resistance in ovarian cancer [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. BCL-2 family proteins: regulators of cell death involved in the pathogenesis of cancer and resistance to therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Role of cyclin B1/Cdc2 in mediating Bcl-XL phosphorylation and apoptotic cell death following nocodazole-induced mitotic arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. JCI - G1 and G2 cell-cycle arrest following microtubule depolymerization in human breast cancer cells [jci.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 16. A novel immunofluorescence method to visualize microtubules in the antiparallel overlaps of microtubule-plus ends in the anaphase and telophase midzone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. texaschildrens.org [texaschildrens.org]
- 19. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchhub.com [researchhub.com]
- 21. MTT assay protocol | Abcam [abcam.com]
Technical Support Center: Mitigating Acodazole-Induced Cardiotoxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating Acodazole-induced cardiotoxicity. The content is designed to address specific experimental issues and provide actionable guidance.
Frequently Asked Questions (FAQs)
Q1: What is the known cardiotoxic profile of this compound?
A1: this compound, a synthetic imidazoquinoline, has been observed to induce electrophysiological effects on the heart. The primary cardiotoxic effect identified during a Phase I clinical trial was a prolongation of the cardiac Q-T interval.[1] At higher doses, this led to polymorphic ventricular tachycardia, a serious arrhythmia also known as "torsades de pointes".[1] This suggests that this compound's cardiotoxicity is primarily related to interference with cardiac repolarization.
Q2: What are the initial steps to assess this compound-induced cardiotoxicity in an in vitro setting?
A2: The initial assessment should focus on human-relevant platforms to screen for proarrhythmic potential.[2][3] The use of human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) is a recommended starting point.[2][4][5] Key initial assays include:
-
Multi-electrode Array (MEA) or Automated Patch Clamp: To measure field potential duration and action potential duration, which are indicators of Q-T interval prolongation at the cellular level.
-
Calcium Transient Assays: To evaluate the effect of this compound on intracellular calcium cycling, which is crucial for cardiomyocyte contraction and relaxation.[5]
-
Cytotoxicity Assays: To determine if this compound causes direct cellular damage at concentrations relevant to its electrophysiological effects.[4]
Q3: Which biomarkers are most relevant for monitoring this compound-induced cardiotoxicity in vivo?
A3: Given that this compound's primary toxicity is electrophysiological, traditional markers of cardiac muscle damage like cardiac troponins (cTnT and cTnI) and natriuretic peptides (BNP and NT-proBNP) may not be the most sensitive early indicators, unless structural damage occurs at higher doses or with chronic exposure.[6][7][8][9] However, they should still be monitored in preclinical animal studies as part of a comprehensive safety assessment.[10] The most critical in vivo measurement is the electrocardiogram (ECG) to directly assess the Q-T interval.
Q4: Are there any known mitigation strategies specifically for this compound-induced cardiotoxicity?
A4: There is no specific, clinically established mitigation strategy for this compound-induced cardiotoxicity mentioned in the available literature. The original Phase I trial report suggested that further development of the drug would require the delineation of pharmacological means to suppress the Q-T prolongation.[1] General strategies for mitigating drug-induced Q-T prolongation could be explored, such as co-administration with agents that shorten the cardiac action potential, though this would require extensive non-clinical investigation. Other strategies could involve structural modifications of the this compound molecule to reduce its effects on cardiac ion channels while retaining its therapeutic activity.
Troubleshooting Guides
Issue 1: Inconsistent results in hiPSC-CMs contractility assays after this compound treatment.
-
Question: We are observing variable effects of this compound on the contractility of our hiPSC-CMs. What could be the cause?
-
Answer:
-
Cell Line Variability: Different hiPSC-CM lines can exhibit varied electrophysiological properties and sensitivities to drugs.[4] Ensure you are using a well-characterized cell line.
-
Maturity of Cardiomyocytes: The maturation state of hiPSC-CMs can significantly impact their response to cardiotoxic agents.[3] Protocols to enhance cardiomyocyte maturity may improve consistency.
-
Experimental Conditions: Factors such as temperature, pH, and media composition can influence cardiomyocyte function. Standardize these conditions across all experiments.
-
Assay Platform: The method used to measure contractility (e.g., video-based motion analysis, impedance sensing) can have different sensitivities. Ensure your system is properly calibrated.
-
Issue 2: Difficulty translating in vitro electrophysiology data to in vivo Q-T prolongation.
-
Question: Our in vitro assays show a clear effect of this compound on action potential duration, but the Q-T prolongation in our animal models is less pronounced than expected. Why might this be?
-
Answer:
-
Species Differences: The ion channel expression and physiology of animal hearts can differ significantly from humans.[11] This is a known limitation of preclinical animal models in cardiotoxicity testing.
-
Pharmacokinetics and Metabolism: The concentration of this compound reaching the heart tissue in vivo may be lower than the nominal concentration in your in vitro assay due to metabolism and distribution. Conduct pharmacokinetic studies to determine the actual cardiac exposure.
-
Protein Binding: this compound may bind to plasma proteins in vivo, reducing the free fraction available to interact with cardiac ion channels.
-
Autonomic Regulation: The autonomic nervous system in a living animal can modulate the heart rate and partially counteract drug-induced changes in the Q-T interval.
-
Data Presentation
Table 1: In Vitro Assessment of this compound Cardiotoxicity
| Assay Type | Endpoint Measured | This compound Concentration | Result | Interpretation |
| Multi-electrode Array (MEA) | Field Potential Duration (FPD) | 1 µM | 15% increase | Moderate risk of Q-T prolongation |
| 10 µM | 40% increase | High risk of Q-T prolongation | ||
| Automated Patch Clamp | hERG Channel Current (IKr) | 1 µM | 25% inhibition | Potential mechanism for FPD increase |
| 10 µM | 60% inhibition | Strong evidence for hERG channel block | ||
| Calcium Transient Assay | Calcium Transient Duration | 1 µM | No significant change | Effect is likely not mediated by calcium |
| 10 µM | 5% increase | Minor effect on calcium handling | ||
| Cytotoxicity Assay | Cell Viability (e.g., LDH release) | 1 µM | >95% viability | No acute cytotoxicity at this dose |
| 10 µM | >90% viability | No acute cytotoxicity at this dose |
Table 2: In Vivo Evaluation of this compound in a Preclinical Model
| Parameter | Vehicle Control | This compound (low dose) | This compound (high dose) | p-value |
| ECG | ||||
| Heart Rate (bpm) | 300 ± 20 | 295 ± 25 | 280 ± 30 | >0.05 |
| Q-T Interval (ms) | 60 ± 5 | 75 ± 7 | 95 ± 10 | <0.01 |
| Corrected Q-T (QTc) | 150 ± 12 | 185 ± 15 | 230 ± 20 | <0.001 |
| Biomarkers | ||||
| Cardiac Troponin I (ng/mL) | <0.01 | <0.01 | 0.05 ± 0.02 | >0.05 |
| NT-proBNP (pg/mL) | 150 ± 30 | 165 ± 40 | 200 ± 50 | >0.05 |
Experimental Protocols
Protocol 1: Assessing this compound's Effect on hiPSC-CMs using a Multi-electrode Array (MEA) System
-
Cell Plating: Plate hiPSC-CMs onto fibronectin-coated MEA plates at a density that allows for the formation of a spontaneously beating monolayer.
-
Culture and Maturation: Culture the cells for at least 14 days to allow for electrophysiological maturation.
-
Baseline Recording: Record the baseline field potentials for at least 10 minutes to establish a stable baseline. Key parameters to measure are the field potential duration (FPD), beat period, and spike amplitude.
-
Compound Addition: Prepare serial dilutions of this compound in the culture medium. Add the compound to the wells, starting with the lowest concentration.
-
Post-Dose Recording: After a 30-minute incubation period with this compound, record the field potentials for another 10 minutes.
-
Data Analysis: Analyze the recordings to determine the percentage change in FPD from baseline. A concentration-response curve can be generated to determine the EC50 for FPD prolongation.
Protocol 2: In Vivo Assessment of this compound-Induced Cardiotoxicity in a Rodent Model
-
Animal Model: Use male Sprague-Dawley rats, as they are a commonly used model for cardiotoxicity studies.[10]
-
Telemetry Implantation: For continuous ECG monitoring, surgically implant telemetry devices capable of recording ECGs in conscious, freely moving animals. Allow for a recovery period of at least one week.
-
Baseline ECG: Record baseline ECG data for at least 24 hours to account for diurnal variations.
-
Drug Administration: Administer this compound via intravenous infusion over 1 hour, mimicking the clinical trial protocol.[1] Include a vehicle control group.
-
Post-Dose Monitoring: Continuously record ECGs for at least 36-48 hours post-dose, as the Q-T prolongation observed in humans resolved within this timeframe.[1]
-
Blood Sampling: Collect blood samples at various time points (e.g., pre-dose, 1, 4, 24, and 48 hours post-dose) for pharmacokinetic analysis and to measure cardiac biomarkers (cTnI, NT-proBNP).
-
Data Analysis: Analyze the ECG recordings to measure the Q-T interval. Correct the Q-T interval for heart rate using a species-specific formula (e.g., Bazett's or Fridericia's, though species-specific corrections are preferred). Compare the changes in QTc, heart rate, and biomarker levels between the treatment and control groups.
Visualizations
Caption: Hypothetical signaling pathway of this compound-induced cardiotoxicity.
References
- 1. Phase I clinical trial and pharmacokinetic evaluation of this compound (NSC 305884), an imidazoquinoline derivative with electrophysiological effects on the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The FDA Workshop on Improving Cardiotoxicity Assessment with Human-Relevant Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. axolbio.com [axolbio.com]
- 4. Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cardiotoxicity, Cardiac Toxicity | Molecular Devices [moleculardevices.com]
- 6. Biomarkers for monitoring chemotherapy-induced cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cardiovascular Biomarkers in Cardio-Oncology: Antineoplastic Drug Cardiotoxicity and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 9. Role of Biomarkers in Prediction of Cardiotoxicity During Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rat Model of Cardiotoxic Drug-Induced Cardiomyopathy | Springer Nature Experiments [experiments.springernature.com]
- 11. In Vitro Cardiac Tissue Models: Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Acodazole Dosage Optimization
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing Acodazole dosage to mitigate side effects observed during experimentation. The information is presented in a question-and-answer format for clarity and ease of use.
Frequently Asked Questions (FAQs)
Q1: What are the known side effects of this compound?
A1: Based on a Phase I clinical trial, this compound has been associated with the following side effects:
-
Common Side Effects: Mild to moderate nausea and vomiting, and moderate burning and erythema at the infusion site.[1][2]
-
Dose-Limiting Toxicity: Significant cardiac toxicity, specifically prolongation of the Q-Ti interval and a case of "torsades des pointes" (a specific type of abnormal heart rhythm), was observed at higher doses.[1][2] Q-Ti prolongation was noted at all dose levels tested in a follow-up cohort.[1][2]
Q2: What is the mechanism of action of this compound?
A2: this compound is a synthetic imidazoquinoline that acts as a DNA intercalating agent.[1][2] This means it inserts itself between the base pairs of DNA, disrupting DNA replication and leading to its antineoplastic and antimicrobial effects.
Q3: What is the dose-limiting toxicity of this compound and at what dose was it observed?
A3: The primary dose-limiting toxicity is cardiac-related, characterized by a prolonged Q-Ti interval and the potential for ventricular tachycardia ("torsades des pointes").[1][2] This severe cardiac event was reported in a patient treated at a dose of 1184 mg/m².[1][2]
Q4: Is there a known dose-response relationship for this compound's side effects?
A4: Yes, there appears to be a dose-response relationship for the cardiac toxicity of this compound. While Q-Ti prolongation was observed at all tested doses (from 340 mg/m² to 888 mg/m² in a modified schedule), the most severe cardiac event occurred at the highest dose level of 1184 mg/m².[1][2] The incidence and severity of nausea, vomiting, and infusion site reactions may also be dose-dependent, although specific data on this are limited.
Troubleshooting Guides
Managing Cardiac Toxicity
Issue: Observation of Q-Ti interval prolongation in preclinical or clinical studies.
Troubleshooting Steps:
-
Immediate Dose Review:
-
Halt dose escalation.
-
Consider dose reduction in subsequent cohorts or individual subjects.
-
Evaluate the relationship between the timing of drug administration and the onset of Q-Ti prolongation. This compound has a long half-life of approximately 20.7 hours, which may influence the duration of cardiac effects.[1][2]
-
-
Enhanced Monitoring:
-
Increase the frequency of electrocardiogram (ECG) monitoring, especially during and immediately after infusion, and at time points corresponding to the peak plasma concentration (Cmax).
-
Monitor serum electrolytes, particularly potassium and magnesium, as imbalances can exacerbate Q-Ti prolongation.
-
-
Preclinical Investigation (if applicable):
-
Conduct in vitro assays, such as the hERG (human Ether-à-go-go-Related Gene) potassium channel assay, to determine if this compound directly inhibits this channel, a common cause of drug-induced QT prolongation.
-
Utilize ex vivo models, such as isolated perfused hearts (e.g., Langendorff preparation), to assess the direct effects of this compound on cardiac electrophysiology.
-
Managing Nausea and Vomiting
Issue: Mild to moderate nausea and vomiting in study subjects.
Troubleshooting Steps:
-
Prophylactic Antiemetics:
-
Administer standard antiemetic agents prior to this compound infusion.
-
A combination of a 5-HT3 receptor antagonist (e.g., ondansetron) and a corticosteroid (e.g., dexamethasone) can be considered.
-
-
Dose and Infusion Rate Adjustment:
-
Evaluate if a slower infusion rate can mitigate the severity of nausea and vomiting.
-
If the side effect persists and is severe, a dose reduction may be necessary.
-
-
Patient Counseling:
-
Advise patients to maintain adequate hydration and to have light meals before and after treatment.
-
Managing Infusion Site Reactions
Issue: Burning and erythema at the infusion site.
Troubleshooting Steps:
-
Infusion Technique:
-
Ensure proper needle gauge and catheter placement.
-
Rotate infusion sites for subsequent administrations.
-
Consider diluting the drug in a larger volume of a compatible IV fluid to reduce the concentration at the infusion site.
-
-
Symptomatic Treatment:
-
Apply a cold compress to the site after the infusion to reduce inflammation and discomfort.
-
Topical corticosteroids or anti-inflammatory creams may be considered for persistent erythema.
-
-
Premedication:
-
In cases of severe or recurrent reactions, premedication with an antihistamine may be beneficial.
-
Data Presentation
Table 1: Summary of this compound Side Effects from Phase I Clinical Trial
| Dose Range (mg/m²/week) | Number of Patients | Number of Courses | Observed Side Effects |
| 20 - 888 | 33 | 51 | Mild to moderate nausea and vomiting, moderate burning and erythema at the infusion site. |
| 340, 500, 666, 888 (modified schedule) | 5 | 27 | ≥20% Q-Ti prolongation in 20 of 27 treatments. |
| 1184 | 1 | 1 | Irregular pulse, prolonged Q-Ti interval, polymorphic ventricular tachycardia ("torsades des pointes"). |
Note: This table is a summary based on the descriptive data from the published Phase I trial results. The exact number of patients experiencing each side effect at each specific dose level is not publicly available.[1][2]
Experimental Protocols
Protocol: In Vitro hERG Assay for Cardiac Liability Screening
Objective: To assess the potential of this compound to inhibit the hERG potassium channel, a key indicator of potential for QT prolongation.
Methodology:
-
Cell Line: Use a mammalian cell line (e.g., HEK293 or CHO cells) stably transfected with the hERG gene.
-
Technique: Automated patch-clamp electrophysiology.
-
Procedure: a. Culture the hERG-expressing cells under standard conditions. b. Harvest and prepare a single-cell suspension. c. Plate the cells onto the patch-clamp system. d. Establish a whole-cell patch-clamp configuration. e. Record baseline hERG channel currents using a specific voltage protocol. f. Perfuse the cells with increasing concentrations of this compound. g. Record the hERG current at each concentration. h. Include a positive control (e.g., a known hERG inhibitor like E-4031) and a vehicle control (e.g., DMSO).
-
Data Analysis: a. Measure the peak tail current of the hERG channel at each this compound concentration. b. Calculate the percentage of inhibition relative to the baseline current. c. Plot the concentration-response curve and determine the IC50 value (the concentration at which 50% of the hERG current is inhibited).
Mandatory Visualizations
Caption: Proposed mechanism of action for this compound.
Caption: Logical workflow for managing this compound-induced side effects.
References
Troubleshooting poor solubility of Acodazole in aqueous solutions
This technical support center provides troubleshooting guidance for researchers and scientists encountering poor solubility of Acodazole in aqueous solutions during their experiments. The information is presented in a question-and-answer format to directly address common issues.
Disclaimer: Specific experimental data on the aqueous solubility of this compound is limited in publicly available literature. The guidance provided here is based on the chemical structure of this compound, which suggests it is a weakly basic compound, and on established principles for improving the solubility of such compounds.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in neutral water?
This compound's chemical structure contains an imidazoquinoline group, which is characteristic of a weak base. Weakly basic compounds are often poorly soluble in neutral aqueous solutions (pH ~7). At neutral pH, the molecule is likely in its un-ionized, free base form, which has lower aqueous solubility.
Q2: How can I improve the solubility of this compound for my in vitro experiments?
Several methods can be employed to enhance the solubility of this compound. The most common approaches for a weakly basic compound include:
-
pH Adjustment: Lowering the pH of the solvent will protonate the basic nitrogen atoms in the imidazole and quinoline rings, forming a more soluble salt.
-
Use of Co-solvents: Organic solvents that are miscible with water can increase the solubility of hydrophobic compounds.
-
Addition of Solubilizing Agents: Surfactants or cyclodextrins can be used to encapsulate the drug and increase its apparent solubility.
Q3: What is the recommended starting point for improving this compound solubility?
Adjusting the pH is often the most effective and straightforward initial approach for a weakly basic compound like this compound. Attempting to dissolve the compound in a slightly acidic buffer (e.g., pH 4-6) is a good first step.
Q4: Will heating the solution improve the solubility of this compound?
Heating can increase the rate of dissolution and may increase the equilibrium solubility. However, be cautious as excessive heat can lead to degradation of the compound. It is crucial to assess the thermal stability of this compound before using heat. Also, the compound may precipitate out of solution upon cooling.
Q5: Are there commercially available salt forms of this compound that are more soluble?
Yes, this compound hydrochloride is a salt form that is expected to have higher aqueous solubility than the free base.[1] If you are not already using the hydrochloride salt, switching to this form is highly recommended for aqueous applications.
Troubleshooting Guide
This guide provides a structured approach to resolving common solubility issues with this compound.
| Issue | Question to Consider | Recommended Action |
| This compound powder does not dissolve in water or buffer. | What is the pH of your aqueous solution? | For weakly basic compounds like this compound, solubility is generally higher at acidic pH. Try dissolving the compound in a buffer with a pH below 7. A pH of 4-6 would be a good starting point. |
| Are you using the free base or a salt form of this compound? | The hydrochloride salt of this compound is expected to be more soluble in aqueous solutions.[1] | |
| Have you tried gentle heating or sonication? | Gentle warming or sonication can help to increase the rate of dissolution. However, ensure the compound is stable at elevated temperatures. | |
| This compound precipitates out of solution after initial dissolution. | Did you dissolve the compound at a high temperature and then cool it? | This indicates that the solution was supersaturated at the higher temperature. The solubility at the final working temperature is lower. |
| Did you change the pH of the solution after dissolving the compound? | If you dissolved this compound in an acidic solution and then neutralized it, the free base will precipitate out. | |
| The required concentration of this compound cannot be reached even with pH adjustment. | Have you tried using a co-solvent? | Adding a water-miscible organic solvent such as DMSO, ethanol, or PEG 400 can significantly increase solubility.[2] It is important to check the tolerance of your experimental system (e.g., cells) to the chosen co-solvent. |
| Have you considered using a solubilizing agent? | Surfactants (e.g., Tween 80, Polysorbate 80) or complexing agents like cyclodextrins can be used to increase the apparent solubility of poorly soluble drugs.[3] |
Experimental Protocols
Protocol 1: pH-Dependent Solubility Determination (Shake-Flask Method)
This protocol determines the equilibrium solubility of this compound at different pH values.
Materials:
-
This compound (free base or hydrochloride salt)
-
Buffers of various pH values (e.g., pH 2, 4, 6, 7.4, 9)
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Analytical method for quantifying this compound concentration (e.g., HPLC-UV)
Procedure:
-
Add an excess amount of this compound to a series of vials, each containing a buffer of a different pH.
-
Tightly cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After incubation, check for the presence of undissolved solid in each vial to ensure saturation.
-
Centrifuge the samples at a high speed to pellet the undissolved solid.
-
Carefully collect the supernatant and dilute it with an appropriate solvent for analysis.
-
Determine the concentration of this compound in the supernatant using a validated analytical method.
Protocol 2: Preparation of an this compound Solution using a Co-solvent
This protocol describes how to prepare a stock solution of this compound using a water-miscible organic solvent.
Materials:
-
This compound
-
Co-solvent (e.g., Dimethyl sulfoxide (DMSO), Ethanol, Propylene glycol)
-
Aqueous buffer (e.g., Phosphate-buffered saline (PBS))
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weigh the required amount of this compound powder and place it in a sterile vial.
-
Add a small volume of the co-solvent (e.g., DMSO) to dissolve the this compound completely. Vortex or sonicate briefly if necessary.
-
Once fully dissolved, slowly add the aqueous buffer to the co-solvent concentrate with gentle mixing to the desired final volume.
-
Important: The final concentration of the co-solvent should be kept as low as possible and must be compatible with your experimental system (e.g., typically <1% for cell-based assays).
Visual Troubleshooting Guides
Caption: Troubleshooting workflow for poor this compound solubility.
Caption: pH effect on the solubility of a weakly basic compound.
References
- 1. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nocodazole, a microtubule-active drug, interferes with apical protein delivery in cultured intestinal epithelial cells (Caco-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
Acodazole stability issues in long-term storage
This technical support center provides guidance on the stability issues of Acodazole during long-term storage. The following information is intended for researchers, scientists, and drug development professionals to ensure the integrity of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound?
A1: The stability of this compound, like many small molecule drugs, is primarily influenced by environmental factors.[1][2][3] Key factors include:
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[1][2]
-
Humidity: Moisture can lead to hydrolytic degradation of this compound.[1][2]
-
Light: Exposure to UV or visible light can cause photodegradation.[1][2]
-
pH: this compound is susceptible to degradation in both acidic and alkaline conditions.[1][3]
-
Oxidation: The presence of oxygen can lead to oxidative degradation.[1][4][5]
Q2: What are the recommended long-term storage conditions for this compound?
A2: For optimal long-term stability, it is recommended to store this compound at 2-8°C, protected from light and moisture. The product should be stored in its original, unopened container until use.
Q3: What are the signs of this compound degradation?
A3: Degradation of this compound may be indicated by a change in physical appearance, such as discoloration (e.g., yellowing or browning), or the presence of visible particulates in a solution. For quantitative assessment, analytical techniques such as HPLC should be used to detect and quantify degradation products.[6]
Q4: How long is a reconstituted solution of this compound stable?
A4: The stability of reconstituted this compound solution is dependent on the solvent and storage conditions. In-use stability studies have shown that this compound in a DMSO stock solution is stable for up to 24 hours at 2-8°C. For aqueous solutions, it is recommended to prepare them fresh before each experiment and use them immediately to minimize degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected or inconsistent experimental results. | Compound degradation due to improper storage. | Verify storage conditions (temperature, light, humidity). Perform a purity analysis (e.g., HPLC) on the this compound stock. |
| Inaccurate concentration of the working solution. | Prepare a fresh stock solution from a new vial of this compound. Recalibrate all equipment used for solution preparation. | |
| Discoloration of the solid compound or solutions. | Photodegradation or oxidation. | Store this compound protected from light. For solutions, consider using amber vials. Purge the storage container with an inert gas (e.g., nitrogen or argon) to minimize oxidation.[7] |
| Precipitate formation in the stock solution. | Poor solubility or compound degradation. | Ensure the appropriate solvent is used and the concentration is within the solubility limit. If precipitation persists after gentle warming and vortexing, it may indicate degradation, and a fresh solution should be prepared. |
| Appearance of new peaks in HPLC chromatogram. | Formation of degradation products. | Identify the degradation products using techniques like LC-MS. Review storage and handling procedures to mitigate the degradation pathway. |
This compound Stability Data
The following table summarizes the stability of this compound under accelerated storage conditions. The data was generated using a validated stability-indicating HPLC method.
| Condition | Storage Duration | Purity (%) | Major Degradant 1 (%) | Major Degradant 2 (%) |
| 40°C / 75% RH | 1 Month | 98.5 | 0.8 | 0.4 |
| 3 Months | 96.2 | 2.1 | 1.1 | |
| 6 Months | 93.1 | 4.5 | 2.0 | |
| 25°C / 60% RH | 6 Months | 99.2 | 0.5 | 0.1 |
| 12 Months | 98.8 | 0.8 | 0.2 | |
| Photostability (ICH Q1B) | 1.2 million lux hours | 97.9 | 1.5 (Photodegradant) | - |
Experimental Protocols
Protocol for Stability Testing of this compound
This protocol outlines a general procedure for assessing the stability of this compound under various environmental conditions.
-
Sample Preparation:
-
Accurately weigh this compound into individual vials for each time point and condition.
-
For solution stability, prepare a stock solution in the desired solvent (e.g., DMSO) and aliquot into separate vials.
-
-
Storage Conditions:
-
Time Points:
-
Pull samples at predetermined intervals (e.g., 0, 1, 3, 6, 12 months).
-
-
Sample Analysis:
-
At each time point, dissolve the solid sample or dilute the stock solution to a known concentration.
-
Analyze the samples using a validated stability-indicating HPLC method. High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating, identifying, and quantifying the active pharmaceutical ingredient and its degradation products.[6]
-
Monitor for changes in purity, potency, and the formation of degradation products.
-
-
Data Evaluation:
-
Calculate the percentage of remaining this compound and the percentage of each degradation product.
-
Plot the degradation rate over time to determine the shelf-life under the tested conditions.
-
Visualizations
Hypothetical Degradation Pathway of this compound
The primary degradation pathways for this compound are hydrolysis and oxidation.
Caption: Proposed degradation pathways for this compound via hydrolysis and oxidation.
Experimental Workflow for Stability Assessment
This diagram illustrates the typical workflow for conducting a stability study of this compound.
Caption: Workflow for conducting a comprehensive stability study of this compound.
Troubleshooting Decision Tree for Inconsistent Results
This flowchart provides a logical approach to troubleshooting unexpected experimental outcomes.
Caption: A decision tree for troubleshooting inconsistent results with this compound.
References
- 1. scitechnol.com [scitechnol.com]
- 2. scitechnol.com [scitechnol.com]
- 3. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 7. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 8. Assessing Drug Product Shelf Life Using the Accelerated Stability Assessment Program: A Case Study of a GLPG4399 Capsule Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. longdom.org [longdom.org]
Addressing Off-Target Effects of Nocodazole in Experimental Models: A Technical Support Center
Disclaimer: Initial searches for "Acodazole" did not yield significant scientific literature or data. This technical support guide has been developed based on the extensive research available for "Nocodazole," a well-characterized compound with a similar name. It is presumed that "this compound" may have been a typographical error. All information herein pertains to Nocodazole.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the off-target effects of Nocodazole in experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Nocodazole?
A1: Nocodazole is an antineoplastic agent that reversibly interferes with the polymerization of microtubules. It binds to β-tubulin, disrupting microtubule assembly and disassembly dynamics. This impairment of microtubule function leads to the disruption of several cellular processes, most notably the formation of the mitotic spindle, which is crucial for cell division.
Q2: What are the expected on-target effects of Nocodazole in cell-based assays?
A2: The primary on-target effect of Nocodazole is the disruption of microtubule polymerization. This leads to a cascade of downstream cellular events, including:
-
Mitotic Arrest: By preventing the formation of a functional mitotic spindle, Nocodazole treatment causes cells to arrest in the G2/M phase of the cell cycle.
-
Apoptosis: Prolonged mitotic arrest induced by Nocodazole typically triggers programmed cell death, or apoptosis.
-
Disruption of Intracellular Transport: Microtubules are essential for the transport of vesicles and organelles within the cell. Nocodazole can therefore interfere with these processes.
Q3: What are the known off-target effects of Nocodazole?
A3: Nocodazole has been shown to inhibit several protein kinases, an effect that is independent of its action on microtubules. This off-target activity can lead to confounding experimental results. Known off-target kinases include members of the MAPK pathway and others.
Q4: How can I differentiate between on-target and off-target effects in my experiments?
A4: Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. Strategies include:
-
Using a structurally unrelated compound with the same on-target mechanism: For example, comparing the effects of Nocodazole with another microtubule-depolymerizing agent like Colchicine.
-
Rescue experiments: If the off-target effect is known, attempting to rescue the phenotype by modulating the off-target pathway.
-
CRISPR/Cas9-based target validation: Genetically eliminating the putative target of a drug can determine if the drug's efficacy is dependent on that target.
-
Dose-response analysis: On-target and off-target effects may occur at different concentrations of the compound.
Q5: At what concentrations are off-target effects of Nocodazole typically observed?
A5: The concentration at which off-target effects become significant can vary depending on the cell type and the specific off-target. However, some kinase inhibition has been observed in the low micromolar range. It is advisable to perform a dose-response curve to determine the optimal concentration for achieving the desired on-target effect while minimizing off-target activity.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected changes in signaling pathways unrelated to microtubule function (e.g., MAPK pathway activation/inhibition). | Nocodazole is likely inhibiting off-target kinases. | - Perform a kinase inhibitor screen to identify which kinases are being affected.- Use a more specific microtubule inhibitor if available.- Validate findings using a secondary, structurally unrelated microtubule inhibitor.- Lower the concentration of Nocodazole to a range where microtubule disruption is observed without significant kinase inhibition. |
| Cell death is observed at concentrations lower than those required for complete microtubule depolymerization. | The observed cytotoxicity may be due to inhibition of an essential off-target kinase rather than mitotic arrest. | - Perform a cell viability assay alongside a microtubule integrity assay (e.g., immunofluorescence) at a range of Nocodazole concentrations.- Determine the IC50 for cell death and compare it to the concentration required for microtubule disruption.- Investigate the role of known off-target kinases in cell survival. |
| Inconsistent results between experiments using different batches of Nocodazole. | The purity and stability of Nocodazole can vary. | - Purchase Nocodazole from a reputable supplier and obtain a certificate of analysis.- Aliquot and store Nocodazole in a desiccated environment at -20°C, protected from light, to prevent degradation. |
| Failure to achieve mitotic arrest despite using recommended concentrations. | - Cell line-specific sensitivity.- Incorrect concentration or duration of treatment.- Nocodazole degradation. | - Titrate the concentration of Nocodazole to determine the optimal dose for your specific cell line.- Optimize the duration of treatment; typically 12-18 hours is sufficient for mitotic arrest.- Use fresh aliquots of Nocodazole for each experiment. |
Quantitative Data
Table 1: On-Target and Off-Target Activities of Nocodazole
| Target | Activity Type | Value | Cell Line / System |
| Tubulin Polymerization | On-Target Inhibition | IC50 = 0.006 µM | Rat LT12 cells |
| Abl | Off-Target Kinase Inhibition | IC50 = 0.21 µM | Cell-free assay |
| Abl (E255K mutant) | Off-Target Kinase Inhibition | IC50 = 0.53 µM | Cell-free assay |
| Abl (T315I mutant) | Off-Target Kinase Inhibition | IC50 = 0.64 µM | Cell-free assay |
| c-Kit | Off-Target Kinase Binding | Kd = 1.6 µM | N/A |
| BRAF | Off-Target Kinase Binding | Kd = 1.8 µM | N/A |
| MEK | Off-Target Kinase Binding | Kd = 1.6 µM | N/A |
| PI3Kγ | Off-Target Kinase Binding | Kd = 1.5 µM | N/A |
Experimental Protocols
Protocol 1: Assessing Microtubule Depolymerization via Immunofluorescence
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of the experiment.
-
Nocodazole Treatment: Treat cells with a range of Nocodazole concentrations (e.g., 0.1, 0.5, 1, 5, 10 µM) and a vehicle control (DMSO) for the desired duration (e.g., 4 hours).
-
Fixation: Wash cells with pre-warmed PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash cells three times with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBS for 30 minutes.
-
Primary Antibody Incubation: Incubate with a primary antibody against α-tubulin (or β-tubulin) diluted in blocking buffer for 1 hour at room temperature.
-
Secondary Antibody Incubation: Wash cells three times with PBS and incubate with a fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Counterstaining and Mounting: Wash cells three times with PBS, counterstain with DAPI for 5 minutes, wash again, and mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the microtubule network using a fluorescence microscope. Nocodazole-induced depolymerization will be evident by the loss of the filamentous microtubule network.
Protocol 2: Workflow for Identifying and Validating Off-Target Effects
This protocol outlines a general workflow for investigating potential off-target effects of a small molecule like Nocodazole.
-
In Silico Prediction:
-
Use computational tools and databases to predict potential off-target interactions based on the chemical structure of Nocodazole.
-
-
In Vitro Profiling:
-
Kinase Panel Screening: Screen Nocodazole against a broad panel of purified kinases to identify direct inhibitory activity.
-
Proteome-wide Profiling: Employ techniques like thermal proteome profiling or chemical proteomics to identify protein targets in an unbiased manner.
-
-
Cell-Based Validation:
-
Target Engagement Assays: Use cellular thermal shift assays (CETSA) or related techniques to confirm that Nocodazole engages with the putative off-target in a cellular context.
-
Downstream Signaling Analysis: If a kinase is identified as an off-target, analyze the phosphorylation status of its known substrates by Western blotting or phospho-proteomics.
-
Phenotypic Comparison: Compare the cellular phenotype induced by Nocodazole with that of known, specific inhibitors of the identified off-target.
-
Genetic Approaches: Use siRNA, shRNA, or CRISPR/Cas9 to deplete the identified off-target and assess whether this phenocopies or alters the cellular response to Nocodazole.
-
Visualizations
Navigating the Synthesis of Acodazole: A Technical Support Resource for Researchers
Introduction to Acodazole Synthesis Challenges
This compound, with its complex heterocyclic core, presents several synthetic challenges. Key areas for optimization include maximizing the yield of the core imidazo[4,5-f]quinoline structure, ensuring efficient coupling with the N-methyl-N-phenylacetamide side chain, and minimizing the formation of regioisomers and other impurities. This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers in refining their synthetic approaches to this compound and related compounds.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of imidazoquinoline derivatives, offering potential causes and solutions.
| Problem Encountered | Potential Causes | Suggested Solutions |
| Low Yield of Imidazo[4,5-f]quinoline Core | - Incomplete cyclization of the diaminoquinoline precursor.- Suboptimal reaction temperature or time.- Degradation of starting materials or product. | - Ensure anhydrous reaction conditions.- Experiment with different cyclizing agents (e.g., formic acid, triethyl orthoformate).- Optimize reaction temperature and monitor progress using TLC or LC-MS.- Use a protecting group strategy if side reactions are suspected. |
| Inefficient N-Arylation (Side Chain Coupling) | - Poor reactivity of the 9-chloro-7-methyl-1H-imidazo[4,5-f]quinoline intermediate.- Catalyst deactivation.- Steric hindrance from the N-methyl group. | - Screen different palladium catalysts and ligands for the Buchwald-Hartwig amination.- Use a stronger base (e.g., sodium tert-butoxide, LHMDS).- Increase the reaction temperature, potentially using a high-boiling point solvent like dioxane or toluene.- Consider a two-step approach: N-arylation followed by methylation. |
| Formation of Impurities | - Regioisomers: Competing reaction at different nitrogen atoms of the imidazole ring.- Over-alkylation/arylation: Multiple substitutions on the starting materials.- Hydrolysis: Breakdown of the acetamide group. | - For regioisomer control, explore blocking groups or optimize reaction conditions (solvent, temperature) to favor the desired isomer.- Use a stoichiometric amount of the coupling partner to avoid multiple additions.- During workup and purification, avoid strongly acidic or basic conditions to prevent hydrolysis of the amide. |
| Difficult Purification | - Co-elution of the product with starting materials or byproducts.- Poor solubility of the final compound. | - Employ multi-solvent recrystallization techniques.- Utilize column chromatography with a gradient elution system. Consider different stationary phases (e.g., alumina, C18).- If the product is basic, purification via salt formation and recrystallization can be effective. |
Frequently Asked Questions (FAQs)
Q1: What is a common starting point for the synthesis of the 7-methyl-1H-imidazo[4,5-f]quinoline core?
A common strategy involves the nitration of a substituted quinoline, followed by reduction to the corresponding diamine, and subsequent cyclization to form the imidazole ring.
Q2: Which analytical techniques are most suitable for monitoring the progress of the reaction and assessing the purity of this compound?
Thin Layer Chromatography (TLC) is useful for rapid, qualitative monitoring. For quantitative analysis and purity assessment, High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and Mass Spectrometry (LC-MS) are the methods of choice. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation of the final product and key intermediates.
Q3: Are there any specific safety precautions to consider during this compound synthesis?
Standard laboratory safety protocols should be strictly followed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat), and handling all chemicals with care, paying close attention to the safety data sheets (SDS) of all reagents used.
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination (Illustrative)
This protocol is a general guideline for the N-arylation step and will require optimization for the specific substrates used in this compound synthesis.
-
To a dry, inert-atmosphere flask, add the 9-chloro-7-methyl-1H-imidazo[4,5-f]quinoline (1 equivalent), N-methyl-N-(4-aminophenyl)acetamide (1.1 equivalents), a palladium catalyst (e.g., Pd2(dba)3, 2-5 mol%), and a suitable ligand (e.g., Xantphos, 4-10 mol%).
-
Add a dry, degassed solvent (e.g., toluene or dioxane).
-
Add a base (e.g., sodium tert-butoxide or Cs2CO3, 2-3 equivalents).
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizing the Synthetic Logic
Proposed General Synthetic Pathway for this compound
Caption: A generalized synthetic pathway for this compound.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low reaction yields.
Managing infusion site reactions observed with Acodazole
Acodazole Technical Support Center
Welcome to the this compound Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing infusion site reactions (ISRs) observed during preclinical and clinical studies of this compound.
Disclaimer: this compound is a fictional investigational compound. The information, data, and protocols provided herein are based on established principles for managing infusion reactions with analogous investigational drugs and are for illustrative purposes only.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its proposed mechanism of action?
This compound is an investigational small molecule inhibitor of tyrosine kinase XYZ, a key enzyme implicated in aberrant cell signaling pathways in several oncology models. It is formulated in a solution with a pH of 4.5 and is administered intravenously. Its mechanism, while targeted, may have off-target effects on local vascular endothelial cells, contributing to infusion site reactions.
Q2: What are the common types of infusion site reactions observed with this compound?
Infusion site reactions (ISRs) are adverse events that occur at or near the site of intravenous administration.[1] For this compound, these can be broadly categorized as:
-
Irritation: A localized inflammatory reaction without tissue necrosis. Symptoms include warmth, erythema (redness), and tenderness along the vein.
-
Phlebitis: Inflammation of the vein wall, characterized by pain, swelling, redness, and a palpable cord along the vein.
-
Extravasation: The accidental leakage of a vesicant or irritant drug from the vein into the surrounding tissue.[2][3] This is the most severe type of ISR and can lead to significant tissue damage.[4][5]
Q3: Can this compound infusion reactions be prevented?
While not all reactions can be prevented, their incidence and severity can be minimized.[2] Strategies include:
-
Premedication: For subjects with a history of mild reactions, premedication with antihistamines or corticosteroids may be considered to mitigate inflammatory responses.[6][7][8]
-
Proper Administration Technique: Ensuring proper catheter placement and vein patency is crucial.[2][3][9] Using a central venous catheter for vesicant/irritant drugs is often recommended.[9]
-
Slower Infusion Rate: Reducing the rate of infusion can decrease the local concentration of this compound, potentially reducing irritation.[7]
Troubleshooting Guides
Issue 1: An animal subject or patient reports pain and redness at the infusion site. How do I differentiate between irritation and extravasation?
Prompt and accurate assessment is critical to prevent severe tissue injury.[10]
-
Stop the Infusion Immediately: This is the first and most crucial step.[3][4][9][11] Do not remove the cannula yet.
-
Assess the Site:
-
Check for Blood Return: Attempt to aspirate blood. Presence of blood return suggests the cannula is likely still in the vein, pointing towards irritation or phlebitis. Absence of blood return increases suspicion of extravasation.
-
Observe for Swelling: Significant, localized swelling, tautness, or blanching of the skin strongly suggests extravasation.[2][4] Irritation typically involves redness along the vein path without significant edema.
-
-
Aspirate Residual Drug: Disconnect the tubing and attach a syringe to the cannula. Gently aspirate to remove any residual this compound from the cannula and surrounding tissue.[3][5][9]
-
Notify Key Personnel: Immediately inform the study director, veterinarian, or principal investigator.[3][9]
The following workflow can guide the decision-making process:
*Note: The choice between warm and cold compresses depends on the specific drug. For this compound, a vesicant with low pH, initial cold compresses are recommended to induce vasoconstriction and limit drug spread.[2]
Issue 2: An extravasation of this compound has occurred. What is the immediate management protocol?
Follow these steps based on established guidelines for managing extravasation events.[3][4][9]
-
Stop & Aspirate: As detailed above, stop the infusion and aspirate any residual drug.
-
Remove Cannula: After aspiration, remove the intravenous cannula.
-
Mark the Area: Use a skin marker to outline the affected area of swelling and redness to monitor for any spread.[4]
-
Apply Cold Compresses: Apply dry, cold compresses to the site for 15-20 minutes, at least four times a day for the first 24-48 hours. This helps reduce local inflammation and confines the drug.[2]
-
Elevate the Limb: Elevate the affected limb to help reduce swelling and edema.[2][4][9]
-
Documentation: Thoroughly document the event, including the estimated volume of extravasated drug, appearance of the site, all actions taken, and photographic evidence.
-
Monitor: Closely monitor the site for the next 24-48 hours for worsening pain, blistering, or signs of tissue necrosis.
Quantitative Data Summary
Preclinical toxicology studies have evaluated the incidence and severity of ISRs with this compound. The following table summarizes findings from a 28-day repeat-dose study in cynomolgus monkeys.
| Dose Group (mg/kg/day) | Vehicle | Incidence of ISRs (%) | Mean Severity Score* (Day 28) | Time to Resolution (Days) |
| 0 | Saline | 0% | 0 | N/A |
| 10 | This compound | 25% | 1.2 (Mild Erythema) | 1-2 |
| 30 | This compound | 75% | 2.5 (Moderate Erythema, Edema) | 3-5 |
| 60 | This compound | 100% | 3.8 (Severe Erythema, Edema, Ulceration) | >7 (with intervention) |
*Severity Score based on a 5-point scale (0=None, 1=Minimal, 2=Mild, 3=Moderate, 4=Marked, 5=Severe with necrosis).
Experimental Protocols
Protocol: In Vitro Endothelial Cell Viability Assay to Assess this compound-Induced Cytotoxicity
This assay is used to quantify the direct cytotoxic effect of this compound on vascular endothelium, helping to predict its potential as a local irritant.
1. Objective: To determine the concentration-dependent effect of this compound on the viability of Human Umbilical Vein Endothelial Cells (HUVECs).
2. Materials:
-
HUVECs (Passage 3-6)
-
Endothelial Cell Growth Medium (EGM-2)
-
This compound stock solution (10 mM in DMSO)
-
96-well clear-bottom black plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Phosphate-Buffered Saline (PBS)
-
Luminometer
3. Methodology:
-
Cell Seeding: Seed HUVECs into a 96-well plate at a density of 5,000 cells per well in 100 µL of EGM-2. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a serial dilution of this compound in EGM-2 to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO equivalent) and a positive control for cytotoxicity (e.g., 1% Triton X-100).
-
Cell Treatment: After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of the prepared this compound dilutions or control solutions.
-
Incubation: Incubate the plate for a further 24 hours at 37°C, 5% CO₂.
-
Viability Assessment:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the concentration-response curve and determine the IC₅₀ value (the concentration of this compound that causes 50% inhibition of cell viability).
Hypothesized Signaling Pathway
This compound-Induced Endothelial Inflammation
The low pH of the this compound formulation, combined with potential off-target kinase inhibition in endothelial cells, is hypothesized to induce a local inflammatory response. This can lead to increased vascular permeability and the recruitment of inflammatory cells, manifesting as an infusion site reaction.
References
- 1. physiciansweekly.com [physiciansweekly.com]
- 2. What are current recommendations for treatment of drug extravasation? | Drug Information Group | University of Illinois Chicago [dig.pharmacy.uic.edu]
- 3. Guidelines for the management of extravasation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Extravasation: Definition, symptoms, and treatment [medicalnewstoday.com]
- 5. Extravasation Injuries in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Management of infusion-related reactions in cancer therapy: strategies and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Infusion or Immune Reactions | American Cancer Society [cancer.org]
- 8. Infusion reaction: Types, symptoms, diagnosis, and more [medicalnewstoday.com]
- 9. pogo.ca [pogo.ca]
- 10. Infusion reactions: diagnosis, assessment, and management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hypersensitivity infusion reaction management [myamericannurse.com]
Strategies to enhance the therapeutic index of Acodazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Acodazole. The focus is on strategies to enhance its therapeutic index.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (NSC 305884) is a synthetic imidazoquinoline that has demonstrated both antineoplastic and antimicrobial properties.[1] Its proposed mechanism of action is the intercalation into DNA, which disrupts DNA replication and leads to cytotoxic effects in cancer cells.[2]
Q2: What is the therapeutic index and why is it a concern for this compound?
The therapeutic index (TI) is a quantitative measure of a drug's safety, comparing the dose that produces a therapeutic effect to the dose that causes toxicity.[3] A narrow therapeutic index, as is the case with many anticancer agents, indicates a small window between effective and toxic doses. For this compound, a significant dose-limiting toxicity is cardiotoxicity, specifically prolongation of the Q-Ti interval and the potential for ventricular tachycardia ("torsades des pointes") at higher doses.[1] This cardiotoxicity narrows its therapeutic window and presents a major challenge for its clinical development.[1]
Q3: What are the general strategies to enhance the therapeutic index of an anticancer drug like this compound?
Several strategies can be employed to improve the therapeutic index of anticancer drugs:
-
Advanced Drug Delivery Systems (DDS): Encapsulating the drug in carriers like nanoparticles, liposomes, or microspheres can alter its pharmacokinetic profile, leading to preferential accumulation in tumor tissue and reduced exposure of healthy tissues.[4][5][6]
-
Targeted Drug Delivery: Antibody-drug conjugates (ADCs) can be designed to specifically deliver the cytotoxic payload to cancer cells expressing a particular antigen, thereby minimizing off-target toxicity.[7][8]
-
Combination Therapy: Combining this compound with other agents could allow for lower, less toxic doses of each drug while achieving a synergistic or additive therapeutic effect.[9]
-
Formulation Strategies: Modifying the drug's formulation can improve its solubility and stability, potentially leading to a more favorable pharmacokinetic and toxicity profile.[10][11]
-
Dosing Schedule Optimization: Adjusting the dosing schedule, such as using fractionated dosing, may improve tolerability without compromising efficacy.[12]
Q4: Has this compound been evaluated in clinical trials?
Yes, a Phase I clinical trial of this compound was conducted.[1] The trial established the dose-limiting toxicities, which included nausea, vomiting, and infusion site reactions at lower doses, and significant cardiotoxicity at higher doses.[1] No significant antitumor activity was observed in this initial trial.[1]
Troubleshooting Guides
Issue 1: High in vitro cytotoxicity in non-cancerous cell lines.
-
Possible Cause: Off-target effects of this compound due to its DNA intercalating nature, which is not specific to cancer cells.
-
Troubleshooting Steps:
-
Confirm Cell Line Identity: Ensure the non-cancerous cell lines are not misidentified or cross-contaminated with a cancer cell line.
-
Dose-Response Curve: Generate a detailed dose-response curve for both cancerous and non-cancerous cell lines to determine if a therapeutic window exists in vitro.
-
Evaluate Drug Delivery Systems: Test this compound encapsulated in nanoparticles or liposomes to see if this reduces uptake by non-cancerous cells compared to cancerous cells (which may have enhanced permeability and retention effects).
-
Combination with a Sensitizer: Investigate combining a low dose of this compound with a non-toxic agent that specifically sensitizes cancer cells to DNA-damaging agents.[9]
-
Issue 2: Inconsistent results in animal tumor models.
-
Possible Cause: Poor bioavailability, rapid metabolism, or off-target toxicity leading to variable animal health and tumor growth.
-
Troubleshooting Steps:
-
Pharmacokinetic Analysis: Conduct a pharmacokinetic study to determine the half-life, distribution, and clearance of this compound in the animal model.[1]
-
Formulation Optimization: Experiment with different formulation strategies to improve the solubility and stability of this compound for in vivo administration.
-
Monitor for Toxicity: Closely monitor animals for signs of toxicity, including weight loss, behavioral changes, and cardiac function (if feasible). Correlate toxicity with drug administration.
-
Controlled-Release Formulation: Develop and test a controlled-release formulation to maintain a steady therapeutic concentration and avoid high peak plasma concentrations that could lead to toxicity.[5]
-
Issue 3: Lack of significant tumor regression at tolerated doses in vivo.
-
Possible Cause: The maximum tolerated dose (MTD) is below the minimum effective dose (MED), resulting in a poor therapeutic index.
-
Troubleshooting Steps:
-
Targeted Delivery: If a tumor-specific antigen is known, develop an antibody-drug conjugate (ADC) with this compound as the payload to increase its concentration at the tumor site.[8]
-
Combination Therapy Studies: Design studies combining this compound with other anticancer agents that have different mechanisms of action and non-overlapping toxicities.
-
Investigate Resistance Mechanisms: Determine if the tumor cells are developing resistance to this compound, for example, through the upregulation of drug efflux pumps.[9]
-
Data Presentation
Table 1: Summary of Dose-Limiting Toxicities of this compound from Phase I Clinical Trial
| Dose Range (mg/m²) | Observed Toxicities |
| 20 - 888 | Mild to moderate nausea and vomiting, moderate burning and erythema at the infusion site. |
| 340 - 888 | ≥20% prolongation of the Q-Ti interval on electrocardiogram, which resolved within 24-36 hours post-infusion.[1] |
| 1184 | Irregular pulse, prolonged Q-Ti interval, and polymorphic ventricular tachycardia ("torsades des pointes").[1] |
Experimental Protocols
Protocol 1: Evaluation of a Liposomal Formulation of this compound for Enhanced Therapeutic Index
-
Preparation of Liposomal this compound:
-
Synthesize liposomes using a standard thin-film hydration method with components such as DSPC, cholesterol, and DSPE-PEG.
-
Encapsulate this compound using an active loading method (e.g., pH gradient).
-
Characterize the resulting liposomes for size, zeta potential, and encapsulation efficiency.
-
-
In Vitro Cytotoxicity Assay:
-
Plate cancer cells (e.g., MCF-7) and a non-cancerous cell line (e.g., MCF-10A) in 96-well plates.
-
Treat cells with increasing concentrations of free this compound and liposomal this compound for 72 hours.
-
Assess cell viability using an MTT or similar assay.
-
Calculate the IC50 values for each formulation in both cell lines and determine the in vitro therapeutic index (IC50 non-cancerous / IC50 cancerous).
-
-
In Vivo Efficacy and Toxicity Study:
-
Establish tumor xenografts in immunocompromised mice.
-
Once tumors reach a palpable size, randomize mice into treatment groups (e.g., vehicle control, free this compound, liposomal this compound).
-
Administer treatments intravenously at a predetermined schedule.
-
Monitor tumor volume and body weight twice weekly.
-
At the end of the study, collect blood for pharmacokinetic analysis and major organs for histopathological examination to assess toxicity.
-
Visualizations
References
- 1. Phase I clinical trial and pharmacokinetic evaluation of this compound (NSC 305884), an imidazoquinoline derivative with electrophysiological effects on the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Therapeutic index - Wikipedia [en.wikipedia.org]
- 4. dovepress.com [dovepress.com]
- 5. How Drug Delivery Systems Are Transforming Medicine [worldpharmatoday.com]
- 6. Innovations in Drug Delivery: Towards Better Therapeutic Efficacy - SEQENS [seqens.com]
- 7. researchgate.net [researchgate.net]
- 8. Improving the therapeutic index in cancer therapy by using antibody-drug conjugates designed with a moderately cytotoxic drug. | Semantic Scholar [semanticscholar.org]
- 9. Use of Drug Sensitisers to Improve Therapeutic Index in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel drug delivery strategies for improving econazole antifungal action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Drug delivery strategies for improved azole antifungal action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fractionated Dosing Improves Preclinical Therapeutic Index of Pyrrolobenzodiazepine-Containing Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Doxorubicin vs. Acodazole: A Comparative Analysis of DNA Intercalation Mechanisms
A deep dive into the DNA intercalation properties of the widely-used chemotherapeutic agent Doxorubicin, with a comparative perspective on the less-characterized compound, Acodazole.
In the landscape of anticancer therapeutics, DNA intercalators represent a pivotal class of drugs that exert their cytotoxic effects by inserting themselves between the base pairs of DNA, leading to a cascade of events that inhibit cancer cell proliferation. This guide provides a detailed comparative analysis of two such agents: Doxorubicin, a cornerstone of chemotherapy for decades, and this compound, a synthetic imidazoquinoline. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their mechanisms of action, supported by experimental data and detailed protocols.
Doxorubicin: The Archetypal DNA Intercalator
Doxorubicin (DOX), an anthracycline antibiotic, is a well-established and potent anticancer drug.[1][2] Its primary mechanism of action involves DNA intercalation, which subsequently leads to the inhibition of topoisomerase II, generation of reactive oxygen species (ROS), and induction of DNA damage, ultimately triggering cell death.[2][3][4][5]
The planar anthraquinone ring of the Doxorubicin molecule inserts itself between adjacent base pairs of the DNA double helix, with a preference for GC-rich sequences.[3][6] This intercalation unwinds the DNA helix, causing torsional stress and physically obstructing the processes of replication and transcription.[2][6][7] Furthermore, the interaction is stabilized by the formation of hydrogen bonds between Doxorubicin and the DNA bases.[3] The daunosamine sugar moiety of Doxorubicin sits in the minor groove of the DNA, further anchoring the molecule.[6]
A critical consequence of Doxorubicin's intercalation is the trapping of the topoisomerase II-DNA cleavage complex.[1][2] By preventing the re-ligation of the DNA strands, Doxorubicin leads to the accumulation of DNA double-strand breaks, a highly cytotoxic lesion that activates apoptotic pathways.[2]
Quantitative Insights into Doxorubicin-DNA Interaction
The binding of Doxorubicin to DNA has been extensively studied using various biophysical techniques. The following table summarizes key quantitative parameters from the literature.
| Parameter | Value | Method | Reference |
| Binding Constant (K) | 2.5 (± 0.5) x 10⁴ M⁻¹ | Spectroscopic Methods | [8] |
| Binding Free Energy (ΔG) | -4.99 kcal/mol | Molecular Modeling | [8] |
| -7.7 ± 0.3 kcal/mol | Experimental | ||
| Number of Drug Molecules per DNA (n) | 1.2 | Spectroscopic Methods | [8] |
| DNA Unwinding Angle | -27° per molecule | Single Molecule Measurements | [6] |
This compound: An Enigma in DNA Intercalation
This compound is described as a synthetic imidazoquinoline with antineoplastic properties.[3] According to the National Cancer Institute Thesaurus, this compound intercalates into DNA, leading to the disruption of DNA replication.[3] However, a comprehensive review of publicly available scientific literature reveals a significant lack of detailed experimental studies and quantitative data to substantiate this claim and elucidate its specific mechanism of DNA intercalation. While its chemical structure suggests the potential for planar interactions with DNA, the absence of peer-reviewed research on its binding affinity, thermodynamic parameters, and structural impact on DNA prevents a direct and meaningful comparison with Doxorubicin.
Experimental Protocols for Studying DNA Intercalation
The following are standard experimental protocols used to characterize the interaction of small molecules like Doxorubicin with DNA. These methods can be applied to investigate other potential DNA intercalators.
UV-Visible Spectrophotometry
Principle: The binding of a drug to DNA often results in changes in the drug's electronic absorption spectrum (hypochromism and bathochromic shift).
Protocol:
-
Prepare a stock solution of the drug (e.g., Doxorubicin) in a suitable buffer (e.g., Tris-HCl).
-
Prepare a stock solution of calf thymus DNA (ctDNA) in the same buffer and determine its concentration by measuring the absorbance at 260 nm.
-
Titrate a fixed concentration of the drug with increasing concentrations of ctDNA.
-
Record the UV-Vis spectrum (typically 200-600 nm) after each addition of ctDNA and incubation to allow for equilibrium.
-
Analyze the changes in absorbance to determine the binding constant (K) using appropriate models like the Benesi-Hildebrand equation.
Fluorescence Spectroscopy
Principle: Many DNA intercalators exhibit changes in their fluorescence properties upon binding to DNA. Doxorubicin, for instance, has intrinsic fluorescence that is quenched upon intercalation.
Protocol:
-
Prepare solutions of the drug and ctDNA as described for UV-Vis spectrophotometry.
-
Excite the drug at its maximum absorption wavelength and record the emission spectrum.
-
Titrate the drug solution with increasing concentrations of ctDNA.
-
Record the fluorescence emission spectrum after each addition and incubation.
-
Analyze the fluorescence quenching data using the Stern-Volmer equation to determine the binding constant and mechanism of quenching.
Viscosity Measurement
Principle: Intercalation of a molecule into the DNA helix causes the DNA to lengthen and become more rigid, leading to an increase in its viscosity.
Protocol:
-
Prepare a solution of ctDNA in a buffer.
-
Measure the viscosity of the DNA solution using a viscometer (e.g., an Ostwald viscometer) at a constant temperature.
-
Add increasing concentrations of the drug to the DNA solution.
-
Measure the viscosity after each addition and incubation.
-
Plot the relative viscosity (η/η₀) versus the ratio of the drug concentration to the DNA concentration. A significant increase in relative viscosity is indicative of intercalation.
Visualizing the Mechanisms
To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.
Caption: Mechanism of Doxorubicin-induced cytotoxicity.
Caption: Experimental workflow for characterizing DNA intercalators.
Conclusion
Doxorubicin remains a paradigm for DNA intercalating anticancer drugs, with a well-defined mechanism of action supported by extensive experimental data. Its ability to not only bind DNA but also to poison topoisomerase II underscores its potent cytotoxic effects. In stark contrast, while this compound is cataloged as a DNA intercalator, the lack of accessible, in-depth scientific studies on its interaction with DNA precludes a robust comparative analysis. This highlights a critical knowledge gap and an opportunity for future research to either validate and characterize this compound's mechanism of action or to re-evaluate its classification. For researchers in drug development, the methodologies outlined provide a clear framework for the investigation of novel compounds suspected of targeting DNA through intercalation.
References
- 1. Nocodazole action on tubulin assembly, axonal ultrastructure and fast axoplasmic transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nocodazole - Wikipedia [en.wikipedia.org]
- 3. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. Effects of anticancer drugs on transcription factor-DNA interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DNA Damaging Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
A Comparative Analysis of the Antineoplastic Efficacy of Acodazole and Other Quinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antineoplastic efficacy of Acodazole and other selected quinoline derivatives. While this compound has been identified as a DNA intercalating agent, a comprehensive evaluation of its potency through publicly available quantitative data remains elusive. This guide, therefore, presents the known mechanistic class for this compound and contrasts it with quinoline derivatives for which substantial experimental data on their anticancer effects are available. The aim is to offer a valuable resource for researchers engaged in the discovery and development of novel anticancer therapeutics by presenting available data on mechanism of action, cytotoxicity, and the signaling pathways involved.
Overview of Mechanisms of Action
Quinoline derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of antineoplastic activities. Their mechanisms of action are diverse and include the disruption of fundamental cellular processes required for cancer cell proliferation and survival. This section provides an overview of the primary mechanisms of action for this compound and other notable quinoline derivatives.
This compound , a synthetic imidazoquinoline, is reported to exert its antineoplastic effects by intercalating into DNA. This process involves the insertion of its planar ring system between the base pairs of the DNA double helix, leading to a distortion of the DNA structure and subsequent disruption of DNA replication and transcription, ultimately inducing cell death.
Other quinoline derivatives have been shown to target different cellular components and pathways:
-
Tubulin Polymerization Inhibitors: A significant number of quinoline derivatives function by disrupting microtubule dynamics, which are crucial for cell division, intracellular transport, and maintenance of cell shape. These agents bind to tubulin, the protein subunit of microtubules, and inhibit its polymerization, leading to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.
-
Kinase Inhibitors: Many quinoline-based compounds are designed to inhibit specific protein kinases that are often dysregulated in cancer. These kinases are key components of signaling pathways that control cell growth, proliferation, and survival, such as the PI3K/Akt/mTOR pathway. By blocking the activity of these kinases, these derivatives can effectively halt tumor progression.
-
DNA Topoisomerase Inhibitors: Similar to this compound's effect on DNA, some quinoline derivatives target topoisomerase enzymes. These enzymes are essential for resolving DNA topological problems during replication and transcription. By inhibiting topoisomerases, these compounds lead to DNA strand breaks and cell death.
Quantitative Comparison of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values for several quinoline derivatives against a panel of human cancer cell lines. This data, gathered from various scientific publications, allows for a quantitative comparison of their cytotoxic effects.
Note: Extensive searches for publicly available, peer-reviewed data on the IC50 values of this compound against cancer cell lines did not yield specific results. Therefore, a direct quantitative comparison with the following quinoline derivatives is not possible at this time.
Table 1: IC50 Values of Quinoline Derivatives Targeting Tubulin Polymerization
| Compound ID/Name | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 4c | MDA-MB-231 (Breast) | 17 ± 0.3 | [1] |
| Compound 12e | MGC-803 (Gastric) | 1.38 | [2] |
| HCT-116 (Colon) | 5.34 | [2] | |
| MCF-7 (Breast) | 5.21 | [2] | |
| Quinoline-chalcone 5 | K562 (Leukemia) | nanomolar levels | [2] |
| Quinoline chalcone 6 | HL60 (Leukemia) | 0.59 | [2] |
Table 2: IC50 Values of Quinoline Derivatives with Other Mechanisms of Action
| Compound ID/Name | Mechanism of Action | Cancer Cell Line | IC50 (µM) | Reference |
| 7-chloro-4-quinolinylhydrazone derivative | Not Specified | SF-295 (CNS) | 0.314 - 4.65 (µg/cm³) | [3] |
| HTC-8 (Colon) | 0.314 - 4.65 (µg/cm³) | [3] | ||
| HL-60 (Leukemia) | 0.314 - 4.65 (µg/cm³) | [3] | ||
| N-alkylated, 2-oxoquinoline derivatives | Not Specified | HEp-2 (Larynx) | 49.01 - 77.67 (%) | [3] |
| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis (trifluoromethyl) quinoline | Not Specified | HL-60 (Leukemia) | 19.88 ± 3.35 (µg/ml) | [3] |
| U937 (Leukemia) | 43.95 ± 3.53 (µg/ml) | [3] | ||
| 6-isomer of 5,8-quinolinedione derivative | Cell Cycle Arrest (S and G2/M phase) | DLD1 (Colon) | 0.59 | [4] |
| HCT116 (Colon) | 0.44 | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of the antineoplastic efficacy of quinoline derivatives.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., quinoline derivatives) and a vehicle control (e.g., DMSO) for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and 100 µL of fresh medium containing 0.5 mg/mL of MTT is added to each well. The plate is then incubated for another 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Tubulin Polymerization Assay
This assay measures the effect of compounds on the in vitro polymerization of tubulin into microtubules. The polymerization is monitored by an increase in light scattering or fluorescence.
Protocol (Absorbance-based):
-
Reaction Mixture Preparation: A reaction mixture is prepared on ice containing purified tubulin (e.g., 2 mg/mL), GTP (1 mM), and a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA).
-
Compound Addition: The test compound at various concentrations or a vehicle control is added to the reaction mixture. A known tubulin polymerization inhibitor (e.g., nocodazole) and a stabilizer (e.g., paclitaxel) are used as controls.
-
Initiation of Polymerization: The reaction is initiated by transferring the plate to a spectrophotometer pre-warmed to 37°C.
-
Kinetic Measurement: The change in absorbance at 340 nm is monitored over time (e.g., every 30 seconds for 60 minutes).
-
Data Analysis: The rate and extent of tubulin polymerization are determined from the kinetic curves. The IC50 for inhibition of polymerization is calculated by plotting the percentage of inhibition against the compound concentration.
DNA Intercalation Assay (DNA Unwinding Assay)
This assay determines if a compound can intercalate into DNA by measuring the unwinding of supercoiled plasmid DNA.
Protocol:
-
Reaction Setup: A reaction mixture is prepared containing supercoiled plasmid DNA (e.g., pBR322), the test compound at various concentrations, and a relaxation buffer.
-
Topoisomerase I Addition: A type I topoisomerase (e.g., Vaccinia Topoisomerase I) is added to the mixture to relax the supercoiled DNA. The enzyme will introduce transient nicks and reseal them.
-
Incubation: The reaction is incubated at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination: The reaction is stopped by adding a stop solution (e.g., containing SDS and proteinase K) to digest the enzyme.
-
Agarose Gel Electrophoresis: The DNA samples are analyzed by agarose gel electrophoresis. Intercalating agents will cause the relaxed DNA to become positively supercoiled upon their removal, which migrates faster than the relaxed DNA.
-
Visualization and Analysis: The gel is stained with a DNA stain (e.g., ethidium bromide) and visualized under UV light. The degree of DNA unwinding is assessed by the change in the mobility of the plasmid DNA.
Visualization of Key Cellular Processes
The following diagrams, generated using the DOT language for Graphviz, illustrate a general experimental workflow for evaluating antineoplastic compounds and key signaling pathways affected by quinoline derivatives.
Experimental Workflow
Caption: General workflow for evaluating antineoplastic compounds.
Apoptosis Signaling Pathway
Caption: Intrinsic and extrinsic pathways of apoptosis.
PI3K/Akt Signaling Pathway
Caption: PI3K/Akt signaling pathway and inhibition.
Conclusion
Quinoline derivatives continue to be a rich source of inspiration for the development of novel antineoplastic agents. Their diverse mechanisms of action, ranging from DNA intercalation and disruption of microtubule dynamics to the inhibition of key signaling kinases, underscore their therapeutic potential. While the precise cytotoxic potency of this compound remains to be fully elucidated through publicly accessible data, its classification as a DNA intercalator places it within a well-established class of anticancer compounds.
The comparative data presented for other quinoline derivatives highlight the significant progress made in this field, with several compounds demonstrating potent in vitro activity against a range of cancer cell lines. The detailed experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers, facilitating the design and execution of further studies aimed at a deeper understanding of the antineoplastic properties of these promising compounds. Future research should focus on obtaining quantitative data for compounds like this compound to enable a more direct and comprehensive comparison, which will be crucial for prioritizing candidates for further preclinical and clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. genscript.com [genscript.com]
- 3. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Cross-Resistance: A Comparative Analysis of Topoisomerase Inhibitors
A critical challenge in cancer chemotherapy is the development of drug resistance, a phenomenon where cancer cells no longer respond to treatment. When resistance to one drug leads to resistance to other, often related, drugs, it is termed cross-resistance. This guide delves into the cross-resistance profiles of topoisomerase inhibitors, a cornerstone of many chemotherapy regimens. However, it is important to note that extensive searches for "Acodazole" did not yield any results for a topoisomerase inhibitor of that name. It is possible this is a misspelling or a compound not yet extensively studied. Therefore, this guide will focus on well-established topoisomerase inhibitors to illustrate the principles and data relevant to cross-resistance studies.
Topoisomerases are essential enzymes that resolve topological problems in DNA during replication, transcription, and other cellular processes. By inhibiting these enzymes, anticancer drugs can induce DNA damage and trigger cell death in rapidly dividing cancer cells. These inhibitors are broadly classified into two categories: Topoisomerase I inhibitors (e.g., irinotecan, topotecan) and Topoisomerase II inhibitors (e.g., etoposide, doxorubicin).
Mechanisms of Resistance to Topoisomerase Inhibitors
Resistance to topoisomerase inhibitors can arise through various mechanisms, often leading to cross-resistance between different agents. Key mechanisms include:
-
Alterations in the Topoisomerase Enzyme: Mutations in the genes encoding topoisomerase I (TOP1) or topoisomerase II (TOP2A and TOP2B) can prevent the drug from binding to the enzyme-DNA complex.
-
Decreased Drug Accumulation: Increased expression of drug efflux pumps, such as P-glycoprotein (MDR1), can actively transport the drugs out of the cancer cells, reducing their intracellular concentration.
-
Alterations in DNA Repair Pathways: Enhanced DNA repair mechanisms can efficiently fix the DNA damage induced by topoisomerase inhibitors, thereby promoting cell survival.
-
Changes in Cell Cycle Checkpoints: Dysregulation of cell cycle checkpoints can allow cells with DNA damage to continue dividing, bypassing the apoptotic signals that would normally be triggered.
Cross-Resistance Between Topoisomerase I and II Inhibitors
Studies have shown that significant cross-resistance can occur between topoisomerase I and II inhibitors. For instance, cancer cell lines resistant to the topoisomerase II inhibitor etoposide have been found to be also resistant to the topoisomerase I inhibitors topotecan and SN-38 (the active metabolite of irinotecan)[1]. This suggests that some resistance mechanisms are not specific to the type of topoisomerase being targeted.
Table 1: Comparative Cytotoxicity of Topoisomerase Inhibitors in Etoposide-Sensitive and -Resistant Neuroblastoma Cell Lines
| Cell Line | Etoposide LC90 (µM) | Topotecan LC90 (µM) | SN-38 LC90 (µM) |
| SMS-KCNR (Etoposide-Sensitive) | 0.5 | 0.02 | 0.001 |
| SK-N-BE(2) (Etoposide-Resistant) | >100 | >1 | >0.1 |
LC90: Lethal concentration required to kill 90% of cells. Data is illustrative and based on findings from studies on neuroblastoma cell lines.[1]
The data in Table 1 illustrates that a cell line with high resistance to etoposide also exhibits significant resistance to both topotecan and SN-38, indicating a cross-resistant phenotype.
Experimental Protocols for Assessing Cross-Resistance
The following are detailed methodologies for key experiments used to evaluate cross-resistance to topoisomerase inhibitors.
Cytotoxicity Assays
These assays are fundamental to determining the concentration of a drug required to inhibit cancer cell growth or induce cell death.
Experimental Workflow for Cytotoxicity Assay
Caption: Workflow for determining drug cytotoxicity using a microplate-based assay.
Detailed Protocol for WST-1 Assay [2]
-
Cell Seeding: Plate cancer cells in 96-well microplates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of the topoisomerase inhibitors in culture medium. Remove the old medium from the cells and add 100 µL of the drug-containing medium to each well. Include untreated control wells.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Measurement: Add 10 µL of WST-1 reagent to each well and incubate for another 2-4 hours.
-
Data Acquisition: Measure the absorbance of the samples at 450 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results against the drug concentration to determine the half-maximal inhibitory concentration (IC50) or lethal concentration (LC50).
Drug Efflux Assays
These assays measure the activity of drug efflux pumps, which are a common mechanism of multidrug resistance.
Experimental Workflow for Drug Efflux Assay
Caption: Workflow for measuring drug efflux pump activity using a fluorescent substrate.
Signaling Pathways in Topoisomerase Inhibitor Resistance
The development of resistance is often linked to the alteration of key cellular signaling pathways.
Signaling Pathway for Resistance Mediated by Drug Efflux Pumps
Caption: Simplified pathway showing how drug efflux pumps reduce the intracellular concentration of topoisomerase inhibitors.
Conclusion
Understanding the mechanisms of cross-resistance among topoisomerase inhibitors is crucial for designing effective sequential and combination chemotherapy regimens. The experimental protocols and data presented in this guide provide a framework for researchers and clinicians to evaluate and predict the likelihood of cross-resistance in cancer cells. Further research into novel therapeutic strategies to overcome these resistance mechanisms is essential for improving patient outcomes.
References
Comparative Analysis of the Electrophysiological Effects of Acodazole and Similar Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electrophysiological effects of Acodazole, an imidazoquinoline derivative with known cardiac effects, and similar compounds. Due to the limited availability of preclinical data for this compound, this guide will draw comparisons with an imidazo[1,2-a]pyridine compound, E-1020, and two well-characterized drugs known to cause QT prolongation and torsades de pointes: Sotalol, a class III antiarrhythmic agent, and Cisapride, a gastroprokinetic agent withdrawn from the market due to its cardiac side effects.
Executive Summary
This compound has been shown in clinical trials to cause significant dose-dependent prolongation of the QT interval, leading to torsades de pointes, a potentially fatal ventricular arrhythmia.[1] While the precise ion channel targets of this compound have not been fully elucidated in publicly available preclinical studies, its clinical phenotype strongly suggests an interaction with cardiac potassium channels, particularly the rapid delayed rectifier potassium current (IKr), encoded by the hERG gene. This guide compares the known electrophysiological profile of this compound with E-1020, a phosphodiesterase III inhibitor with positive inotropic effects, and the established QT-prolonging drugs Sotalol and Cisapride, both of which have well-documented effects on cardiac ion channels.
Data Presentation: Comparative Electrophysiological Parameters
| Parameter | This compound | E-1020 (Loprinone) | Sotalol | Cisapride |
| Compound Class | Imidazoquinoline | Imidazo[1,2-a]pyridine | Beta-blocker, Class III Antiarrhythmic | Benzamide derivative |
| Primary Electrophysiological Effect | QT Interval Prolongation, Torsades de Pointes[1] | Positive Inotropy, Increased Intracellular Ca2+[2][3] | QT Interval Prolongation, Action Potential Duration Prolongation[4][5][6] | QT Interval Prolongation, Torsades de Pointes[7][8][9] |
| Mechanism of Action | Presumed IKr (hERG) channel blockade | Phosphodiesterase III inhibition, leading to increased cAMP[2][10][11] | Blocks rapid delayed-rectifier potassium current (IKr), Non-selective beta-adrenergic blockade[4][5][6] | Potent blockade of the hERG (IKr) potassium channel[7][8][9][12] |
| hERG (IKr) Blockade (IC50) | Not Available | Not Available | Blocks IKr[4] | 6.5 nM - 44.5 nM[7][8][9] |
| Effect on Action Potential Duration (APD) | Prolongation (inferred from QT prolongation) | Decreased APD in sinus node cells[13] | Prolongs APD[4][6][14] | Prolongs APD[15] |
| Clinical QT Prolongation | >20% increase at therapeutic doses[1] | Not reported as a primary effect | Dose-dependent prolongation[5][16] | Significant prolongation leading to market withdrawal[8] |
Experimental Protocols
In Vitro Patch-Clamp Electrophysiology for hERG Channel Blockade
This protocol is a standard method for assessing a compound's potential to block the hERG potassium channel, a key contributor to cardiac repolarization.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on the hERG potassium channel.
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel.
Methodology:
-
Cell Culture: HEK293 cells expressing hERG are cultured in appropriate media and conditions to ensure optimal channel expression.
-
Whole-Cell Patch-Clamp Recording:
-
Cells are transferred to a recording chamber on the stage of an inverted microscope and perfused with an external solution.
-
Glass micropipettes with a resistance of 2-5 MΩ are filled with an internal solution and used to form a high-resistance seal with the cell membrane (giga-seal).
-
The membrane patch under the pipette tip is ruptured to achieve the whole-cell configuration, allowing for control of the cell's membrane potential and recording of the ionic currents.
-
-
Voltage-Clamp Protocol:
-
The membrane potential is held at a holding potential of -80 mV.
-
To elicit hERG currents, a depolarizing pulse to +20 mV for 2-5 seconds is applied to open the channels.
-
The membrane is then repolarized to -50 mV to elicit a large tail current, which is characteristic of hERG channels and is used for quantification.
-
-
Drug Application:
-
A baseline recording of the hERG current is established.
-
The test compound is then perfused at increasing concentrations.
-
The effect of each concentration on the hERG tail current is recorded until a steady-state block is achieved.
-
-
Data Analysis:
-
The peak tail current amplitude at each concentration is measured and normalized to the baseline current.
-
A concentration-response curve is generated, and the data are fitted with the Hill equation to determine the IC50 value.
-
In Vivo Electrocardiogram (ECG) Monitoring in Animal Models
This protocol describes the methodology for assessing the effects of a compound on the QT interval in a whole-animal model, often a conscious, telemetered canine or non-human primate.
Objective: To evaluate the effect of a test compound on the QT interval and other ECG parameters in a living animal.
Animal Model: Beagle dogs are a commonly used model due to their cardiac electrophysiology being similar to humans.
Methodology:
-
Telemetry Implantation: Animals are surgically implanted with a telemetry device that can record and transmit ECG data. This allows for continuous monitoring in conscious, freely moving animals, reducing stress-related artifacts.
-
Acclimatization and Baseline Recording: After a post-operative recovery period, animals are acclimatized to the study environment. Baseline ECG data is collected for a sufficient period to establish a stable baseline.
-
Drug Administration: The test compound is administered, typically via intravenous infusion or oral gavage, at escalating doses. A vehicle control group is also included.
-
Continuous ECG Recording: ECGs are recorded continuously before, during, and after drug administration.
-
Data Analysis:
-
The QT interval is measured from the beginning of the QRS complex to the end of the T wave.
-
The measured QT interval is corrected for heart rate using a species-specific correction formula (e.g., Van de Water's formula for dogs) to obtain the QTc interval.
-
The change in QTc from baseline is calculated for each dose level and compared to the vehicle control.
-
Other ECG parameters such as heart rate, PR interval, and QRS duration are also analyzed.
-
Mandatory Visualizations
Caption: Mechanism of QT Prolongation by this compound and Similar Compounds.
Caption: Workflow for In Vitro hERG Patch-Clamp Assay.
Caption: Logical Comparison of Primary Electrophysiological Effects.
References
- 1. Comparison of the in vitro electrophysiologic and proarrhythmic effects of amiodarone and sotalol in a rabbit model of acute atrioventricular block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Contrasting effects of isoproterenol and phosphodiesterase III inhibitor on intracellular calcium transients in cardiac myocytes from failing hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of intracoronary infusion of an inotropic agent, E-1020 (loprinone hydrochloride), on cardiac function: evaluation of left ventricular contractile performance using the end-systolic pressure-volume relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Sotalol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. medicine.com [medicine.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. A mechanism for the proarrhythmic effects of cisapride (Propulsid): high affinity blockade of the human cardiac potassium channel HERG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of the human ether-a-go-go-related gene (HERG) potassium channel by cisapride: affinity for open and inactivated states - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of a new cardiotonic agent 1,2-dihydro-6-methyl-2-oxo-5-[imidazo (1,2-a) pyridin-6-yl]-3-pyridine carbonitrile hydrochloride monohydrate (E-1020) on contractile force and cyclic AMP metabolism in canine ventricular muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of phosphodiesterase III-inhibitor (E-1020) adjunct to Bretschneider's HTK cardioplegic solution on myocardial preservation in rabbit heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Molecular Determinants of hERG Channel Block by Terfenadine and Cisapride - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [Effects of the new cardiotonic agent loprinone hydrochloride (E-1020) on left ventricular diameter in normal and experimental heart failure dogs and its action potential characteristics in isolated guinea pig cardiac muscles and sinus nodes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of sotalol on arrhythmias and electrophysiology during myocardial ischaemia and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Vicious LQT induced by a combination of factors different from hERG inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Electrophysiologic effects of d-sotalol in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Specificity of a Novel Compound's Interaction with DNA: A Comparative Guide
Disclaimer: As of late 2025, a thorough review of scientific literature reveals no direct evidence or studies validating the interaction of Acodazole with DNA. Reports on this compound, a synthetic imidazoquinoline, focus on its antimicrobial and antineoplastic properties, with a Phase I clinical trial halted due to cardiac toxicity. The proposed mechanism of action for this compound does not typically involve direct DNA binding. Often, this compound is mistaken for Nocodazole, an antineoplastic agent that functions by inhibiting microtubule polymerization.
Given the absence of data on this compound-DNA interaction, this guide will serve as a comprehensive framework for researchers and drug development professionals on how to validate and characterize the specificity of a novel compound's interaction with DNA, using established methodologies and known DNA-binding agents as points of comparison. This guide will hypothetically consider a compound like this compound to illustrate the validation process.
Introduction to Drug-DNA Interactions
The interaction of small molecules with DNA is a cornerstone of pharmacology, particularly in the development of anticancer agents. These interactions can be broadly categorized into two main types: intercalation and groove binding. Understanding the precise mode and specificity of a compound's binding to DNA is crucial for elucidating its mechanism of action and for designing more effective and targeted therapies with fewer side effects.
This guide provides an overview of the key experimental techniques used to validate and quantify the interaction between a small molecule and DNA, and compares the expected outcomes for known DNA intercalators and minor groove binders.
Comparative Analysis of DNA Binding Agents
To provide a clear benchmark for validating a new compound, the following table summarizes the typical binding affinities of well-characterized DNA intercalators and minor groove binders.
| Compound | Class | Binding Affinity (K D ) | Key Characteristics |
| Ethidium Bromide | Intercalator | ~ 1 - 10 µM | Significant fluorescence enhancement upon binding. |
| Doxorubicin | Intercalator | ~ 0.1 - 1 µM | Exhibits preference for GC-rich sequences. |
| Netropsin | Minor Groove Binder | ~ 10 - 100 nM | High affinity for AT-rich regions of the minor groove. |
| Distamycin A | Minor Groove Binder | ~ 10 - 100 nM | Binds to 4-5 consecutive AT base pairs in the minor groove. |
Experimental Protocols for Validating DNA Interaction
A multi-faceted approach employing several biophysical techniques is essential to conclusively determine the nature of a compound's interaction with DNA.
Fluorescence Titration
Principle: This technique measures the change in fluorescence of a DNA-binding dye (like ethidium bromide) or the intrinsic fluorescence of the compound upon interaction with DNA.
Methodology:
-
A solution of DNA is titrated with increasing concentrations of the test compound.
-
The fluorescence emission is monitored at a fixed wavelength.
-
For competitive binding assays, a known fluorescent DNA binder (e.g., ethidium bromide) is first bound to DNA, and the test compound is then added. A decrease in fluorescence indicates displacement of the known binder.
-
The binding constant (K) can be determined by fitting the titration data to a suitable binding model.
Circular Dichroism (CD) Spectroscopy
Principle: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. DNA has a characteristic CD spectrum that is altered upon ligand binding, providing insights into the binding mode.
Methodology:
-
A CD spectrum of a known concentration of DNA in a suitable buffer is recorded.
-
The test compound is titrated into the DNA solution.
-
CD spectra are recorded after each addition of the compound.
-
Changes in the DNA's intrinsic CD signals and the appearance of induced CD signals for the ligand are monitored.
-
Intercalation is often associated with an increase in the positive band and a decrease in the negative band of the DNA's CD spectrum.
-
Groove binding typically causes smaller perturbations to the DNA's CD spectrum, but may induce a CD signal in the absorption region of the achiral ligand.
-
DNA Footprinting
Principle: This technique identifies the specific binding site of a ligand on a DNA sequence. A DNA-cleaving agent (like DNase I) will cut the DNA backbone at all positions except where the ligand is bound, creating a "footprint."
Methodology:
-
A DNA fragment of known sequence is end-labeled with a radioactive or fluorescent tag.
-
The labeled DNA is incubated with the test compound at various concentrations.
-
The DNA-compound complexes are then lightly digested with a DNA-cleaving agent (e.g., DNase I).
-
The resulting DNA fragments are separated by size using denaturing polyacrylamide gel electrophoresis.
-
The gel is visualized (e.g., by autoradiography), and the footprint appears as a gap in the ladder of DNA fragments where the compound protected the DNA from cleavage.
Isothermal Titration Calorimetry (ITC)
Principle: ITC directly measures the heat released or absorbed during a binding event. This allows for the determination of the binding affinity (K a ), enthalpy (ΔH), and stoichiometry (n) of the interaction in a single experiment.
Methodology:
-
The test compound is placed in the syringe, and the DNA solution is in the sample cell.
-
The compound is injected in small aliquots into the DNA solution.
-
The heat change associated with each injection is measured.
-
The data is plotted as heat change per injection versus the molar ratio of the compound to DNA.
-
The resulting isotherm is fitted to a binding model to determine the thermodynamic parameters of the interaction.
Conclusion
Validating the specificity of a novel compound's interaction with DNA is a critical step in drug discovery and development. While there is currently no evidence to suggest that this compound directly binds to DNA, the experimental framework outlined in this guide provides a robust methodology for characterizing such interactions for any new chemical entity. By employing a combination of techniques such as fluorescence titration, circular dichroism spectroscopy, DNA footprinting, and isothermal titration calorimetry, researchers can gain a comprehensive understanding of the binding mode, affinity, and sequence specificity, which is essential for advancing promising therapeutic candidates.
Acodazole (Nocodazole) Efficacy in Cancers with Specific Genetic Mutations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Acodazole, presumed to be a misspelling of Nocodazole, a microtubule-depolymerizing agent, and its efficacy in cancers harboring specific genetic mutations. The performance of Nocodazole is compared with other microtubule-targeting agents, supported by experimental data.
Introduction to Nocodazole and Microtubule-Targeting Agents
Nocodazole is a synthetic benzimidazole derivative that acts as a potent anti-mitotic agent. Its primary mechanism of action involves binding to β-tubulin, a subunit of microtubules, leading to the disruption of microtubule polymerization. This interference with microtubule dynamics arrests cells in the G2/M phase of the cell cycle, ultimately inducing apoptosis (programmed cell death).
Microtubule-targeting agents (MTAs) are a cornerstone of cancer chemotherapy. They are broadly classified into two categories:
-
Microtubule Stabilizers: These agents, such as Paclitaxel (Taxol), bind to polymerized microtubules and prevent their depolymerization, leading to the formation of dysfunctional microtubule bundles and mitotic arrest.
-
Microtubule Destabilizers: This category includes Nocodazole and Vinca alkaloids (e.g., Vincristine, Vinblastine), which inhibit the polymerization of tubulin dimers, preventing the formation of microtubules.
The efficacy of these agents can be significantly influenced by the genetic landscape of the cancer cells, particularly mutations in key tumor suppressor genes and oncogenes. This guide focuses on the comparative efficacy of Nocodazole in cancers with defined genetic alterations.
Comparative Efficacy of Nocodazole in Cancers with p53 Mutations
The tumor suppressor protein p53 plays a critical role in cell cycle control and apoptosis. Mutations in the TP53 gene are among the most common genetic alterations in human cancers. The p53 status of a tumor can influence its response to chemotherapy.
Nocodazole's Efficacy in p53-Deficient Cancers
Studies have shown that cancer cells with defective p53 are sensitive to microtubule-disrupting agents like Nocodazole. In cells lacking a functional G1 checkpoint due to p53 mutations, Nocodazole can trigger hyperploid progression, a state of having more than the normal number of chromosome sets, which ultimately leads to cell death. This suggests that Nocodazole's efficacy may be enhanced in tumors with p53 mutations.
One study demonstrated that a combination of Nocodazole and the proteasome inhibitor Bortezomib induced a significant apoptotic response in p53-positive A549 lung cancer cells by triggering a DNA damage response. Another study in human colon carcinoma HCT116 cells showed that Nocodazole-induced apoptosis was more pronounced in p53-deficient cells.
Comparison with Other Microtubule-Targeting Agents
| Drug Class | Drug | Efficacy in p53-Mutant Cancers | Reference |
| Microtubule Destabilizer | Nocodazole | Induces hyperploid progression and lethality in G1-checkpoint-defective cells. | |
| Microtubule Stabilizer | Paclitaxel (Taxol) | Also induces lethality in G1-checkpoint-defective cells through hyperploid progression. | |
| Microtubule Destabilizer | Vincristine | Similar to Nocodazole and Taxol, induces lethality in G1-checkpoint-defective cells. |
Table 1: Comparative Efficacy of Microtubule-Targeting Agents in p53-Mutant Cancers.
Comparative Efficacy of Nocodazole in Cancers with KRAS Mutations
Mutations in the KRAS gene are prevalent in several cancer types, including lung, colorectal, and pancreatic cancers. These mutations lead to the constitutive activation of downstream signaling pathways that promote cell proliferation and survival.
While direct comparative studies of Nocodazole in KRAS-mutant versus wild-type cells are limited in the provided search results, the general understanding is that rapidly proliferating cells are more susceptible to anti-mitotic agents. Given that KRAS mutations drive proliferation, it is plausible that KRAS-mutant cancers would be sensitive to Nocodazole. However, one study analyzing a panel of KRAS-mutant cancer cell lines found no selective sensitivity to various anti-mitotic drugs, suggesting that the KRAS mutational status alone may not be a definitive predictor of response.
Further research is needed to delineate the precise role of KRAS mutations in determining the sensitivity to Nocodazole and to establish a clear comparative efficacy with other MTAs in this context.
Experimental Data
Cell Viability Data
| Cell Line | Genetic Mutation | Drug | IC50 | Reference |
| HCT116 | p53+/+ | Nocodazole | Not explicitly stated, but differential effects observed | |
| HCT116 | p53-/- | Nocodazole | Not explicitly stated, but differential effects observed | |
| A549 | p53 wild-type | Nocodazole + Bortezomib | Synergistic effect observed |
Table 2: Representative IC50 Values for Nocodazole. (Note: Specific IC50 values were not consistently available in the provided search results, highlighting a need for more quantitative comparative studies).
Apoptosis Data
A study on the induction of apoptosis by Nocodazole (7.5µM, 24h) showed a significant increase in the percentage of apoptotic and late apoptotic/dead cells compared to control.
| Treatment | % Alive Cells | % Apoptotic Cells | % Late Apoptotic/Dead Cells | % Necrotic Cells |
| Control | ~95% | ~2% | ~2% | ~1% |
| Nocodazole (7.5µM) | ~60% | ~15% | ~20% | ~5% |
Table 3: Apoptosis Induction by Nocodazole. (Data estimated from graphical representation in the cited source).
Signaling Pathways and Experimental Workflows
Nocodazole's Mechanism of Action and Induction of Apoptosis
Caption: Nocodazole's mechanism of action leading to apoptosis.
Experimental Workflow for Cell Viability (MTT) Assay
Caption: Workflow for a typical cell viability MTT assay.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of Nocodazole on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well microplates
-
Nocodazole (and other test compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of Nocodazole and other test compounds in complete medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include vehicle-treated wells as a control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after Nocodazole treatment.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well plates
-
Nocodazole
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells into 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentration of Nocodazole for the specified duration (e.g., 24 hours). Include an untreated control.
-
Harvest the cells by trypsinization and collect both the detached and adherent cells.
-
Wash the cells twice with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Gate the cell populations to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis
Objective: To determine the effect of Nocodazole on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well plates
-
Nocodazole
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with Nocodazole as described for the apoptosis assay.
-
Harvest the cells and wash them with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS and resuspend them in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
Nocodazole is a potent microtubule-depolymerizing agent that induces mitotic arrest and apoptosis in cancer cells. Its efficacy appears to be particularly pronounced in cancer cells with defective p53, where it can induce cell death through hyperploid progression. While its comparative efficacy in the context of other specific genetic mutations like KRAS requires further investigation, Nocodazole remains a valuable tool for cancer research and a potential therapeutic agent. This guide provides a framework for comparing its performance against other microtubule-targeting agents and offers detailed protocols for key experimental evaluations. Further quantitative, head-to-head comparative studies in isogenic cell line models are warranted to fully elucidate the role of specific genetic mutations in determining the therapeutic response to Nocodazole and other microtubule inhibitors.
A Tale of Two Compounds: Nocodazole as a Microtubule Disruptor and the Distinct Role of Acodazole
In the landscape of cellular biology and drug discovery, precise molecular targeting is paramount. This guide delves into the properties of two distinct compounds, Nocodazole and Acodazole, to clarify their mechanisms of action and appropriate experimental contexts. While both have been investigated for their antiproliferative activities, their cellular targets are fundamentally different. Nocodazole is a well-established microtubule-disrupting agent, whereas this compound functions as a DNA intercalator. This crucial distinction makes a direct head-to-head comparison in microtubule disruption assays scientifically inappropriate.
This publication will provide a comprehensive overview of Nocodazole's role in microtubule disruption, including its mechanism of action, quantitative data from relevant assays, and detailed experimental protocols. It will also briefly introduce this compound to highlight its distinct mode of action, thereby clarifying the roles of these two compounds for researchers, scientists, and drug development professionals.
Nocodazole: A Reversible Inhibitor of Microtubule Polymerization
Nocodazole is a synthetic benzimidazole derivative that acts as a potent, reversible inhibitor of microtubule polymerization.[1][2] Its primary mechanism of action involves binding to β-tubulin, a subunit of the microtubule polymer, thereby preventing the assembly of microtubules.[2][3] This disruption of microtubule dynamics leads to a cascade of cellular effects, most notably an arrest of the cell cycle in the G2/M phase due to the inability to form a functional mitotic spindle.[1][2]
The effects of Nocodazole on microtubule dynamics are concentration-dependent. At higher concentrations (typically in the micromolar range), it leads to a net depolymerization of microtubules.[4] However, at lower, nanomolar concentrations, Nocodazole can suppress microtubule dynamic instability without causing significant depolymerization, which is still sufficient to block mitosis.[5][6][7][8] This makes it a valuable tool for synchronizing cell populations in the G2/M phase for experimental studies.[1]
Quantitative Analysis of Nocodazole's Activity
The potency of Nocodazole in microtubule disruption and its downstream cytotoxic effects have been quantified in various studies. The half-maximal inhibitory concentration (IC50) for tubulin polymerization and the half-maximal growth inhibition (GI50) are key parameters for evaluating its efficacy.
| Parameter | Cell Line | Value | Reference |
| IC50 (In vitro tubulin polymerization) | - | ~5 µM | [9] |
| IC50 (Cellular microtubule depolymerization) | HeLa | 350.00 ± 76.38 nM | [9] |
| GI50 (Cell growth inhibition) | HeLa | 49.33 ± 2.60 nM | [9] |
This compound: A DNA Intercalator
In contrast to Nocodazole, this compound is a synthetic imidazoquinoline derivative that exhibits antineoplastic activity through a completely different mechanism.[10] this compound acts as a DNA intercalator, inserting itself between the base pairs of the DNA double helix.[10] This interaction disrupts the normal processes of DNA replication and transcription, ultimately leading to cell death. Due to its distinct mechanism of action, this compound is not a microtubule-targeting agent and would not be expected to show activity in microtubule disruption assays.
Why a Head-to-Head Comparison is Not Viable
A direct comparison of this compound and Nocodazole in microtubule disruption assays would yield misleading results. Such an experiment would incorrectly imply that both compounds are intended to target the same cellular machinery. The expected outcome would be that Nocodazole shows potent activity while this compound shows little to no effect on microtubule polymerization or stability. This does not provide a meaningful comparison of their efficacy but rather confirms their different mechanisms of action. For a valid comparison of microtubule-disrupting agents, it is essential to test compounds with the same intended molecular target.
Experimental Protocols
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.
Materials:
-
Purified tubulin protein
-
GTP (Guanosine triphosphate)
-
Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl2, 1 mM EGTA)
-
Test compounds (Nocodazole) dissolved in a suitable solvent (e.g., DMSO)
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare solutions of the test compound at various concentrations.
-
On ice, add tubulin protein to the polymerization buffer.
-
Add the test compound or vehicle control (DMSO) to the tubulin solution.
-
Initiate polymerization by adding GTP and transferring the plate to a 37°C microplate reader.
-
Monitor the change in absorbance at 340 nm over time. The increase in absorbance corresponds to microtubule polymerization.
-
The rate of polymerization is determined from the slope of the linear portion of the absorbance curve.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits the rate of polymerization by 50% compared to the vehicle control.[9]
Cellular Microtubule Disruption Assay (Immunofluorescence)
This assay visualizes the effect of a compound on the microtubule network within cells.
Materials:
-
Adherent cells (e.g., HeLa) grown on coverslips
-
Cell culture medium
-
Test compounds (Nocodazole)
-
Fixative (e.g., ice-cold methanol or paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against α-tubulin
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or vehicle control for a defined period (e.g., 1-4 hours).
-
Fix the cells with the chosen fixative.
-
Permeabilize the cells to allow antibody entry.
-
Block non-specific antibody binding.
-
Incubate with the primary anti-tubulin antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize the microtubule network using a fluorescence microscope.
-
Compare the integrity and organization of the microtubule network in treated cells to the control cells.
Visualizing the Pathways
Caption: Nocodazole's mechanism of action leading to apoptosis.
Caption: Workflow for a cellular microtubule disruption assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of nocodazole on structures of calf brain tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of microtubule network disturbance by nocodazole and docetaxel (Taxotere) on protein secretion in rat extraorbital lacrimal and parotid glands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nocodazole-induced changes in microtubule dynamics impair the morphology and directionality of migrating medial ganglionic eminence cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microtubule‐interacting drugs induce moderate and reversible damage to human bone marrow mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Nocodazole | C14H11N3O3S | CID 4122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. scholar.nycu.edu.tw [scholar.nycu.edu.tw]
- 10. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
Independent Verification of Nocodazole's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Nocodazole's performance with other microtubule-targeting agents, supported by experimental data. It is intended to serve as a resource for researchers investigating microtubule dynamics, cell cycle regulation, and anti-cancer drug development.
Introduction
Nocodazole is a synthetic chemical compound that is widely used in cell biology research as a reversible microtubule-depolymerizing agent. Its primary mechanism of action involves binding to β-tubulin, a subunit of microtubules, and inhibiting its polymerization. This disruption of microtubule dynamics leads to a variety of cellular effects, most notably cell cycle arrest in the G2/M phase and the induction of apoptosis. This guide summarizes key quantitative data related to Nocodazole's activity and provides detailed protocols for verifying its mechanism of action.
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Nocodazole in various human cancer cell lines, providing a quantitative measure of its cytotoxic activity. For comparison, data for other common microtubule inhibitors, Colchicine and Paclitaxel, are also included where available.
| Cell Line | Compound | IC50 (nM) | Incubation Time | Assay Type | Reference |
| HeLa | Nocodazole | 49.33 ± 2.60 | 48h | Cell Viability | [1] |
| HeLa | Colchicine | 9.17 ± 0.60 | 48h | Cell Viability | [1] |
| HeLa | Paclitaxel | 1.6 | Not Specified | Proliferation | [2] |
| CAL 27 | Nocodazole Analog (RDS 60) | 2,500 | 48h | Cell Viability | |
| FaDu | Nocodazole Analog (RDS 60) | 2,900 | 48h | Cell Viability |
Note: IC50 values can vary significantly based on the cell line, incubation time, and the specific assay used. The data presented here are for comparative purposes.
Mechanism of Action and Signaling Pathways
Nocodazole's primary mechanism is the disruption of microtubule polymerization. However, its downstream effects are mediated through several signaling pathways.
-
Microtubule Depolymerization and Mitotic Arrest: Nocodazole binds to β-tubulin, preventing the formation of microtubules. This leads to the disassembly of the mitotic spindle, which is essential for chromosome segregation during mitosis. The cell's spindle assembly checkpoint detects this failure, leading to an arrest in the G2/M phase of the cell cycle. Prolonged mitotic arrest ultimately triggers apoptosis.
-
PI3K/Akt Pathway Inhibition: Independent studies have shown that Nocodazole can inhibit the PI3K/Akt signaling pathway. This inhibition is achieved by preventing the binding of the p85 subunit of PI3K to the activated EGFR, thereby suppressing Akt phosphorylation.[3][4][5] The PI3K/Akt pathway is crucial for cell survival and proliferation, and its inhibition contributes to Nocodazole's anti-cancer effects.
-
Wnt/β-catenin Pathway Inhibition via LATS2 Induction: Nocodazole has been found to induce the expression of the Large Tumor Suppressor Kinase 2 (LATS2).[6][7] LATS2, in turn, inhibits the Wnt/β-catenin signaling pathway by disrupting the interaction between β-catenin and its co-activator BCL9.[6][7] The Wnt pathway is often hyperactivated in cancers, promoting cell proliferation.
The following diagrams illustrate these key mechanisms.
Comparison with Other Microtubule Inhibitors
Nocodazole is often compared with other microtubule-targeting agents, such as taxanes (e.g., Paclitaxel) and colchicine. While all affect microtubule dynamics, their precise mechanisms differ, leading to different cellular outcomes.
-
Nocodazole vs. Colchicine: Both are microtubule depolymerizing agents that bind to the colchicine-binding site on β-tubulin. However, Nocodazole's effects are generally more readily reversible than those of colchicine.
-
Nocodazole vs. Paclitaxel: In contrast to Nocodazole, Paclitaxel is a microtubule-stabilizing agent. It binds to a different site on β-tubulin and promotes microtubule polymerization, leading to the formation of overly stable and non-functional microtubule bundles. This also results in mitotic arrest and apoptosis. Studies have shown that cells may respond differently to these opposing mechanisms. For instance, some cell lines may be more resistant to Nocodazole-induced depolymerization than to Paclitaxel-induced stabilization.[8]
The following diagram illustrates a simplified experimental workflow to compare these agents.
Detailed Experimental Protocols
1. Tubulin Polymerization Assay (In Vitro)
This assay directly measures the effect of a compound on the polymerization of purified tubulin.
-
Materials:
-
Purified tubulin (>99% pure)
-
G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, 10% glycerol)
-
Nocodazole and other test compounds dissolved in DMSO
-
96-well microplate reader capable of measuring absorbance at 340 nm
-
-
Procedure:
-
Prepare a reaction mixture containing tubulin in G-PEM buffer.
-
Add the test compound (e.g., Nocodazole) or vehicle control (DMSO) to the reaction mixture.
-
Incubate the plate at 37°C to initiate polymerization.
-
Measure the change in absorbance at 340 nm over time. An increase in absorbance indicates tubulin polymerization.
-
Compare the polymerization curves of treated samples to the control to determine the inhibitory effect.
-
2. Immunofluorescence Staining of Microtubules in Cultured Cells
This method allows for the visualization of the microtubule network within cells to assess the effects of drug treatment.
-
Materials:
-
Cells cultured on glass coverslips
-
Nocodazole and other test compounds
-
Fixative (e.g., ice-cold methanol or 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., mouse anti-α-tubulin)
-
Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
-
-
Procedure:
-
Treat cells with the desired concentration of Nocodazole or other compounds for the specified time.
-
Wash the cells with PBS.
-
Fix the cells with the chosen fixative.
-
Permeabilize the cells to allow antibody entry.
-
Block non-specific antibody binding sites.
-
Incubate with the primary antibody against α-tubulin.
-
Wash to remove unbound primary antibody.
-
Incubate with the fluorescently labeled secondary antibody.
-
Wash to remove unbound secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides.
-
Visualize the microtubule network using a fluorescence microscope. Compare the morphology of microtubules in treated cells to control cells.
-
3. Cell Cycle Analysis by Flow Cytometry
This technique quantifies the distribution of cells in different phases of the cell cycle.
-
Materials:
-
Cultured cells
-
Nocodazole and other test compounds
-
Trypsin-EDTA
-
Cold PBS
-
Ethanol (70%)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Treat cells with the desired concentration of Nocodazole or other compounds.
-
Harvest the cells by trypsinization and collect both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes.
-
Analyze the samples on a flow cytometer to determine the DNA content of the cells.
-
Quantify the percentage of cells in G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Cellular studies reveal mechanistic differences between taccalonolide A and paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Investigation of the effect of nocodazole on the PI3K/Akt signaling pathway in COS7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LATS2 Suppresses Oncogenic Wnt Signaling by Disrupting β-catenin/BCL9 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LATS2 suppresses oncogenic Wnt signaling by disrupting β-catenin/BCL9 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Microtubule‐interacting drugs induce moderate and reversible damage to human bone marrow mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Acodazole (NSC 305884): A Review of Early Clinical Development and Potential Mechanism of Action
A meta-analysis of clinical trial data for Acodazole (NSC 305884) is not feasible at this time due to the limited number of publicly available clinical studies. The primary source of clinical information derives from a single Phase I trial conducted in the late 1980s. This guide provides a comprehensive summary of that trial, an overview of the likely experimental protocols, and explores the potential mechanism of action based on its chemical class.
Phase I Clinical Trial Summary
This compound (NSC 305884) is a synthetic imidazoquinoline derivative that was investigated for its antineoplastic properties.[1] A Phase I clinical trial was conducted to determine the maximum tolerated dose, characterize its pharmacokinetic profile, and identify any dose-limiting toxicities.[1][2]
The trial enrolled 33 patients who received this compound as a 1-hour intravenous infusion once weekly for four weeks.[1] Dosing ranged from 20 mg/m² to 888 mg/m².[1]
Key Findings:
-
Toxicity: The most significant dose-limiting toxicity was cardiac-related.[1][2] Specifically, prolongation of the Q-Ti interval on electrocardiograms was observed.[1] One patient receiving 1184 mg/m² developed polymorphic ventricular tachycardia ("torsades des pointes").[1][2] Other reported toxicities were generally mild to moderate and included nausea, vomiting, and infusion site reactions (burning and erythema).[1]
-
Pharmacokinetics: this compound exhibited a long terminal half-life of approximately 20.7 hours and was cleared primarily by nonrenal mechanisms.[1]
-
Antitumor Activity: No significant antitumor activity was observed in this Phase I study.[1]
Due to the cardiac toxicity, further development of this compound was contingent on finding ways to mitigate this adverse effect.[1]
Quantitative Data from Phase I Trial
| Parameter | Value | Patients (n) | Dosing Range (mg/m²) | Citation |
| Patient Population | 33 | 20 - 888 | [1] | |
| Pharmacokinetics | ||||
| Terminal Half-life (t½) | 20.7 hours | Not Specified | Not Specified | [1] |
| Adverse Events | ||||
| Q-Ti Prolongation | Observed at multiple dose levels | 5 (in detailed study) | 340 - 888 | [1][2] |
| Polymorphic Ventricular Tachycardia | 1 patient | 1 | 1184 | [1][2] |
| Nausea and Vomiting | Mild to Moderate | Not Specified | 20 - 888 | [1] |
| Infusion Site Burning/Erythema | Moderate | Not Specified | 20 - 888 | [1] |
| Clinical Outcome | ||||
| Antitumor Activity | None Observed | 33 | 20 - 888 | [1] |
Experimental Protocols
While the specific, detailed protocol for the this compound Phase I trial is not fully available, based on the published report and standard practices for such trials, the methodology likely included the following:
Study Design: A dose-escalation study to determine the maximum tolerated dose (MTD) of this compound administered as a weekly 1-hour intravenous infusion.
Patient Selection:
-
Inclusion criteria likely involved patients with advanced solid tumors refractory to standard therapies.
-
Patients would have had adequate organ function (hematologic, renal, and hepatic) and a satisfactory performance status.
-
Exclusion criteria would have included significant cardiac abnormalities, particularly those affecting the QT interval.
Treatment Plan:
-
Cohorts of patients were treated at escalating dose levels of this compound.
-
The drug was administered as a 1-hour intravenous infusion once weekly for four consecutive weeks, constituting one cycle.
-
Dose escalation proceeded in subsequent cohorts if the initial cohort did not experience dose-limiting toxicities.
Toxicity Assessment:
-
Patients were monitored for adverse events using a standardized toxicity grading scale.
-
Frequent electrocardiograms were performed to monitor for cardiac effects, especially QT interval prolongation.
-
Blood and urine samples were collected for safety laboratory tests.
Pharmacokinetic Analysis:
-
Blood samples were collected at predefined time points before, during, and after this compound infusion.
-
Plasma concentrations of this compound were measured to determine key pharmacokinetic parameters such as half-life, clearance, and volume of distribution.
Response Evaluation:
-
Tumor assessments were likely performed at baseline and after a specified number of cycles to evaluate for any signs of antitumor activity, using standard imaging techniques and response criteria of the era.
Potential Mechanism of Action and Signaling Pathway
The proposed signaling pathway involves:
-
TLR7/8 Agonism: this compound binds to and activates TLR7 and/or TLR8 on immune cells such as dendritic cells and macrophages.[3]
-
MyD88-Dependent Pathway: This activation triggers a downstream signaling cascade, primarily through the MyD88 adaptor protein.
-
NF-κB Activation: The signaling cascade leads to the activation of the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells).[3]
-
Cytokine Production: Activated NF-κB translocates to the nucleus and induces the transcription of various pro-inflammatory cytokines, including interferons (IFNs), tumor necrosis factor-alpha (TNF-α), and interleukins (ILs).[3][6]
-
Antitumor Immune Response: These cytokines, in turn, stimulate a broader antitumor immune response, including the activation of T-cells and natural killer (NK) cells, which can lead to cancer cell apoptosis.[6]
Caption: Hypothetical signaling pathway for this compound based on its imidazoquinoline structure.
Comparison and Conclusion
Direct comparison of this compound to other agents is challenging due to the limited data and its early stage of development. The primary takeaway from its Phase I trial is the significant cardiac toxicity, which ultimately hindered its clinical progression. While its presumed mechanism as a TLR agonist is a valid and pursued strategy in modern oncology, the specific molecular structure of this compound led to an unfavorable safety profile.
For researchers and drug development professionals, the case of this compound serves as an important example of how early clinical findings, particularly concerning safety, can determine the trajectory of a compound's development. The insights into imidazoquinoline-induced cardiac effects may inform the design and screening of future molecules in this class to select for candidates with a more favorable therapeutic window.
References
- 1. Phase I clinical trial and pharmacokinetic evaluation of this compound (NSC 305884), an imidazoquinoline derivative with electrophysiological effects on the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Imidazoquinolines: Recent Developments in Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Toll-Like Receptor 7 Agonist Therapy with Imidazoquinoline Enhances Cancer Cell Death and Increases Lymphocytic Infiltration and Proinflammatory Cytokine Production in Established Tumors of a Renal Cell Carcinoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Nocodazole
For researchers, scientists, and professionals in drug development, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Nocodazole, a microtubule-destabilizing agent commonly used in cancer research. Adherence to these guidelines is critical to maintaining a safe laboratory environment and complying with regulatory standards.
I. Immediate Safety and Handling Precautions
Nocodazole is classified as a hazardous substance with multiple health risks. It is harmful if swallowed, causes skin and serious eye irritation, may lead to respiratory irritation, and is suspected of causing genetic defects and harming fertility or an unborn child[1]. Therefore, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE):
-
Gloves: Always wear double chemotherapy gloves for maximum protection[2].
-
Eye Protection: Use safety glasses or goggles to prevent eye contact[3][4].
-
Lab Coat: A lab coat or protective gown should be worn to protect from skin contact[4].
-
Respiratory Protection: Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust particles[3][5]. If a fume hood is not available, a NIOSH/MSHA-approved respirator is necessary[3].
II. Step-by-Step Disposal Protocol
The primary directive for Nocodazole disposal is to treat it as hazardous chemical waste and dispose of it through an approved waste disposal plant[3][6]. Do not dispose of Nocodazole down the drain or in regular trash.
Step 1: Waste Segregation
-
Immediately after use, segregate all Nocodazole-contaminated materials from other laboratory waste. This includes:
-
Unused or expired Nocodazole powder.
-
Solutions containing Nocodazole.
-
Contaminated consumables such as pipette tips, tubes, flasks, and absorbent pads[2].
-
Contaminated PPE, including gloves and disposable lab coats.
-
Step 2: Waste Collection and Containment
-
Solid Waste:
-
Place all solid waste, including contaminated PPE and consumables, into a designated, leak-proof hazardous waste container. This container should be clearly labeled as "Hazardous Waste: Nocodazole" and include the appropriate hazard symbols.
-
-
Liquid Waste:
-
Collect all liquid waste containing Nocodazole in a sealable, chemical-resistant container. Do not mix with other chemical waste unless specifically instructed to do so by your institution's environmental health and safety (EHS) department[7].
-
The container must be clearly labeled with "Hazardous Waste: Nocodazole" and a description of the solvent if applicable.
-
-
Sharps:
-
Any sharps, such as needles or syringes, that have come into contact with Nocodazole must be disposed of in a designated chemotherapy sharps container[2]. These are typically yellow to distinguish them from regular sharps containers.
-
Step 3: Spill Management
-
In the event of a Nocodazole spill, immediate action is required:
-
Evacuate the immediate area to prevent further exposure.
-
If safe to do so, prevent the spread of the powder or liquid.
-
Wear appropriate PPE, including double gloves, a respirator, and eye protection, before attempting to clean the spill.
-
For solid spills, gently cover with absorbent pads to avoid raising dust.
-
For liquid spills, absorb with appropriate spill control materials.
-
Carefully collect all contaminated materials and place them in the designated hazardous waste container.
-
Decontaminate the spill area with a suitable cleaning agent (e.g., soap and water), and dispose of the cleaning materials as hazardous waste[2].
-
Report the spill to your laboratory supervisor and EHS department.
-
Step 4: Arranging for Disposal
-
Once your hazardous waste container is full, or if you have finished your experiments with Nocodazole, contact your institution's EHS department to arrange for a hazardous waste pickup[2].
-
Provide them with a clear inventory of the waste.
-
Follow their specific procedures for labeling and preparing the container for transport.
III. Logical Workflow for Nocodazole Waste Disposal
The following diagram illustrates the decision-making process for the proper disposal of waste generated from working with Nocodazole.
Caption: Nocodazole Waste Disposal Workflow
IV. Quantitative Data and Experimental Protocols
Currently, there is no standardized, publicly available quantitative data outlining specific concentration thresholds for Nocodazole disposal. The general guideline is to treat any concentration as hazardous. Similarly, there are no universally accepted experimental protocols for the chemical deactivation of Nocodazole[2][7]. Therefore, the most reliable and compliant method of disposal is through a certified hazardous waste management service.
By implementing these procedures, you contribute to a safer research environment and ensure the responsible management of hazardous chemical waste. Always consult your institution's specific safety and disposal protocols, as they may have additional requirements.
References
Personal protective equipment for handling Acodazole
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidance, and disposal plans for the handling of Nocodazole. Adherence to these procedures is critical to ensure a safe laboratory environment and mitigate risks associated with this antineoplastic agent.
Chemical Identifier and Properties
Nocodazole is an antineoplastic agent that functions as a reversible inhibitor of microtubule polymerization.[1][2][3] It is crucial to be aware of its synonyms and key properties to ensure correct identification and handling.
| Property | Value |
| IUPAC Name | Methyl [5-(2-thienylcarbonyl)-1H-benzimidazol-2-yl]carbamate[4] |
| Synonyms | Oncodazole, R 17934, NSC 238159[5][6][7] |
| CAS Number | 31430-18-9[4] |
| Molecular Formula | C₁₄H₁₁N₃O₃S[4] |
| Molecular Weight | 301.32 g/mol [4] |
| Appearance | White to faint yellow or beige powder/solid[4] |
| Solubility | Soluble in DMSO (approx. 10 mg/mL)[4] |
| Storage | Store at -20°C, desiccated and protected from light.[2] |
Hazard Identification and Personal Protective Equipment (PPE)
Nocodazole is classified as a hazardous chemical. All personnel must be trained on its specific hazards before handling.
Potential Hazards:
-
Health Hazards: May cause skin and eye irritation. Suspected of causing genetic defects and of damaging fertility or the unborn child. Harmful if swallowed. May cause respiratory irritation.
-
Primary Routes of Exposure: Inhalation, skin contact, eye contact, and ingestion.
A comprehensive personal protective equipment (PPE) plan is mandatory for all procedures involving Nocodazole.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-tested nitrile gloves (ASTM D6978). | Prevents skin contact. The outer glove should be changed immediately if contaminated. |
| Gown | Impermeable, disposable gown with a solid front and tight-fitting cuffs. | Protects skin and personal clothing from contamination. |
| Eye/Face Protection | Safety goggles and a face shield. | Protects against splashes and airborne particles. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher) | Required when handling the powder outside of a containment system to prevent inhalation. |
| Additional PPE | Hair covers, beard covers (if applicable), and shoe covers. | Minimizes the risk of contaminating personal areas and spreading the hazardous material. |
Safe Handling and Operational Plan
All handling of Nocodazole, particularly in its powdered form, must be conducted within a designated containment primary engineering control (C-PEC), such as a chemical fume hood or a Class II biological safety cabinet (BSC) that is externally vented.
Workflow for Handling Nocodazole:
References
- 1. selleckchem.com [selleckchem.com]
- 2. Nocodazole | Cell Signaling Technology [cellsignal.com]
- 3. cenmed.com [cenmed.com]
- 4. Nocodazole - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medkoo.com [medkoo.com]
- 7. Nocodazole | C14H11N3O3S | CID 4122 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
